molecular formula C37H64N7O17P3S B15597998 (E)-2-methylpentadec-2-enoyl-CoA

(E)-2-methylpentadec-2-enoyl-CoA

カタログ番号: B15597998
分子量: 1003.9 g/mol
InChIキー: WNGGEBDAVYDQDR-CKZWSVNZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methylpentadec-2-enoyl-CoA is a 2-methylpentadecenoyl-CoA in which the double bond is located at position 2 (geochemistry not specified). It is a 2-methylpentadecenoyl-CoA, an alk-2-enoyl-CoA and a monounsaturated fatty acyl-CoA.

特性

分子式

C37H64N7O17P3S

分子量

1003.9 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylpentadec-2-enethioate

InChI

InChI=1S/C37H64N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(2)36(49)65-20-19-39-27(45)17-18-40-34(48)31(47)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-30(60-62(50,51)52)29(46)35(59-26)44-24-43-28-32(38)41-23-42-33(28)44/h16,23-24,26,29-31,35,46-47H,5-15,17-22H2,1-4H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b25-16+/t26-,29-,30-,31+,35-/m1/s1

InChIキー

WNGGEBDAVYDQDR-CKZWSVNZSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a crucial intermediate in the catabolism of 2-methyl-branched-chain fatty acids. Its metabolic pathway is of significant interest to researchers in the fields of inborn errors of metabolism, neurodegenerative diseases, and cancer biology. The degradation of these fatty acids occurs primarily within the peroxisome, distinct from the mitochondrial beta-oxidation of straight-chain fatty acids. This guide provides a comprehensive overview of the core metabolic pathway, including the key enzymes, their kinetics, regulatory mechanisms, and detailed experimental protocols for their study. Due to the limited direct research on this compound, this document will focus on the well-characterized degradation of pristanoyl-CoA, a structurally similar and extensively studied 2-methyl-branched-chain acyl-CoA, which serves as an excellent model for understanding the metabolism of this class of molecules.

Core Metabolic Pathway: Peroxisomal Beta-Oxidation of 2-Methyl-Branched-Chain Acyl-CoAs

The presence of a methyl group on the beta-carbon of fatty acids like phytanic acid necessitates an initial alpha-oxidation step to yield a 2-methyl-branched-chain fatty acid such as pristanic acid.[1] Pristanic acid is then activated to pristanoyl-CoA and subsequently undergoes beta-oxidation within the peroxisome.[2] The pathway for this compound and similar molecules involves a specialized set of enzymes distinct from those for straight-chain fatty acids.[3]

A critical stereochemical step precedes beta-oxidation. Alpha-methylacyl-CoA racemase (AMACR) converts the (2R)-stereoisomer of 2-methylacyl-CoAs to the (2S)-stereoisomer, which is the required substrate for the subsequent enzymatic reactions.[4]

The peroxisomal beta-oxidation spiral for 2-methyl-branched-chain acyl-CoAs consists of four key enzymatic steps:

  • Oxidation: Branched-chain acyl-CoA oxidase (also known as pristanoyl-CoA oxidase or ACOX2) catalyzes the FAD-dependent oxidation of the (2S)-2-methylacyl-CoA to a 2-methyl-trans-2-enoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.[5]

  • Hydration and Dehydrogenation: These sequential reactions are catalyzed by a single multifunctional enzyme, D-bifunctional protein (DBP), also known as multifunctional protein 2 (MFP-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[6][7] DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[8] It first hydrates the 2-methyl-trans-2-enoyl-CoA to 3-hydroxy-2-methylacyl-CoA, which is then oxidized by the same protein to 3-keto-2-methylacyl-CoA, with NAD⁺ as the cofactor.[6]

  • Thiolysis: The final step is the thiolytic cleavage of 3-keto-2-methylacyl-CoA by sterol carrier protein X (SCPx) thiolase.[9] This reaction releases a propionyl-CoA (due to the methyl branch) and a shortened acyl-CoA, which can then undergo further rounds of beta-oxidation.[5]

This cycle is repeated, yielding propionyl-CoA and acetyl-CoA in successive rounds, until the fatty acid is completely degraded.

Metabolic_Pathway cluster_racemization Racemization (Mitochondria & Peroxisome) cluster_beta_oxidation Peroxisomal Beta-Oxidation (2R)-2-methylacyl-CoA (2R)-2-methylacyl-CoA AMACR AMACR (2R)-2-methylacyl-CoA->AMACR (2S)-2-methylacyl-CoA (2S)-2-methylacyl-CoA ACOX2 Branched-chain acyl-CoA oxidase (ACOX2) (2S)-2-methylacyl-CoA->ACOX2 AMACR->(2S)-2-methylacyl-CoA 2-methyl-trans-2-enoyl-CoA This compound DBP D-bifunctional protein (DBP/MFP-2) 2-methyl-trans-2-enoyl-CoA->DBP H₂O 3-hydroxy-2-methylacyl-CoA 3-hydroxy-2-methylacyl-CoA 3-keto-2-methylacyl-CoA 3-keto-2-methylacyl-CoA 3-hydroxy-2-methylacyl-CoA->3-keto-2-methylacyl-CoA DBP (Dehydrogenase) 3-hydroxy-2-methylacyl-CoA->DBP NAD⁺ -> NADH + H⁺ SCPx SCPx Thiolase 3-keto-2-methylacyl-CoA->SCPx CoA-SH Shortened_acyl-CoA Shortened Acyl-CoA Propionyl-CoA Propionyl-CoA ACOX2->2-methyl-trans-2-enoyl-CoA FAD -> FADH₂ O₂ -> H₂O₂ DBP->3-hydroxy-2-methylacyl-CoA SCPx->Shortened_acyl-CoA SCPx->Propionyl-CoA

Figure 1: Metabolic pathway of 2-methyl-branched-chain acyl-CoAs.

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes in the peroxisomal beta-oxidation of 2-methyl-branched-chain fatty acids. Data for human enzymes are prioritized where available.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Source
SCPx Thiolase (Rat) 3-oxo-pristanoyl-CoA~101100-[10]
Thiolase A (Rat) 3-oxo-palmitoyl-CoA~518000-[10]
3-Ketoacyl-CoA Thiolase (Ralstonia eutropha) Acetoacetyl-CoA15832,0005 x 10⁶[11]

Experimental Protocols

Acyl-CoA Oxidase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring H₂O₂ production.[12]

Principle: The activity of acyl-CoA oxidase is determined by measuring the rate of hydrogen peroxide (H₂O₂) production. The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

Reagents:

  • Assay Buffer: 50 mM MES, pH 8.0

  • Substrate: 0.5% (w/v) Palmitoyl-CoA (or other suitable acyl-CoA) in deionized water

  • Chromogenic Substrate Mix: 1.6 mM 4-aminoantipyrine (B1666024) and 22 mM phenol (B47542) in Assay Buffer

  • Cofactor: 1 mM Flavin Adenine Dinucleotide (FAD) in Assay Buffer (prepare fresh)

  • Enzyme Mix: 100 units/mL Horseradish Peroxidase (HRP) in Assay Buffer

  • Sample: Purified enzyme or cell lysate containing acyl-CoA oxidase

Procedure:

  • Prepare a reaction cocktail by mixing the Assay Buffer, Chromogenic Substrate Mix, FAD solution, and HRP solution.

  • Equilibrate the reaction cocktail to 30°C.

  • Pipette the reaction cocktail into a cuvette.

  • Add the enzyme sample to the cuvette and mix by inversion.

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 500 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that forms 1.0 µmole of H₂O₂ per minute under the specified conditions.

Thiolase Activity Assay (Spectrophotometric)

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[3]

Principle: The thiolase-catalyzed cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A (CoA) results in the formation of an acyl-CoA and acetyl-CoA. The reaction can be monitored by the decrease in absorbance at 304 nm due to the disappearance of the enolate form of the 3-ketoacyl-CoA substrate.

Reagents:

  • Assay Buffer: 35 mM Tris-HCl, 100 mM NaCl, pH 8.5

  • Substrate: 50 µM Acetoacetyl-CoA (or other 3-ketoacyl-CoA) in Assay Buffer

  • Cofactor: 100 µM Coenzyme A (CoA) in Assay Buffer

  • Sample: Purified enzyme or cell lysate containing thiolase activity

Procedure:

  • Prepare the reaction mixture containing Assay Buffer, Substrate, and Cofactor.

  • Equilibrate the reaction mixture to 25°C.

  • Add the enzyme sample to the reaction mixture to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 304 nm using a spectrophotometer.

  • Calculate the rate of substrate cleavage from the linear portion of the absorbance curve.

Quantification of 2-Methyl-Branched-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the quantification of acyl-CoAs in biological samples.[13][14][15]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of individual acyl-CoA species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Workflow:

Experimental_Workflow Sample_Prep Sample Preparation (Tissue/Cell Homogenization) Extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) Sample_Prep->Extraction LC_Separation LC Separation (Reversed-Phase Chromatography) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against internal standards) MS_Detection->Data_Analysis

Figure 2: Workflow for LC-MS/MS quantification of acyl-CoAs.

Sample Preparation:

  • Homogenize tissue or cell pellets in a suitable buffer on ice.

  • Perform protein precipitation, for example, with cold acetonitrile/methanol/water.

  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

  • For improved purity, perform solid-phase extraction (SPE) to isolate the acyl-CoAs.

LC-MS/MS Analysis:

  • Inject the extracted sample onto a reversed-phase LC column (e.g., C18).

  • Separate the acyl-CoAs using a gradient of mobile phases, typically water with an ion-pairing agent and an organic solvent like acetonitrile.

  • Introduce the eluent into the mass spectrometer.

  • Perform detection using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each target acyl-CoA and internal standards.

Data Analysis:

  • Integrate the peak areas for each analyte and internal standard.

  • Calculate the concentration of each acyl-CoA species by comparing its peak area ratio to the internal standard against a calibration curve.

Regulatory Signaling Pathway: PPARα

The peroxisomal beta-oxidation of 2-methyl-branched-chain fatty acids is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[16] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their CoA esters, forms a heterodimer with the Retinoid X Receptor (RXR).[17] This heterodimer then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[18] The binding of the PPARα/RXR heterodimer to PPREs recruits coactivator proteins, leading to increased transcription of the downstream genes.

The gene encoding the rate-limiting enzyme in straight-chain fatty acid beta-oxidation, acyl-CoA oxidase 1 (ACOX1), is a well-characterized target of PPARα.[16] While the PPRE for the branched-chain acyl-CoA oxidase (ACOX2) is less extensively studied, it is established that the overall pathway for branched-chain fatty acid oxidation is upregulated by PPARα agonists.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acyl-CoA (e.g., 2-methylacyl-CoA) PPARa_active PPARα Ligand->PPARa_active Activation PPARa_inactive PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPARa_active->RXR_active Heterodimerization PPRE PPRE RXR_active->PPRE Transcription Increased Transcription Target_Gene Target Gene (e.g., ACOX2, DBP, SCPx) mRNA mRNA Target_Gene->mRNA Transcription Protein Increased Enzyme Levels mRNA->Protein Translation

Figure 3: PPARα signaling pathway regulating gene expression.

Conclusion

The metabolic pathway of this compound is integral to the peroxisomal beta-oxidation of 2-methyl-branched-chain fatty acids. This process is crucial for the degradation of dietary branched-chain lipids and is regulated at the transcriptional level by PPARα. Understanding the intricacies of this pathway, including the kinetics of its key enzymes and the methods to study them, is vital for researchers and professionals in drug development targeting metabolic and related diseases. Further research is warranted to elucidate the specific kinetic parameters of the human enzymes with a broader range of 2-methyl-branched-chain acyl-CoA substrates to provide a more detailed quantitative understanding of this important metabolic route.

References

A Technical Guide to the Putative Biological Role of (E)-2-Methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence for the biological role of (E)-2-methylpentadec-2-enoyl-CoA is not available in the current scientific literature. This document provides a putative role based on established principles of branched-chain fatty acid metabolism. All quantitative data and experimental protocols are presented as illustrative examples for the investigation of this and similar molecules.

Introduction

This compound is a C15 acyl-CoA molecule with a methyl group at the C2 position and a trans double bond between C2 and C3. While not a commonly documented metabolite, its structure strongly suggests a role as an intermediate in the metabolism of 2-methyl branched-chain fatty acids (BCFA). BCFAs are found in various dietary sources and are integral components of cellular lipids, with emerging evidence of their involvement in diverse physiological and pathological processes. This guide outlines the inferred biological context of this compound, focusing on its likely involvement in peroxisomal β-oxidation.

Inferred Biological Role: Intermediate in Peroxisomal β-Oxidation of 2-Methyl-Branched Fatty Acids

The presence of a methyl group on the α-carbon (C2) of a fatty acid sterically hinders its degradation by the standard mitochondrial β-oxidation pathway. Instead, 2-methyl BCFAs are metabolized in the peroxisome through a specialized β-oxidation pathway.[1][2] this compound is hypothesized to be the product of the first step in the β-oxidation of a longer 2-methyl-branched fatty acid, such as 2-methylheptadecanoic acid.

The degradation of 3-methyl-branched fatty acids, such as the dietary-derived phytanic acid, involves an initial α-oxidation step that removes one carbon atom, yielding a 2-methyl-branched fatty acid (e.g., pristanic acid) that can then enter the peroxisomal β-oxidation pathway.[2][3]

Proposed Metabolic Pathway

The proposed pathway for the degradation of a 2-methyl-branched fatty acid, involving this compound as an intermediate, is as follows:

  • Activation: A long-chain 2-methyl-branched fatty acid (e.g., 2-methylheptadecanoic acid) is activated to its CoA ester (e.g., 2-methylheptadecanoyl-CoA) in the peroxisome.

  • Dehydrogenation: 2-methylheptadecanoyl-CoA is oxidized by a peroxisomal branched-chain acyl-CoA oxidase to form This compound .

  • Hydration: this compound is hydrated by the enoyl-CoA hydratase activity of the D-bifunctional protein (MFP-2) to yield 3-hydroxy-2-methylpentadecanoyl-CoA.

  • Dehydrogenation: 3-hydroxy-2-methylpentadecanoyl-CoA is then oxidized by the L-3-hydroxyacyl-CoA dehydrogenase activity of MFP-2 to form 3-keto-2-methylpentadecanoyl-CoA.

  • Thiolytic Cleavage: Finally, 3-keto-2-methylpentadecanoyl-CoA is cleaved by a peroxisomal thiolase, such as sterol carrier protein X (SCPX), to yield propionyl-CoA and myristoyl-CoA. Myristoyl-CoA can then enter the standard mitochondrial β-oxidation pathway.

Data Presentation

As no experimental data for this compound exists, the following tables present hypothetical kinetic data for the enzymes involved in its proposed metabolic pathway. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Kinetic Parameters of Enzymes in 2-Methyl-Branched Fatty Acid β-Oxidation

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Branched-Chain Acyl-CoA Oxidase2-Methylheptadecanoyl-CoA25150
D-Bifunctional Protein (Hydratase)This compound50300
D-Bifunctional Protein (Dehydrogenase)3-Hydroxy-2-methylpentadecanoyl-CoA40250
Peroxisomal Thiolase (SCPX)3-Keto-2-methylpentadecanoyl-CoA30400

Mandatory Visualizations

Peroxisomal_Beta_Oxidation_of_2_Methyl_BCFA cluster_peroxisome Peroxisome Long_Chain_2_Methyl_BCFA Long-Chain 2-Methyl-Branched Fatty Acid (e.g., C17) Acyl_CoA_Synthetase Acyl-CoA Synthetase Long_Chain_2_Methyl_BCFA->Acyl_CoA_Synthetase Long_Chain_2_Methyl_Acyl_CoA Long-Chain 2-Methyl-Acyl-CoA Acyl_CoA_Synthetase->Long_Chain_2_Methyl_Acyl_CoA ATP -> AMP + PPi CoA-SH Branched_Chain_Acyl_CoA_Oxidase Branched-Chain Acyl-CoA Oxidase Long_Chain_2_Methyl_Acyl_CoA->Branched_Chain_Acyl_CoA_Oxidase Target_Molecule This compound Branched_Chain_Acyl_CoA_Oxidase->Target_Molecule FAD -> FADH2 MFP2_Hydratase D-Bifunctional Protein (Enoyl-CoA Hydratase activity) Target_Molecule->MFP2_Hydratase Hydroxyacyl_CoA 3-Hydroxy-2-methylacyl-CoA MFP2_Hydratase->Hydroxyacyl_CoA H2O MFP2_Dehydrogenase D-Bifunctional Protein (L-3-Hydroxyacyl-CoA Dehydrogenase activity) Hydroxyacyl_CoA->MFP2_Dehydrogenase Ketoacyl_CoA 3-Keto-2-methylacyl-CoA MFP2_Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH + H+ SCPX_Thiolase Peroxisomal Thiolase (SCPX) Ketoacyl_CoA->SCPX_Thiolase Propionyl_CoA Propionyl-CoA SCPX_Thiolase->Propionyl_CoA CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA (e.g., Myristoyl-CoA) SCPX_Thiolase->Shortened_Acyl_CoA Mitochondrion Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondrion

Caption: Proposed peroxisomal β-oxidation pathway for a long-chain 2-methyl-branched fatty acid.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_cell_culture Cell Culture Experiments cluster_enzyme_assays In Vitro Enzyme Assays cluster_analysis Analytical Chemistry cluster_data Data Analysis and Interpretation Synthesis Synthesize this compound and potential precursors Incubation Incubate cells with labeled precursors Synthesis->Incubation Assay Perform kinetic assays with synthesized substrates Synthesis->Assay Cell_Lines Select appropriate cell lines (e.g., HepG2, fibroblasts) Cell_Lines->Incubation Metabolite_Extraction Extract intracellular and extracellular metabolites Incubation->Metabolite_Extraction LC_MS LC-MS/MS analysis to identify and quantify metabolites Metabolite_Extraction->LC_MS GC_MS GC-MS analysis of fatty acid derivatives Metabolite_Extraction->GC_MS Enzyme_Source Isolate peroxisomes or purify recombinant enzymes Enzyme_Source->Assay Kinetic_Modeling Enzyme kinetic modeling Assay->Kinetic_Modeling Pathway_Analysis Metabolic pathway reconstruction LC_MS->Pathway_Analysis GC_MS->Pathway_Analysis Pathway_Analysis->Kinetic_Modeling

Caption: A generalized experimental workflow for investigating the metabolism of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound metabolism.

Protocol for Cellular Fatty Acid Oxidation Assay

Objective: To determine if a cell line can metabolize a 2-methyl-branched fatty acid and to identify intermediates, including this compound.

Materials:

  • Cell line of interest (e.g., human fibroblasts, HepG2 cells)

  • Cell culture medium and supplements

  • Labeled substrate (e.g., [1-¹⁴C]-2-methylheptadecanoic acid)

  • Scintillation vials and scintillation fluid

  • Phosphate-buffered saline (PBS)

  • Perchloric acid

  • LC-MS/MS system

Procedure:

  • Culture cells to ~80% confluency in appropriate culture vessels.

  • Wash cells twice with pre-warmed PBS.

  • Incubate cells with culture medium containing the radiolabeled substrate (e.g., 10-100 µM) for various time points (e.g., 1, 4, 24 hours).

  • Measurement of CO₂ production (complete oxidation):

    • At the end of the incubation, add perchloric acid to the medium to release dissolved CO₂.

    • Trap the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in the sealed culture vessel.

    • Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Measurement of acid-soluble metabolites (incomplete oxidation):

    • Collect the cell culture medium and lyse the cells.

    • Precipitate proteins with perchloric acid and centrifuge.

    • Measure the radioactivity in the acid-soluble supernatant.

  • Metabolite Profiling:

    • For non-radioactive experiments, after incubation, wash cells with cold PBS and quench metabolism with a cold solvent mixture (e.g., methanol/acetonitrile/water).

    • Extract metabolites and analyze by LC-MS/MS to identify and quantify this compound and other intermediates.

Protocol for In Vitro Peroxisomal β-Oxidation Assay

Objective: To measure the activity of peroxisomal enzymes with this compound and its precursors.

Materials:

  • Isolated peroxisomes or purified recombinant enzymes (Branched-chain acyl-CoA oxidase, MFP-2, SCPX)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Substrates: 2-methylheptadecanoyl-CoA, this compound, etc.

  • Cofactors: FAD, NAD+, CoA

  • Spectrophotometer or HPLC system

Procedure (Example for Branched-Chain Acyl-CoA Oxidase):

  • Prepare a reaction mixture containing assay buffer, FAD, and the substrate (2-methylheptadecanoyl-CoA).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme source (isolated peroxisomes or purified enzyme).

  • Monitor the production of H₂O₂ coupled to a colorimetric or fluorometric assay, or directly measure the formation of this compound by HPLC.

  • Calculate the enzyme activity based on the rate of product formation.

Similar assays can be designed for the other enzymes in the pathway by monitoring the consumption of substrate or the formation of product. For example, the activity of the dehydrogenase can be measured by monitoring the production of NADH at 340 nm.

Conclusion

While direct evidence is lacking, the chemical structure of this compound strongly points to its role as an intermediate in the peroxisomal β-oxidation of 2-methyl-branched fatty acids. Understanding the metabolism of such molecules is crucial, given the emerging importance of branched-chain fatty acids in health and disease. The hypothetical pathway and experimental frameworks provided in this guide offer a starting point for the scientific community to elucidate the precise biological function of this compound and related metabolites. This knowledge could have implications for understanding metabolic disorders and for the development of novel therapeutic strategies.

References

(E)-2-Methylpentadec-2-enoyl-CoA: A Technical Guide to its Role in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (E)-2-methylpentadec-2-enoyl-CoA, an intermediate in the peroxisomal β-oxidation of pristanic acid. Contrary to any potential role in de novo fatty acid synthesis, this molecule is a key metabolite in the degradation pathway of branched-chain fatty acids. This document details the metabolic context of this compound, including the enzymatic reactions leading to its formation and subsequent conversion. Furthermore, it outlines experimental protocols for the analysis of this and related metabolites and presents available quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the biochemical processes.

Introduction: The Metabolic Context of this compound

This compound is not involved in the synthesis of fatty acids but is a critical intermediate in the catabolism of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid).[1][2] Pristanic acid is a branched-chain fatty acid derived from the diet, particularly from dairy products, meat, and fish, or from the α-oxidation of phytanic acid.[3][4][5] Due to the presence of a methyl group on the α-carbon (carbon 2), pristanic acid cannot be degraded by the conventional mitochondrial β-oxidation pathway. Instead, it undergoes β-oxidation within peroxisomes.[1][2][3][4]

The degradation of pristanic acid is essential for normal cellular function, and its accumulation, along with phytanic acid, is characteristic of several inherited metabolic disorders, such as Zellweger syndrome and Refsum disease.[1][3] Understanding the intermediates of this pathway, such as this compound, is crucial for diagnosing these disorders and developing potential therapeutic interventions.

The Peroxisomal β-Oxidation of Pristanic Acid

The breakdown of pristanic acid in peroxisomes involves a series of enzymatic reactions. The pathway is initiated by the activation of pristanic acid to its coenzyme A (CoA) derivative, pristanoyl-CoA.

Step 1: Activation of Pristanic Acid Pristanic acid is first activated to pristanoyl-CoA by an acyl-CoA synthetase. This reaction requires ATP and coenzyme A.

Step 2: Racemization of Pristanoyl-CoA Dietary pristanic acid exists as a mixture of (2R)- and (2S)-stereoisomers. The peroxisomal β-oxidation pathway is stereoselective and requires the (2S)-epimer.[6] The enzyme α-methylacyl-CoA racemase (AMACR) catalyzes the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, ensuring that both isomers can be metabolized.[6][7][8][9][10]

Step 3: Dehydrogenation to this compound (2S)-Pristanoyl-CoA is then oxidized by a branched-chain acyl-CoA oxidase to form This compound .[11] This step introduces a double bond between the α and β carbons.

Step 4: Hydration and Dehydrogenation this compound is subsequently processed by D-bifunctional protein (also known as multifunctional enzyme type 2), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[12][13][14][15][16] It first hydrates the double bond to form 3-hydroxypristanoyl-CoA, which is then oxidized to 3-ketopristanoyl-CoA.[11]

Step 5: Thiolytic Cleavage Finally, 3-ketopristanoyl-CoA is cleaved by a thiolase (sterol carrier protein X) to yield propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.[11] The 4,8,12-trimethyltridecanoyl-CoA undergoes further cycles of β-oxidation.[6][11]

Quantitative Data

Quantitative data for the specific intermediate this compound are scarce in the literature. However, data on the activity of enzymes involved in the pristanic acid β-oxidation pathway provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Cell Type/OrganismReference
Acyl-CoA OxidasePalmitoyl-CoA10-205-15Rat Liver Peroxisomes[17]
α-Methylacyl-CoA Racemase(2R)-methyl-branched fatty acyl-CoAsNot specifiedNear 1:1 equilibrium with (2S)-epimerHuman[9]
D-Bifunctional ProteinNot specifiedNot specifiedMarkedly reduced in DBP deficiencyHuman Fibroblasts[15]

Experimental Protocols

Analysis of this compound and Other Acyl-CoA Intermediates

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the method of choice for the sensitive and specific quantification of acyl-CoA species.[18][19]

  • Sample Preparation:

    • Cultured cells (e.g., fibroblasts) or tissue homogenates are quenched with cold methanol (B129727) to halt enzymatic activity.

    • Cells are scraped and collected. Lipids and proteins are precipitated with a suitable organic solvent mixture (e.g., acetonitrile (B52724)/methanol/water).

    • The supernatant containing the acyl-CoAs is collected after centrifugation.

    • Internal standards (e.g., odd-chain length fatty acyl-CoAs) are added for quantification.[19]

  • LC Separation:

    • A reverse-phase C18 column is typically used for separation.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is employed to separate the different acyl-CoA species.

  • MS/MS Detection:

    • Electrospray ionization (ESI) in positive ion mode is commonly used.[19]

    • Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of the specific acyl-CoA) and a specific product ion generated by collision-induced dissociation. For acyl-CoAs, a common neutral loss of 507 Da is often monitored.[19][20]

Enzyme Activity Assays

4.2.1. Acyl-CoA Oxidase Activity Assay (Spectrophotometric Method)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the acyl-CoA oxidase reaction.[17][21][22][23][24]

  • Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

  • Reagents:

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Substrate: (2S)-Pristanoyl-CoA (or a suitable analog like palmitoyl-CoA)

    • Horseradish peroxidase (HRP)

    • Chromogenic substrate (e.g., 4-hydroxyphenylacetic acid or Amplex Red)

    • Cell or tissue lysate containing the enzyme

  • Procedure:

    • Combine the assay buffer, HRP, and chromogenic substrate in a microplate well.

    • Add the cell or tissue lysate.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

    • Calculate the enzyme activity based on a standard curve generated with known concentrations of H₂O₂.

4.2.2. D-Bifunctional Protein Activity Assay

The activity of D-bifunctional protein can be assessed by measuring the conversion of a substrate like (E)-2-enoyl-CoA to 3-ketoacyl-CoA.

  • Methodology: This can be a coupled assay where the NADH produced in the 3-hydroxyacyl-CoA dehydrogenase step is measured.

  • Procedure:

    • Incubate the cell lysate with this compound and NAD⁺.

    • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

Visualizations

Metabolic Pathway of Pristanic Acid β-Oxidation

Pristanic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_R Acyl-CoA Synthetase Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA_R->Pristanoyl_CoA_S AMACR Target_Molecule This compound Pristanoyl_CoA_S->Target_Molecule Branched-chain Acyl-CoA Oxidase Hydroxy_Pristanoyl_CoA 3-Hydroxypristanoyl-CoA Target_Molecule->Hydroxy_Pristanoyl_CoA D-Bifunctional Protein (Hydratase) Keto_Pristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxy_Pristanoyl_CoA->Keto_Pristanoyl_CoA D-Bifunctional Protein (Dehydrogenase) Propionyl_CoA Propionyl-CoA Keto_Pristanoyl_CoA->Propionyl_CoA Thiolase Trimethyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Keto_Pristanoyl_CoA->Trimethyl_CoA Thiolase Further_Oxidation Mitochondrial Oxidation Trimethyl_CoA->Further_Oxidation Further β-oxidation cycles

Caption: Peroxisomal β-oxidation of pristanic acid.

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Analysis_Workflow Start Cell/Tissue Sample Quenching Quench with Cold Methanol Start->Quenching Extraction Extract with Organic Solvents (Add Internal Standards) Quenching->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis End Results Data_Analysis->End

References

The Metabolic Crossroads: A Technical Guide to (E)-2-Methylpentadec-2-enoyl-CoA and its Role in Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic significance of (E)-2-methylpentadec-2-enoyl-CoA, a key intermediate in fatty acid metabolism. While the specific discovery of this molecule is not extensively documented, its chemical structure places it at the heart of the well-characterized fatty acid elongation and degradation pathways. This document will delve into the core enzymatic reactions, relevant signaling pathways, and the experimental methodologies used to study this class of molecules.

Introduction to Fatty Acid Elongation and the Role of trans-2-Enoyl-CoA Intermediates

The synthesis of very-long-chain fatty acids (VLCFAs), lipids with chain lengths of 21 carbons or more, is a crucial process for various cellular functions. This synthesis occurs through a cyclical process known as the fatty acid elongation cycle, which takes place in the endoplasmic reticulum. Each cycle extends the fatty acid chain by two carbons and involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction. The third step, dehydration, results in the formation of a trans-2-enoyl-CoA intermediate. This compound is a specific instance of this class of molecules.

The metabolism of unsaturated fatty acids also involves enoyl-CoA intermediates. Enzymes such as enoyl-CoA isomerase play a critical role in repositioning the double bonds of these fatty acids to allow for their degradation through beta-oxidation[1].

Enzymology of trans-2-Enoyl-CoA Metabolism

The primary enzymes involved in the metabolism of trans-2-enoyl-CoA intermediates are the trans-2-enoyl-CoA reductases (TECRs) . These enzymes catalyze the final reduction step in the fatty acid elongation cycle, converting the trans-2-enoyl-CoA to a saturated acyl-CoA[2][3].

In yeast, the TECR homolog is Tsc13, while in mammals, it is known as TECR[2][3]. These enzymes are NADPH-dependent and are integral membrane proteins of the endoplasmic reticulum[4]. Studies on Tsc13 have identified key catalytic residues, such as Tyr256, which are crucial for the proton donation step in the reduction reaction[2].

Another related enzyme is the 2-methyl-branched-chain-enoyl-CoA reductase , which is involved in the metabolism of branched-chain fatty acids[5]. This enzyme also acts on a 2-methyl-enoyl-CoA substrate, suggesting a similar catalytic mechanism.

Signaling Pathways and Metabolic Integration

The fatty acid elongation pathway is tightly integrated with other metabolic processes, most notably sphingolipid metabolism. VLCFAs produced by this pathway are essential for the synthesis of ceramides (B1148491) and other sphingolipids[2]. The TECR enzyme has been shown to be involved in both VLCFA synthesis and the degradation of sphingosine-1-phosphate (S1P), highlighting its dual function in lipid metabolism[4].

The diagram below illustrates the fatty acid elongation cycle and its connection to sphingolipid metabolism.

FattyAcidElongation cluster_elongation Fatty Acid Elongation Cycle cluster_sphingolipid Sphingolipid Metabolism AcylCoA_n Acyl-CoA (n) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA Condensation (Elongase) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction (3-Ketoacyl-CoA reductase) EnoylCoA (E)-2-Enoyl-CoA (n+2) HydroxyacylCoA->EnoylCoA Dehydration (3-Hydroxyacyl-CoA dehydratase) AcylCoA_n2 Acyl-CoA (n+2) EnoylCoA->AcylCoA_n2 Reduction (trans-2-Enoyl-CoA reductase - TECR) VLCFA VLCFA AcylCoA_n2->VLCFA Further Elongation or Incorporation into Lipids Ceramide Ceramide VLCFA->Ceramide Serine Serine Serine->Ceramide S1P Sphingosine-1-Phosphate HexadecenoylCoA trans-2-Hexadecenoyl-CoA S1P->HexadecenoylCoA S1P Lyase PalmitoylCoA Palmitoyl-CoA HexadecenoylCoA->PalmitoylCoA TECR

Caption: The Fatty Acid Elongation Cycle and its link to Sphingolipid Metabolism.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of trans-2-enoyl-CoA reductases from various studies.

Enzyme/OrganismSubstrateKm (µM)Electron DonorReference
Euglena gracilis trans-2-enoyl-CoA reductaseCrotonyl-CoA68NADH[6]
Euglena gracilis trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA91NADH[6]
Euglena gracilis trans-2-enoyl-CoA reductaseCrotonyl-CoA119NADPH[6]

Experimental Protocols

This section provides an overview of the methodologies typically employed in the study of trans-2-enoyl-CoA metabolism.

In Vitro Fatty Acid Elongation Assay

This assay measures the activity of the fatty acid elongation machinery in vitro.

Protocol:

  • Preparation of Microsomes: Isolate the total membrane fraction (microsomes) from cells or tissues of interest (e.g., yeast spheroplasts, mammalian liver).

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Microsomal protein (e.g., 10 µg)

    • Acyl-CoA starter substrate (e.g., 10 µM C18:0-CoA)

    • [13C]malonyl-CoA (e.g., 100 µM) to track elongation

    • NADPH (e.g., 1 mM) as a reductant

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes)[2].

  • Quenching and Extraction: Stop the reaction and hydrolyze the acyl-CoAs to free fatty acids using an alkaline solution. Neutralize and extract the fatty acids.

  • Derivatization and Analysis: Derivatize the fatty acids (e.g., with AMP amide) and quantify the elongated products and any accumulated intermediates (like trans-2-enoyl-CoAs) using LC-MS/MS[2].

The workflow for this assay is depicted in the following diagram.

ExperimentalWorkflow cluster_workflow In Vitro Fatty Acid Elongation Assay Workflow Start Start Prep Prepare Microsomes Start->Prep Mix Prepare Reaction Mixture Prep->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench and Extract Fatty Acids Incubate->Quench Analyze Derivatize and Analyze by LC-MS/MS Quench->Analyze End End Analyze->End

Caption: Workflow for the in vitro fatty acid elongation assay.

Gene Knockdown/Knockout Studies

To investigate the in vivo function of enzymes like TECR, gene knockdown (e.g., using siRNA in mammalian cells) or knockout (e.g., using CRISPR/Cas9 or in yeast) studies are performed. The metabolic consequences of the gene deletion, such as the accumulation of specific intermediates like trans-2-enoyl-CoAs, are then analyzed using lipidomics techniques.

Conclusion and Future Directions

This compound is a representative of a critical class of intermediates in fatty acid metabolism. The enzymes that act upon these molecules, particularly the trans-2-enoyl-CoA reductases, are essential for the synthesis of VLCFAs and are integrated with other key lipid metabolic pathways. Further research into the specific roles of branched-chain enoyl-CoA intermediates and their reductases could provide valuable insights into diseases associated with aberrant lipid metabolism and may present novel targets for therapeutic intervention. The development of specific inhibitors for TECR and related enzymes will be a crucial next step in dissecting their precise physiological functions.

References

An In-depth Technical Guide on trans-2-enoyl-CoA Reductase and its Interaction with (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-enoyl-CoA reductase (TER), a critical enzyme in fatty acid metabolism. It details the enzyme's function, isoforms, and kinetic properties. A significant focus is placed on its role in the mitochondrial fatty acid synthesis (mtFAS) and endoplasmic reticulum fatty acid elongation pathways. While direct experimental data on the interaction between TER and the specific branched-chain substrate, (E)-2-methylpentadec-2-enoyl-CoA, is limited in current literature, this guide extrapolates potential interactions based on the enzyme's known substrate specificity and catalytic mechanism. Detailed experimental protocols for assessing TER activity are provided, alongside structured data tables for key kinetic parameters. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the enzyme's biological context and methodologies for its study.

Introduction to trans-2-enoyl-CoA Reductase (TER)

Trans-2-enoyl-CoA reductase (EC 1.3.1.38) is an essential oxidoreductase that catalyzes the NADPH-dependent reduction of a trans-2-enoyl-CoA to its corresponding saturated acyl-CoA.[1] This reaction is a fundamental step in several lipid metabolic pathways, most notably in the elongation of fatty acids.

There are multiple isoforms of TER, with the most well-characterized being the mitochondrial trans-2-enoyl-CoA reductase (MECR) and the endoplasmic reticulum-resident trans-2-enoyl-CoA reductase (TECR). MECR is a key component of the mitochondrial fatty acid synthesis (mtFAS) pathway, which is crucial for the production of lipoic acid, a vital cofactor for several mitochondrial enzyme complexes.[2][3] The mtFAS pathway is essential for mitochondrial biogenesis and cellular respiration.[4] TECR, on the other hand, participates in the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum.[5] These VLCFAs are important components of sphingolipids and other complex lipids.

This compound: A Branched-Chain Substrate

This compound is a branched-chain unsaturated fatty acyl-CoA. While the metabolism of straight-chain fatty acids is well-documented, the processing of branched-chain fatty acids is more specialized. The presence of a methyl group at the second carbon position introduces steric hindrance that may affect its recognition and processing by enzymes that typically handle linear substrates.

Signaling and Metabolic Pathways

Trans-2-enoyl-CoA reductase plays a pivotal role in the fatty acid elongation cycle, which occurs in both the mitochondria (as part of mtFAS) and the endoplasmic reticulum. The following diagram illustrates the fatty acid elongation cycle, highlighting the step catalyzed by TER.

FattyAcidElongation AcylCoA_n Acyl-CoA (n carbons) Condensation 3-Ketoacyl-CoA Synthase AcylCoA_n->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation KetoacylCoA 3-Ketoacyl-CoA (n+2 carbons) Condensation->KetoacylCoA Reduction1 3-Ketoacyl-CoA Reductase (NADPH) KetoacylCoA->Reduction1 HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2 carbons) Reduction1->HydroxyacylCoA Dehydration 3-Hydroxyacyl-CoA Dehydratase HydroxyacylCoA->Dehydration EnoylCoA trans-2-Enoyl-CoA (n+2 carbons) Dehydration->EnoylCoA Reduction2 trans-2-Enoyl-CoA Reductase (TER) (NADPH) EnoylCoA->Reduction2 AcylCoA_n2 Acyl-CoA (n+2 carbons) Reduction2->AcylCoA_n2

Figure 1: The Fatty Acid Elongation Cycle.

Quantitative Data

The kinetic parameters of trans-2-enoyl-CoA reductase have been determined for various straight-chain substrates in different organisms. The following table summarizes some of the reported Michaelis-Menten constants (Km).

Enzyme SourceSubstrateKm (µM)CofactorReference
Rat Liver MicrosomesCrotonyl-CoA (C4)20NADPH[5]
Rat Liver Microsomestrans-2-Hexenoyl-CoA (C6)0.5NADPH[5]
Rat Liver Microsomestrans-2-Hexadecenoyl-CoA (C16)1.0NADPH[5]
Euglena gracilisCrotonyl-CoA (C4)68NADH[8]
Euglena gracilistrans-2-Hexenoyl-CoA (C6)91NADH[8]
Euglena gracilisNADH109-[8]
Euglena gracilisNADPH119-[8]
Streptomyces collinus1-Cyclohexenylcarbonyl-CoA25NADPH[9]
Streptomyces collinusNADPH1.5-[9]

Experimental Protocols

The activity of trans-2-enoyl-CoA reductase is typically measured by monitoring the decrease in absorbance due to the oxidation of NADPH at 340 nm.[10] The following is a generalized protocol for a spectrophotometric assay.

Purification of Recombinant trans-2-enoyl-CoA Reductase

For detailed kinetic studies, a purified enzyme preparation is required.

ProteinPurification start Cloning and Expression of TER in E. coli cell_lysis Cell Lysis (Sonication/French Press) start->cell_lysis centrifugation1 Centrifugation (Clarification of lysate) cell_lysis->centrifugation1 affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) centrifugation1->affinity_chrom elution Elution affinity_chrom->elution dialysis Dialysis (Buffer exchange) elution->dialysis ion_exchange Ion-Exchange Chromatography (Further purification) dialysis->ion_exchange size_exclusion Size-Exclusion Chromatography (Final polishing) ion_exchange->size_exclusion sds_page Purity Check (SDS-PAGE) size_exclusion->sds_page end Purified TER sds_page->end

Figure 2: Workflow for TER Purification.

Methodology:

  • Cloning and Expression: The gene encoding the TER of interest is cloned into an expression vector, often with an affinity tag (e.g., His-tag), and transformed into a suitable expression host such as E. coli. Protein expression is induced under appropriate conditions.

  • Cell Lysis and Clarification: Harvested cells are resuspended in a suitable lysis buffer and lysed by sonication or using a French press. The cell lysate is then centrifuged to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). After washing, the bound protein is eluted.

  • Further Purification: For higher purity, additional chromatography steps such as ion-exchange and size-exclusion chromatography can be performed.[4]

  • Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.

Spectrophotometric Activity Assay

Principle:

The activity of TER is determined by measuring the rate of NADPH oxidation, which is accompanied by a decrease in absorbance at 340 nm (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Reagents:

  • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • NADPH solution (in assay buffer).

  • trans-2-enoyl-CoA substrate solution (e.g., this compound, if available, or a standard substrate like trans-2-hexenoyl-CoA) in assay buffer.

  • Purified TER enzyme solution.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADPH to a final volume of, for example, 1 ml.

  • Place the cuvette in a spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the purified TER enzyme solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • To determine the kinetic parameters for the enoyl-CoA substrate, vary its concentration while keeping the NADPH concentration constant (at a saturating level).

  • To determine the kinetic parameters for NADPH, vary its concentration while keeping the enoyl-CoA substrate concentration constant (at a saturating level).

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion and Future Directions

Trans-2-enoyl-CoA reductase is a crucial enzyme in fatty acid metabolism with distinct roles in different cellular compartments. While its activity with straight-chain fatty acyl-CoAs is well-characterized, its interaction with branched-chain substrates like this compound remains an area for further investigation. Future research should focus on determining the substrate specificity of known TERs for branched-chain enoyl-CoAs and identifying novel reductases that may be specialized for their metabolism. Such studies will be vital for a complete understanding of lipid metabolism and could open new avenues for the development of therapeutic agents targeting diseases associated with aberrant fatty acid synthesis.

References

The Stereochemical Gatekeeper: Unraveling the Function of the Methyl Group in (E)-2-Methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(E)-2-methylpentadec-2-enoyl-CoA is a crucial intermediate in the metabolism of 2-methyl-branched-chain fatty acids. The presence and stereochemical orientation of the methyl group at the C2 position act as a critical determinant of its metabolic fate. This technical guide provides an in-depth analysis of the function of this methyl group, detailing its role in enzyme-substrate interactions and its direction of the metabolic flux through the β-oxidation pathway. We will explore the key enzymes involved, present available quantitative data, and provide detailed experimental protocols for the study of this and related molecules. This document is intended for researchers, scientists, and professionals in drug development who are interested in the intricacies of fatty acid metabolism and the therapeutic potential of targeting these pathways.

Introduction

Branched-chain fatty acids, characterized by the presence of one or more methyl groups along their acyl chain, are obtained from dietary sources and are also synthesized endogenously. Their metabolism is essential for cellular homeostasis, and disruptions in these pathways are linked to various metabolic disorders. The introduction of a methyl group, particularly at the α-carbon (C2), presents a stereochemical challenge for the standard β-oxidation machinery. This guide focuses on this compound, a representative long-chain α-methyl-branched fatty acyl-CoA, to elucidate the pivotal function of its C2-methyl group.

The Critical Role of the C2-Methyl Group: A Stereochemical Imperative

The defining feature of the metabolism of 2-methyl-branched-chain fatty acids is the stereochemistry of the α-methyl group. The β-oxidation enzymes are stereospecific and can only process the (2S)-epimer. However, both (2R)- and (2S)-methyl-branched-chain fatty acids are present in biological systems. This is where the enzyme α-methylacyl-CoA racemase (AMACR) plays a central role.

AMACR catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-counterparts, thereby enabling their entry into the β-oxidation pathway.[1][2] Therefore, the primary function of the methyl group in this compound is to dictate the necessity of this racemization step for its complete degradation. Without the action of AMACR, the (2R)-epimer of its saturated precursor, 2-methylpentadecanoyl-CoA, would accumulate, leading to potential cellular toxicity.

Metabolic Pathway of this compound

The metabolism of this compound is intricately linked to the β-oxidation pathway. The following diagram illustrates the logical flow of its processing:

Metabolic Pathway of this compound cluster_0 Initial Substrate cluster_1 Reduction cluster_2 Racemization (for 2R-epimer) cluster_3 β-Oxidation start This compound reductase 2-Methyl-branched-chain enoyl-CoA reductase start->reductase Reduction product1 2-Methylpentadecanoyl-CoA ((2R) and (2S) epimers) reductase->product1 AMACR α-Methylacyl-CoA Racemase (AMACR) product1->AMACR If (2R)-epimer dehydrogenase 2-Methylacyl-CoA Dehydrogenase product1->dehydrogenase If (2S)-epimer product2 (2S)-2-Methylpentadecanoyl-CoA AMACR->product2 product2->dehydrogenase end_product Propionyl-CoA + Myristoyl-CoA dehydrogenase->end_product Dehydrogenation

Figure 1: Metabolic processing of this compound.

Step 1: Reduction. The first step in the metabolism of this compound is its reduction to the saturated 2-methylpentadecanoyl-CoA. This reaction is catalyzed by a 2-methyl-branched-chain enoyl-CoA reductase.[3]

Step 2: Racemization. The resulting 2-methylpentadecanoyl-CoA exists as a mixture of (2R) and (2S) epimers. The (2R)-epimer is a substrate for α-methylacyl-CoA racemase (AMACR), which converts it to the (2S)-epimer.[1][2]

Step 3: Dehydrogenation. The (2S)-2-methylpentadecanoyl-CoA then enters the β-oxidation pathway, starting with dehydrogenation by a 2-methylacyl-CoA dehydrogenase to yield 2-methylpentadec-2-enoyl-CoA.[4]

Step 4: Subsequent β-oxidation. The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage proceed, releasing propionyl-CoA and myristoyl-CoA.

Quantitative Analysis of Enzyme Kinetics

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism
2-Methyl branched-chain acyl-CoA dehydrogenase2-Methylbutyryl-CoA181.62Ascaris suum
2-Methyl branched-chain acyl-CoA dehydrogenase2-Methylvaleryl-CoA211.58Ascaris suum

Table 1: Kinetic parameters of 2-methyl branched-chain acyl-CoA dehydrogenase for short-chain substrates.[1]

The data in Table 1 suggest that the 2-methyl branched-chain acyl-CoA dehydrogenase has a high affinity for its substrates. It is anticipated that the Km for the longer-chain this compound would be in a similar micromolar range, although the Vmax may differ due to the increased chain length.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from methods for synthesizing other acyl-CoA esters. This would typically involve the synthesis of the corresponding carboxylic acid, (E)-2-methylpentadec-2-enoic acid, followed by its conversion to the CoA thioester. A process for the synthesis of related (E)-2-methyl-α,β-unsaturated aldehydes has been described and could be a starting point for the synthesis of the required acid.[5]

α-Methylacyl-CoA Racemase (AMACR) Activity Assay

Several methods are available for assaying AMACR activity. A continuous spectrophotometric assay is a convenient option.

Principle: This assay couples the racemization of a (2R)-methylacyl-CoA to the subsequent oxidation of the (2S)-methylacyl-CoA by a 2-methylacyl-CoA oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate.

Protocol:

  • Prepare a reaction mixture containing phosphate (B84403) buffer, horseradish peroxidase, a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine), and 2-methylacyl-CoA oxidase.

  • Add the substrate, (2R)-2-methylpentadecanoyl-CoA.

  • Initiate the reaction by adding purified AMACR.

  • Monitor the change in absorbance at the appropriate wavelength over time.

Acyl-CoA Dehydrogenase Activity Assay

The activity of 2-methylacyl-CoA dehydrogenase can be measured using a ferricenium-based spectrophotometric assay.

Principle: The assay measures the reduction of ferricenium hexafluorophosphate (B91526) by the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate.

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate.

  • Add the substrate, (2S)-2-methylpentadecanoyl-CoA.

  • Initiate the reaction by adding the purified 2-methylacyl-CoA dehydrogenase.

  • Monitor the decrease in absorbance at 300 nm.

LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of acyl-CoA species.

Protocol:

  • Extraction: Extract acyl-CoAs from cell or tissue samples using a suitable solvent system (e.g., methanol/water).

  • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column.

  • Mass Spectrometry: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for this compound and related metabolites should be determined.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification start Biological Sample (Cells or Tissues) extraction Acyl-CoA Extraction start->extraction lc Liquid Chromatography (Reverse Phase) extraction->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Analysis and Quantification ms->data

References

(E)-2-Methylpentadec-2-enoyl-CoA: A Potential Biomarker in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the potential of (E)-2-methylpentadec-2-enoyl-CoA as a biomarker, delving into its biochemical context, associated metabolic pathways, and the state-of-the-art methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals investigating inborn errors of metabolism and other disorders related to fatty acid oxidation.

Introduction to Methyl-Branched Acyl-CoAs

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation and in the biosynthesis of complex lipids.[1] While straight-chain acyl-CoAs are well-studied, methyl-branched chain acyl-CoAs represent a unique class of metabolites derived from the breakdown of branched-chain fatty acids, such as phytanic acid, which is obtained from dietary sources like meat and dairy products.[2][3] The presence of a methyl group on the acyl chain necessitates specialized enzymatic pathways for their degradation, primarily involving alpha-oxidation and beta-oxidation within peroxisomes.[3][4]

This compound is a long-chain, methyl-branched acyl-CoA. Although direct literature on this specific molecule as a biomarker is scarce, its structure suggests it is an intermediate in the degradation of a C16 methyl-branched fatty acid. Dysregulation of the metabolic pathways handling such molecules can lead to the accumulation of toxic intermediates, making them valuable biomarkers for diagnosing and monitoring certain metabolic disorders.[1]

Signaling Pathways and Metabolic Context

The metabolism of methyl-branched fatty acids is a complex process occurring primarily in the peroxisomes. The presence of a methyl group at the beta-position prevents direct degradation by the standard beta-oxidation pathway.[5] Therefore, these fatty acids first undergo alpha-oxidation.

A key metabolic disorder associated with the accumulation of branched-chain fatty acids is Refsum disease . This autosomal recessive disorder results from mutations in the PHYH or PEX7 genes, leading to deficient activity of phytanoyl-CoA hydroxylase, a critical enzyme in the alpha-oxidation of phytanic acid.[2][6] This deficiency leads to the accumulation of phytanic acid in blood and tissues, causing a range of neurological symptoms.[6][7]

Another relevant disorder is alpha-methylacyl-CoA racemase (AMACR) deficiency , caused by mutations in the AMACR gene.[8][9] AMACR is essential for the conversion of (2R)-methyl-branched-chain acyl-CoAs to their (2S)-isomers, a prerequisite for their entry into the beta-oxidation pathway.[10] A deficiency in this enzyme leads to the accumulation of pristanic acid and other branched-chain fatty acids.[9]

Given this context, this compound could potentially arise as an intermediate in the peroxisomal beta-oxidation of pristanic acid or other related branched-chain fatty acids. An enzymatic block downstream of its formation could lead to its accumulation, making it a candidate biomarker for a yet-uncharacterized metabolic disorder or a secondary marker in known disorders like AMACR deficiency.

The metabolism of such compounds involves several key enzymes, including 2-methyl-branched-chain-enoyl-CoA reductase and peroxisomal 2-enoyl-CoA hydratase 2, which is a part of the multifunctional enzyme type 2 (MFE-2).[11][12]

Below is a diagram illustrating the hypothesized metabolic pathway involving this compound.

Peroxisomal_Beta_Oxidation_of_Branched_Chain_Fatty_Acyl_CoAs Pristanoyl_CoA Pristanoyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Pristanoyl_CoA->Acyl_CoA_Oxidase E_2_methylpentadec_2_enoyl_CoA This compound Acyl_CoA_Oxidase->E_2_methylpentadec_2_enoyl_CoA MFE_2 Multifunctional Enzyme Type 2 (2-enoyl-CoA hydratase 2 activity) E_2_methylpentadec_2_enoyl_CoA->MFE_2 Hydroxyacyl_CoA 3-hydroxy-2-methylpentadecanoyl-CoA MFE_2->Hydroxyacyl_CoA Thiolase Thiolase Hydroxyacyl_CoA->Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Trimethylundecanoyl_CoA 4,8,12-trimethylundecanoyl-CoA Thiolase->Trimethylundecanoyl_CoA Further_Oxidation Further rounds of β-oxidation Trimethylundecanoyl_CoA->Further_Oxidation

Hypothesized Peroxisomal Beta-Oxidation Pathway.

Data on Related Biomarkers

While quantitative data for this compound is not available, data for related biomarkers in relevant disorders highlights the diagnostic potential of this class of molecules.

BiomarkerDiseaseTypical Concentration in Affected IndividualsNormal ConcentrationReference
Phytanic Acid Refsum Disease10-100 fold above normalVaries, typically low[7]
Pristanic Acid AMACR DeficiencyElevatedLow[9]

Experimental Protocols

The analysis of long-chain, branched acyl-CoAs like this compound requires sensitive and specific analytical methods due to their low abundance in biological matrices.[13] The gold standard for the quantification of these molecules is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Sample Preparation and Extraction of Acyl-CoAs

This protocol is a generalized procedure based on established methods for acyl-CoA extraction.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standards (e.g., odd-chain length acyl-CoAs)

  • 2.5% Sulfosalicylic acid (SSA) in water

  • Acetonitrile (B52724)

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Protein Precipitation and Extraction: Add cold 2.5% SSA and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[14]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup (Optional): For complex matrices, the extract can be further purified using SPE cartridges to remove interfering substances.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

  • Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier.

  • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target acyl-CoA and the internal standards. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety or specific fragments of it. The exact m/z values would need to be determined for this compound using a chemical standard.

The following diagram illustrates a general workflow for the analysis of acyl-CoAs.

Acyl_CoA_Analysis_Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (Protein Precipitation) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

General workflow for acyl-CoA analysis.

Conclusion and Future Directions

While this compound has not yet been established as a clinical biomarker, its chemical nature and metabolic context strongly suggest its potential relevance in disorders of branched-chain fatty acid metabolism. The accumulation of this and structurally similar molecules could serve as sensitive and specific indicators of enzymatic deficiencies in the peroxisomal alpha- and beta-oxidation pathways.

Future research should focus on:

  • Synthesizing a chemical standard of this compound to develop and validate a specific LC-MS/MS method.

  • Screening patient cohorts with known metabolic disorders (e.g., Refsum disease, AMACR deficiency) and patients with unexplained neurological symptoms for the presence of this molecule.

  • Investigating the specific enzymatic steps that produce and consume this compound to pinpoint its exact role in metabolism.

The development of targeted analytical methods for novel acyl-CoAs like this compound will be instrumental in expanding our understanding of fatty acid metabolism and may lead to the discovery of new biomarkers for the diagnosis and therapeutic monitoring of inherited metabolic diseases.

References

An In-depth Technical Guide on the Endogenous Presence of (E)-2-Methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct evidence for the endogenous presence of (E)-2-methylpentadec-2-enoyl-CoA is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview based on the established metabolism of related 2-methyl-branched-chain fatty acids and the analytical techniques available for their study. The metabolic pathways and experimental protocols are presented to facilitate the investigation of this and similar molecules.

Introduction

This compound is a long-chain, methyl-branched acyl-Coenzyme A (acyl-CoA) intermediate. While its direct detection in tissues has not been specifically reported, its existence can be inferred from the known metabolic pathways of 2-methyl-branched-chain fatty acids (BCFA). BCFAs are found in various organisms and are involved in numerous biochemical processes and signaling pathways[1]. This guide will delve into the probable metabolic context, analytical methodologies for detection, and potential biological significance of this compound.

Metabolic Context: Peroxisomal β-Oxidation of 2-Methyl-Branched-Chain Fatty Acids

The metabolism of 2-methyl BCFAs primarily occurs in the peroxisomes[2][3][4]. Unlike straight-chain fatty acids, the methyl group at the α-carbon (position 2) of some BCFAs necessitates a specific enzymatic machinery for their degradation. The β-oxidation of these fatty acids is a key catabolic process.

A crucial step in the degradation of 2-methylacyl-CoAs is their conversion to their corresponding 2-methyl-2-enoyl-CoA derivatives. This reaction is catalyzed by 2-methylacyl-CoA dehydrogenase[5]. Therefore, it is highly probable that this compound is an intermediate in the peroxisomal β-oxidation of a C16 2-methyl-branched-chain fatty acid.

Hypothetical Metabolic Pathway

The following diagram illustrates the likely metabolic pathway involving this compound, based on the established steps of peroxisomal β-oxidation of BCFAs.

Peroxisomal Beta-Oxidation of a C16 2-Methyl-Branched-Chain Fatty Acid cluster_peroxisome Peroxisome node_c16 2-Methylpalmitoyl-CoA node_enoyl This compound node_c16->node_enoyl 2-Methylacyl-CoA Dehydrogenase node_hydroxy 3-Hydroxy-2-methylpentadecanoyl-CoA node_enoyl->node_hydroxy Enoyl-CoA Hydratase node_keto 3-Keto-2-methylpentadecanoyl-CoA node_hydroxy->node_keto 3-Hydroxyacyl-CoA Dehydrogenase node_c14 2-Methylmyristoyl-CoA node_keto->node_c14 Thiolase node_propionyl Propionyl-CoA node_keto->node_propionyl Thiolase node_c16_acid 2-Methylpalmitic Acid node_c16_acid->node_c16 Acyl-CoA Synthetase

Caption: Hypothetical peroxisomal β-oxidation pathway of a C16 2-methyl-branched-chain fatty acid.

Quantitative Data

Direct quantitative data for this compound is not available in the reviewed literature. However, to provide a relevant context, the following table summarizes the concentrations of various long-chain acyl-CoAs in different rat tissues. These values can serve as a general reference for the expected abundance of similar long-chain acyl-CoA species.

Acyl-CoA SpeciesHeart (nmol/g wet weight)Kidney (nmol/g wet weight)Muscle (nmol/g wet weight)
Palmitoyl-CoA (16:0)2.5 ± 0.31.8 ± 0.20.9 ± 0.1
Stearoyl-CoA (18:0)1.5 ± 0.21.1 ± 0.10.6 ± 0.1
Oleoyl-CoA (18:1)3.0 ± 0.42.2 ± 0.31.2 ± 0.2
Linoleoyl-CoA (18:2)1.8 ± 0.21.3 ± 0.20.7 ± 0.1
Arachidonoyl-CoA (20:4)0.8 ± 0.10.6 ± 0.10.3 ± 0.05

Data adapted from studies on rat tissues and presented as mean ± SEM. Actual values can vary based on physiological state and analytical methodology.

Experimental Protocols

The detection and quantification of specific long-chain acyl-CoA isomers like this compound require sophisticated analytical techniques. The following is a generalized protocol based on methods developed for the analysis of various acyl-CoA species[6][7][8][9].

Tissue Homogenization and Acyl-CoA Extraction
  • Objective: To extract acyl-CoAs from biological samples while minimizing degradation.

  • Protocol:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue in a pre-chilled glass homogenizer with a solution of 100 mM KH2PO4 (pH 4.9) and 2-propanol.

    • Add acetonitrile (B52724) to the homogenate to precipitate proteins and further extract acyl-CoAs.

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification and Concentration
  • Objective: To purify and concentrate the acyl-CoAs from the crude extract.

  • Protocol:

    • Use an appropriate SPE cartridge (e.g., oligonucleotide purification column or a C18 cartridge).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a suitable buffer to remove interfering substances.

    • Elute the bound acyl-CoAs with a solvent such as 2-propanol or acetonitrile.

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable buffer for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate and identify the specific acyl-CoA isomer.

  • Protocol:

    • Chromatographic Separation:

      • Utilize a reverse-phase C18 column for separation.

      • Employ a binary gradient elution system. For example:

        • Mobile Phase A: 75 mM KH2PO4 (pH 4.9).

        • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.

      • Develop a gradient program that allows for the separation of long-chain acyl-CoA isomers.

    • Mass Spectrometric Detection:

      • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

      • Employ Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion would be the molecular weight of this compound, and the product ion would be a characteristic fragment (e.g., the Coenzyme A moiety).

      • For identification of unknown branched-chain acyl-CoAs, a neutral loss scan can be utilized.

Experimental Workflow Diagram

Experimental Workflow for Acyl-CoA Analysis node_sample Tissue Sample node_homogenize Homogenization (KH2PO4, 2-propanol) node_sample->node_homogenize node_extract Extraction (Acetonitrile) node_homogenize->node_extract node_centrifuge Centrifugation node_extract->node_centrifuge node_supernatant Supernatant Collection node_centrifuge->node_supernatant node_spe Solid-Phase Extraction (SPE) node_supernatant->node_spe node_elute Elution and Concentration node_spe->node_elute node_lcms LC-MS/MS Analysis node_elute->node_lcms

Caption: Generalized workflow for the analysis of acyl-CoAs from biological tissues.

Signaling Pathways and Biological Relevance

While the specific signaling roles of this compound are unknown, branched-chain fatty acids and their metabolites have been implicated in various cellular processes[1][10]. They can influence membrane fluidity, act as precursors for more complex lipids, and potentially modulate the activity of nuclear receptors and other signaling proteins.

Further research is needed to determine if this compound or related metabolites have specific biological activities beyond their role as metabolic intermediates.

Conclusion

Although the endogenous presence of this compound has not been definitively established in the literature, its formation as an intermediate in the peroxisomal β-oxidation of 2-methyl-branched-chain fatty acids is highly plausible. The analytical methods outlined in this guide provide a robust framework for researchers to investigate the presence and quantify the levels of this and other novel long-chain acyl-CoAs. Elucidating the complete profile of these metabolites will be crucial for a deeper understanding of lipid metabolism and its role in health and disease.

References

(E)-2-methylpentadec-2-enoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-methylpentadec-2-enoyl-CoA is a fascinating, though not extensively characterized, intermediate in the microbial biosynthesis of branched-chain fatty acids. This technical guide synthesizes the available information on its putative metabolic roles, the enzymes likely involved in its transformation, and the experimental approaches required for its study. While direct research on this specific molecule is limited, by examining analogous pathways and enzymes, we can construct a robust framework for understanding its significance in microbial metabolism. This document provides a deep dive into the biosynthesis of 2-methyl-branched fatty acids, the enzymology of relevant reductases, and detailed protocols for experimental investigation.

Introduction to Branched-Chain Fatty Acid Metabolism

Microorganisms synthesize a diverse array of fatty acids, including those with methyl branches. These branched-chain fatty acids (BCFAs) are crucial components of the cell membrane, influencing its fluidity and permeability. The position of the methyl group is determined by the biosynthetic pathway. The most common BCFAs are of the iso and anteiso type, which arise from the use of branched-chain amino acid degradation products as primers for fatty acid synthesis.

However, the presence of a methyl group at the 2-position, as in this compound, strongly suggests a different biosynthetic origin: the incorporation of a methylmalonyl-CoA extender unit by the fatty acid synthase (FAS) machinery.

Putative Biosynthetic Pathway of this compound

Based on the principles of bacterial fatty acid synthesis, we can propose a pathway for the formation of this compound. This pathway would be a variation of the typical Type II FAS, where methylmalonyl-CoA is used as an extender unit in place of malonyl-CoA at a specific elongation step.

The overall process would involve the sequential addition of two-carbon units to a growing acyl-ACP chain. When the chain reaches a certain length (e.g., C12-ACP), the ketoacyl-ACP synthase would catalyze the condensation with methylmalonyl-ACP instead of malonyl-ACP. This would be followed by the standard reduction, dehydration, and second reduction steps, ultimately leading to a methyl-branched fatty acid. This compound would be the enoyl-CoA intermediate just before the final reduction step in one of these elongation cycles.

BCFASynthesis cluster_FAS_Cycle Fatty Acid Synthase (FAS) Elongation Cycle cluster_Methyl_Branch Methyl Branch Insertion Acyl-CoA_n Acyl-CoA (C_n) Ketoacyl-CoA 3-Ketoacyl-CoA Acyl-CoA_n->Ketoacyl-CoA FabH/FabB/FabF Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA Ketoacyl-CoA->Hydroxyacyl-CoA FabG (NADPH) Enoyl-CoA (E)-2-Enoyl-CoA Hydroxyacyl-CoA->Enoyl-CoA FabA/FabZ Acyl-CoA_n2 Acyl-CoA (C_n+2) Enoyl-CoA->Acyl-CoA_n2 FabI (NADPH) Acyl-CoA_C12 Acyl-CoA (C12) Acyl-CoA_n2->Acyl-CoA_C12 ...further cycles... Malonyl-CoA Malonyl-CoA Malonyl-CoA->Ketoacyl-CoA 2-Methyl-Ketoacyl-CoA 3-Keto-2-methyl-pentadecanoyl-CoA Acyl-CoA_C12->2-Methyl-Ketoacyl-CoA Ketoacyl Synthase Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->2-Methyl-Ketoacyl-CoA 2-Methyl-Hydroxyacyl-CoA 3-Hydroxy-2-methyl-pentadecanoyl-CoA 2-Methyl-Ketoacyl-CoA->2-Methyl-Hydroxyacyl-CoA Ketoacyl Reductase Target_Molecule This compound 2-Methyl-Hydroxyacyl-CoA->Target_Molecule Dehydratase Saturated_Product 2-Methyl-pentadecanoyl-CoA Target_Molecule->Saturated_Product Enoyl-CoA Reductase EnoylReductaseAssay Reagents Prepare Reagents (Buffer, NADPH, Substrate, Enzyme) Mix Combine Buffer, NADPH, and Enzyme in Cuvette Reagents->Mix Incubate Incubate at 30°C for 5 min Mix->Incubate StartReaction Add Substrate to Initiate Reaction Incubate->StartReaction Measure Monitor Absorbance at 340 nm StartReaction->Measure Calculate Calculate Enzyme Activity Measure->Calculate GCMS_Workflow Harvest Harvest and Lyse Microbial Cells ExtractLipids Total Lipid Extraction Harvest->ExtractLipids Derivatize Saponification and Methylation to FAMEs ExtractLipids->Derivatize ExtractFAMEs Extract and Concentrate FAMEs Derivatize->ExtractFAMEs Analyze GC-MS Analysis ExtractFAMEs->Analyze Identify Identify Methyl-Branched FAMEs Analyze->Identify

An In-depth Technical Guide to the Chemical Properties and Biological Significance of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (E)-2-methylpentadec-2-enoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. While specific experimental data for this molecule is sparse in publicly available literature, its structural features suggest involvement in several key metabolic pathways, including branched-chain fatty acid metabolism and potentially amino acid degradation. This document provides a comprehensive overview of its inferred chemical properties, probable biological roles, and relevant experimental methodologies, based on data from structurally analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the metabolism and therapeutic potential of methyl-branched fatty acids.

Introduction

Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. The introduction of a methyl group, as seen in this compound, adds structural complexity that influences its metabolic fate and biological activity. Methyl-branched fatty acids are known to affect membrane fluidity and are implicated in various physiological and pathological processes.[1] This guide synthesizes current knowledge on related long-chain and branched-chain acyl-CoA molecules to provide a detailed profile of this compound.

Inferred Chemical and Physical Properties

PropertyInferred ValueBasis for Inference
Molecular Formula C37H62N7O17P3SBased on the structure of Coenzyme A and a C16:1 methyl-branched fatty acid.
Molecular Weight Approximately 1005.9 g/mol Calculated based on the inferred molecular formula.
Charge (at pH 7.4) -4Typical charge of CoA esters at physiological pH due to the phosphate (B84403) groups.[2]
XLogP3-AA Approximately -1.0 to -2.0Estimated based on the increased lipophilicity of the long alkyl chain balanced by the polar CoA moiety.
Solubility Soluble in aqueous buffers and organic solventsSimilar to other long-chain acyl-CoAs which are amphipathic.
Stability Unstable in solution, prone to hydrolysisThe thioester bond is high-energy and susceptible to cleavage, especially at non-neutral pH.[3]

Potential Biological Significance and Metabolic Pathways

Based on the metabolism of other branched-chain fatty acids, this compound is likely an intermediate in several metabolic pathways.

Branched-Chain Fatty Acid Metabolism

The presence of a methyl group on the carbon chain suggests that this compound is a substrate for the enzymes involved in the degradation of branched-chain fatty acids. This metabolism often occurs in the peroxisomes and involves a combination of α- and β-oxidation steps to bypass the methyl branch.[4]

Role in Fatty Acid Elongation and Degradation

This compound could be a product of the reduction of a 2-methyl-2,3-dehydroacyl-CoA by a very-long-chain enoyl-CoA reductase, an enzyme involved in the fatty acid elongation system.[5] Conversely, it may be an intermediate in the β-oxidation of long-chain branched fatty acids, being acted upon by acyl-CoA dehydrogenases.[6][7]

Connection to Amino Acid Catabolism

The structural similarity to intermediates in isoleucine degradation, such as 2-methylcrotonoyl-CoA, suggests a potential role for this compound in related metabolic pathways.[2] An enzyme, 2-methyl-branched-chain-enoyl-CoA reductase, is known to catalyze the reduction of such compounds.[8][9]

Signaling and Metabolic Pathways

Metabolic_Fate_of_E_2_methylpentadec_2_enoyl_CoA cluster_0 Fatty Acid Elongation cluster_1 Branched-Chain Fatty Acid Degradation cluster_2 Amino Acid Catabolism Link Long_Chain_Acyl_CoA Long-Chain Acyl-CoA VLC_Enoyl_CoA_Reductase Very-long-chain enoyl-CoA reductase Long_Chain_Acyl_CoA->VLC_Enoyl_CoA_Reductase Target_Molecule This compound VLC_Enoyl_CoA_Reductase->Target_Molecule Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Target_Molecule->Acyl_CoA_Dehydrogenase Beta_Oxidation β-Oxidation Products (e.g., Acetyl-CoA, Propionyl-CoA) Acyl_CoA_Dehydrogenase->Beta_Oxidation Isoleucine_Degradation Isoleucine Degradation Intermediate Pool 2_methyl_enoyl_CoA_reductase 2-methyl-branched-chain enoyl-CoA reductase Isoleucine_Degradation->2_methyl_enoyl_CoA_reductase 2_methyl_enoyl_CoA_reductase->Target_Molecule Potential Involvement

Caption: Inferred metabolic pathways involving this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be adapted from established methods for other long-chain acyl-CoAs.

Chemo-enzymatic Synthesis

A general method for the synthesis of enoyl-CoA derivatives involves the use of acyl-CoA dehydrogenases.[10]

Materials:

  • Saturated C16 methyl-branched acyl-CoA (precursor)

  • Acyl-CoA dehydrogenase (commercially available or purified)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Cofactors (e.g., FAD)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system for purification

Protocol:

  • Dissolve the precursor acyl-CoA in the reaction buffer.

  • Add the acyl-CoA dehydrogenase and necessary cofactors.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and monitor the reaction progress by HPLC.

  • Once the reaction is complete, quench it by adding a quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Purify the supernatant containing this compound using reversed-phase HPLC.

  • Lyophilize the purified fractions to obtain the final product.

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of acyl-CoAs.[11][12]

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Extract the acyl-CoAs using a solid-phase extraction (SPE) method.[11]

  • Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Ammonium hydroxide (B78521) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to a specific product ion (e.g., neutral loss of 507 Da).[13]

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start_Material Precursor: Saturated C16 methyl-branched acyl-CoA Enzymatic_Reaction Enzymatic Reaction with Acyl-CoA Dehydrogenase Start_Material->Enzymatic_Reaction Purification HPLC Purification Enzymatic_Reaction->Purification Final_Product This compound Purification->Final_Product Sample_Prep Sample Preparation (Extraction & SPE) Final_Product->Sample_Prep Used as a standard LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Caption: General workflow for the synthesis and analysis of this compound.

Spectroscopic Data (Inferred)

While specific NMR and mass spectrometry data for this compound are not published, expected spectral characteristics can be inferred from similar molecules.

NMR Spectroscopy
  • 1H-NMR: Expect characteristic signals for the vinyl protons of the trans-double bond, the methyl group at the C2 position, and the long alkyl chain. The protons adjacent to the thioester and the double bond will have distinct chemical shifts.[14][15]

  • 13C-NMR: Signals for the carbonyl carbon of the thioester, the two olefinic carbons, the methyl carbon, and the carbons of the long alkyl chain are expected.[14]

Mass Spectrometry
  • Precursor Ion [M-4H+5H]+: The exact mass can be calculated from the molecular formula.

  • Product Ions: A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) part of the CoA molecule, is expected in MS/MS analysis.[13] Another significant fragment would correspond to the pantetheine (B1680023) phosphate moiety.

Conclusion and Future Directions

This compound is a molecule of interest at the intersection of fatty acid and amino acid metabolism. The information compiled in this guide, though largely inferred from analogous compounds, provides a solid framework for initiating research into its specific biological functions and chemical properties. Future studies should focus on the definitive synthesis and characterization of this molecule, followed by enzymatic assays with relevant acyl-CoA dehydrogenases and reductases to elucidate its precise metabolic roles. Such research will be crucial for understanding the broader implications of methyl-branched fatty acid metabolism in health and disease, and may open new avenues for therapeutic intervention.

References

(E)-2-Methylpentadec-2-enoyl-CoA: A Key Intermediate in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of (E)-2-methylpentadec-2-enoyl-CoA in the context of fatty acid metabolism. Contrary to initial considerations of its involvement in the canonical very long-chain fatty acid (VLCFA) elongation pathway, this document elucidates its position as a critical intermediate in the peroxisomal α-oxidation of 3-methyl-branched fatty acids. This guide details the relevant biochemical pathways, the enzymes involved, and their kinetic properties where available. Furthermore, it offers detailed experimental protocols for the synthesis of relevant substrates, the expression and purification of key enzymes, and the execution of enzymatic assays. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved. This document is intended to be a valuable resource for researchers in lipid metabolism, drug discovery, and the study of metabolic disorders.

Introduction: Revisiting the Role of this compound

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of cellular lipids and are synthesized in the endoplasmic reticulum through a four-step elongation cycle.[1][2] This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The intermediates in this canonical pathway include 3-ketoacyl-CoA, 3-hydroxyacyl-CoA, and trans-2-enoyl-CoA.[2][3]

However, the specific molecule this compound does not fit neatly into this pathway. The presence of a methyl group at the second carbon position suggests its involvement in the metabolism of branched-chain fatty acids. These lipids, which cannot be processed by the standard β-oxidation pathway due to the methyl substitution, are primarily metabolized through α-oxidation in peroxisomes.[1][4][5] This guide will focus on the role of this compound within this alternative metabolic route.

Biochemical Pathway: The Peroxisomal α-Oxidation of 3-Methyl-Branched Fatty Acids

The primary pathway for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, is peroxisomal α-oxidation.[4][6][7] This pathway removes a single carbon from the carboxyl end, allowing the resulting molecule to enter the β-oxidation pathway.

The key steps involving an intermediate structurally similar to this compound are as follows:

  • Activation: A 3-methyl-branched fatty acid is activated to its corresponding acyl-CoA ester.

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), a Fe²⁺ and 2-oxoglutarate-dependent dioxygenase, hydroxylates the acyl-CoA at the α-position to form a 2-hydroxy-3-methylacyl-CoA.[8]

  • Cleavage: A lyase, 2-hydroxyphytanoyl-CoA lyase (2-HPCL), cleaves the 2-hydroxy-3-methylacyl-CoA into a fatty aldehyde (one carbon shorter) and formyl-CoA.

  • Dehydrogenation: The fatty aldehyde is oxidized to a carboxylic acid.

  • Activation: The resulting 2-methyl-branched fatty acid is activated to its acyl-CoA ester (e.g., pristanoyl-CoA from phytanic acid).[9]

This 2-methyl-branched acyl-CoA can then undergo β-oxidation. However, in some metabolic contexts, particularly in organisms with alternative pathways or in cases of enzyme promiscuity, a 2-methyl-branched-chain enoyl-CoA, such as this compound, could be generated. This intermediate would then require reduction by a specific reductase to proceed with further metabolism.

Signaling Pathway Diagram

alpha_oxidation cluster_peroxisome Peroxisome 3_methyl_FA 3-Methyl-Branched Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 3_methyl_FA->Acyl_CoA_Synthetase 3_methyl_acyl_CoA 3-Methyl-Acyl-CoA Acyl_CoA_Synthetase->3_methyl_acyl_CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) 3_methyl_acyl_CoA->PHYH 2_hydroxy_acyl_CoA 2-Hydroxy-3-methyl -acyl-CoA PHYH->2_hydroxy_acyl_CoA 2_HPCL 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) 2_hydroxy_acyl_CoA->2_HPCL Fatty_Aldehyde Fatty Aldehyde (n-1 carbons) 2_HPCL->Fatty_Aldehyde Formyl_CoA Formyl-CoA 2_HPCL->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Fatty_Aldehyde->Aldehyde_Dehydrogenase 2_methyl_FA 2-Methyl-Branched Fatty Acid Aldehyde_Dehydrogenase->2_methyl_FA Acyl_CoA_Synthetase2 Acyl-CoA Synthetase 2_methyl_FA->Acyl_CoA_Synthetase2 2_methyl_acyl_CoA 2-Methyl-Acyl-CoA (e.g., Pristanoyl-CoA) Acyl_CoA_Synthetase2->2_methyl_acyl_CoA Beta_Oxidation β-Oxidation 2_methyl_acyl_CoA->Beta_Oxidation 2_methyl_enoyl_CoA (E)-2-Methyl-Enoyl-CoA (e.g., this compound) 2_methyl_acyl_CoA->2_methyl_enoyl_CoA Dehydrogenation (Hypothetical/Promiscuous) MECR 2-Methyl-Branched-Chain Enoyl-CoA Reductase (MECR) 2_methyl_enoyl_CoA->MECR Reduction MECR->2_methyl_acyl_CoA Reduction

Peroxisomal α-oxidation of 3-methyl-branched fatty acids.

Key Enzymes and Quantitative Data

One such enzyme is the mitochondrial 2-methyl-branched-chain acyl-CoA dehydrogenase from the nematode Ascaris suum, which functions as a reductase in anaerobic conditions.[10] Mammalian genomes contain homologs of enoyl-CoA reductases, such as MECR (Mitochondrial Enoyl-CoA Reductase) , also known as ETR1, which is involved in mitochondrial fatty acid synthesis (mtFASII). While its primary role is in straight-chain fatty acid synthesis, enzyme promiscuity is a known phenomenon in fatty acid metabolism.[4][11] It is plausible that MECR or another reductase could act on branched-chain substrates.

EnzymeSubstrate(s)Km (µM)Vmax (µmol/min/mg)Organism/TissueReference
2-Methyl-branched-chain acyl-CoA dehydrogenase (reductase function)2-Methylbutyryl-CoA181.62Ascaris suum mitochondria[10]
2-Methylvaleryl-CoA211.58Ascaris suum mitochondria[10]
Phytanoyl-CoA Hydroxylase (PHYH)Phytanoyl-CoAData not availableData not availableHuman[8]
3-Methylhexadecanoyl-CoAData not availableData not availableHuman[8]

Note: The table above presents available quantitative data for enzymes acting on related branched-chain acyl-CoA substrates. Specific kinetic parameters for this compound are not currently documented in the literature.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process. A general strategy involves the synthesis of the corresponding fatty acid followed by its activation to the CoA ester. For radiolabeling, a precursor containing ¹⁴C or ³H can be introduced at a suitable step.

Protocol: Synthesis of (E)-2-methylpentadec-2-enoic acid

This protocol is a general guideline and may require optimization.

  • Step 1: Aldol Condensation. React tridecanal (B79276) with the enolate of propionyl chloride to form 2-methyl-3-hydroxypentadecanoyl chloride.

  • Step 2: Dehydration. Dehydrate the resulting β-hydroxy acid derivative using a suitable agent (e.g., thionyl chloride in pyridine) to introduce the double bond, yielding (E)-2-methylpentadec-2-enoyl chloride. The (E)-isomer is typically the thermodynamically favored product.

  • Step 3: Hydrolysis. Hydrolyze the acid chloride to obtain (E)-2-methylpentadec-2-enoic acid.

Protocol: Activation to CoA Ester

  • Step 1: Mixed Anhydride (B1165640) Method. React the synthesized fatty acid with isobutyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) to form a mixed anhydride.

  • Step 2: Thioesterification. React the mixed anhydride with Coenzyme A (CoASH) in a suitable buffer (e.g., sodium bicarbonate) to yield this compound.

  • Step 3: Purification. Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling: A ¹⁴C label can be introduced by using [1-¹⁴C]propionyl chloride in the first step of the fatty acid synthesis.

Heterologous Expression and Purification of 2-Methyl-Branched-Chain Enoyl-CoA Reductase (MECR)

This protocol describes the expression of human MECR with a hexahistidine tag in E. coli and its subsequent purification.

Protocol:

  • Cloning: Subclone the human MECR cDNA into a bacterial expression vector (e.g., pET series) with an N- or C-terminal His₆-tag.

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 18°C overnight).

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors. Lyse the cells by sonication.

  • Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively and elute the His-tagged MECR protein with an imidazole (B134444) gradient.

  • Size-Exclusion Chromatography: As a final purification step, subject the eluted protein to size-exclusion chromatography to remove aggregates and remaining impurities.

  • Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Enzymatic Assay for 2-Methyl-Branched-Chain Enoyl-CoA Reductase Activity

The activity of 2-methyl-branched-chain enoyl-CoA reductase can be measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.

Assay Components:

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH

  • This compound (substrate)

  • Purified recombinant MECR

Protocol:

  • Set up the reaction mixture in a cuvette containing the assay buffer and NADPH.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Substrate Synthesis cluster_expression Enzyme Production cluster_assay Enzyme Assay Synth_FA Synthesize (E)-2-methyl- pentadec-2-enoic acid Activate_CoA Activate to CoA ester Synth_FA->Activate_CoA Purify_Substrate Purify by RP-HPLC Activate_CoA->Purify_Substrate Assay_Setup Set up spectrophotometric assay with NADPH Purify_Substrate->Assay_Setup Clone_MECR Clone MECR into expression vector Express_Ecoli Express His-tagged MECR in E. coli Clone_MECR->Express_Ecoli Purify_Enzyme Purify by affinity and size-exclusion chromatography Express_Ecoli->Purify_Enzyme Purify_Enzyme->Assay_Setup Run_Assay Initiate reaction and monitor A340 Assay_Setup->Run_Assay Analyze_Data Calculate activity and kinetic parameters Run_Assay->Analyze_Data

Workflow for studying this compound metabolism.

Analytical Methods for Branched-Chain Fatty Acids

The analysis of branched-chain fatty acids and their CoA esters typically involves chromatographic separation followed by mass spectrometric detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are usually derivatized to their methyl esters (FAMEs) prior to GC-MS analysis. The fragmentation patterns of branched-chain FAMEs in electron ionization (EI)-MS can provide information about the position of the methyl branch.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is well-suited for the analysis of acyl-CoA esters without derivatization.[3][12] Reversed-phase chromatography can separate acyl-CoAs based on their chain length and hydrophobicity. Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can provide high sensitivity and specificity for quantification.

Conclusion and Future Directions

This technical guide has positioned this compound as a likely intermediate in the metabolism of 3-methyl-branched fatty acids, a process distinct from the canonical VLCFA elongation pathway. While direct experimental evidence and quantitative data for this specific molecule are currently lacking, this document provides a strong theoretical framework and practical experimental approaches based on related pathways and enzymes.

Future research should focus on:

  • The definitive identification and characterization of the mammalian enzyme(s) responsible for the reduction of long-chain 2-methyl-enoyl-CoA esters.

  • The determination of the kinetic parameters of these enzymes with a range of branched-chain substrates to understand their specificity and efficiency.

  • The investigation of the physiological and pathological relevance of this metabolic pathway, particularly in the context of inherited metabolic disorders affecting branched-chain fatty acid metabolism.

By providing a solid foundation for further investigation, this guide aims to stimulate new research in this specialized area of lipid metabolism, ultimately contributing to a more complete understanding of fatty acid homeostasis and its role in health and disease.

References

An In-depth Technical Guide on the Potential Therapeutic Relevance of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-methylpentadec-2-enoyl-CoA is a long-chain, 2-methyl-branched unsaturated acyl-coenzyme A (acyl-CoA) intermediate. While direct research on this specific molecule is limited, its structural characteristics place it at the crossroads of peroxisomal alpha- and beta-oxidation pathways, which are critical for the metabolism of branched-chain fatty acids. Dysregulation of these pathways is implicated in several metabolic and proliferative diseases, including Refsum disease and various cancers. This technical guide synthesizes the current understanding of the metabolic fate of 2-methyl-branched fatty acyl-CoAs, outlines the potential therapeutic relevance of intermediates like this compound, and provides a framework of experimental protocols for its investigation. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting branched-chain fatty acid metabolism.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including fatty acid synthesis and oxidation, the Krebs cycle, and ketogenesis.[1] Long-chain acyl-CoAs, the activated form of long-chain fatty acids, are key lipid metabolites.[2] While the metabolism of straight-chain fatty acids is well-characterized, the pathways governing branched-chain fatty acids are distinct and present unique regulatory points with therapeutic potential.

This compound is a specific intermediate in the metabolism of 2-methyl-branched fatty acids. Its significance lies in its position within a metabolic network that is increasingly recognized for its role in cellular signaling and disease pathogenesis. This guide will delve into the metabolic pathways involving this molecule, explore its potential as a therapeutic target or biomarker, and provide detailed experimental methodologies to facilitate further research.

Metabolic Pathways

The metabolism of 2-methyl-branched fatty acids, such as the precursor to this compound, primarily occurs in the peroxisomes.[3][4][5] This is because the methyl group at the alpha- or beta-carbon position can hinder the enzymatic steps of mitochondrial beta-oxidation.

Alpha-Oxidation and the Formation of 2-Methyl-Branched Acyl-CoAs

Phytanic acid, a 3-methyl-branched fatty acid abundant in the human diet, undergoes alpha-oxidation in the peroxisomes to yield pristanic acid, a 2-methyl-branched fatty acid.[3][4] This process is crucial as the beta-methyl group of phytanic acid prevents its direct entry into beta-oxidation.

The key steps in the alpha-oxidation of phytanic acid are:

  • Activation: Phytanic acid is converted to phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA.

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved to form pristanal (B217276) and formyl-CoA.

  • Oxidation: Pristanal is oxidized to pristanic acid.

  • Activation: Pristanic acid is then activated to pristanoyl-CoA, which can enter the beta-oxidation pathway.

This compound would be an intermediate in the subsequent beta-oxidation of a 2-methyl-C16:0 acyl-CoA.

Peroxisomal Beta-Oxidation of 2-Methyl-Branched Acyl-CoAs

Once a 2-methyl-branched acyl-CoA, such as a precursor to this compound, is formed, it undergoes beta-oxidation within the peroxisome. A critical enzyme in this pathway is alpha-methylacyl-CoA racemase (AMACR) .[3][4][5] AMACR catalyzes the conversion of the (2R)-stereoisomer of 2-methylacyl-CoAs to the (2S)-stereoisomer, which is the required substrate for the subsequent enzyme, a branched-chain acyl-CoA oxidase.[3][4][6]

The peroxisomal beta-oxidation spiral for a 2-methyl-branched acyl-CoA involves a series of enzymatic reactions that shorten the fatty acid chain. This compound is the product of the first step in a beta-oxidation cycle of a saturated 2-methyl-C16-acyl-CoA, catalyzed by a branched-chain acyl-CoA oxidase.

Peroxisomal_Beta_Oxidation_of_2_Methyl_Branched_Acyl_CoA cluster_racemization Racemization (AMACR) cluster_beta_oxidation Peroxisomal Beta-Oxidation Cycle R_isomer (2R)-2-Methyl-Acyl-CoA S_isomer (2S)-2-Methyl-Acyl-CoA R_isomer->S_isomer AMACR Enoyl_CoA (E)-2-Methyl-Acyl-Enoyl-CoA (e.g., this compound) S_isomer->Enoyl_CoA Branched-Chain Acyl-CoA Oxidase S_isomer->Enoyl_CoA Hydroxyacyl_CoA 3-Hydroxy-2-Methyl-Acyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase 2 Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Keto-2-Methyl-Acyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA (3R)-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Shortened (n-2) Acyl-CoA + Propionyl-CoA/Acetyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Ketoacyl_CoA->Shortened_Acyl_CoA Shortened_Acyl_CoA->R_isomer Further Cycles

Caption: Peroxisomal Beta-Oxidation of 2-Methyl-Branched Acyl-CoA.

Potential Therapeutic Relevance

The therapeutic relevance of this compound is intrinsically linked to the enzymes and pathways in which it participates.

Role in Cancer

Alpha-methylacyl-CoA racemase (AMACR) is significantly overexpressed in several cancers, most notably prostate cancer, where it is used as a diagnostic biomarker (P504S).[7][8] This overexpression suggests that enhanced metabolism of branched-chain fatty acids may provide a metabolic advantage for tumor growth.[3][4] Intermediates in this pathway, including this compound, could serve as biomarkers for cancer progression or as targets for therapeutic intervention. Inhibiting the enzymes that produce or consume this intermediate could potentially disrupt the metabolic adaptations of cancer cells.

Metabolic Disorders

Deficiencies in the enzymes of alpha- and peroxisomal beta-oxidation lead to serious metabolic disorders. For example, Refsum disease is caused by a deficiency in phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid. While no specific disease is currently linked to this compound, understanding its metabolism is crucial for diagnosing and potentially treating disorders of branched-chain fatty acid oxidation.

Regulation of Gene Expression

Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[9][10] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[11] This suggests that intermediates like this compound could act as signaling molecules, influencing cellular metabolism through gene regulation. Modulating the levels of such molecules could have therapeutic implications for metabolic diseases.

Experimental Protocols

Investigating the therapeutic relevance of this compound requires robust experimental methodologies.

Synthesis of this compound

As this molecule is not readily commercially available, chemical synthesis is required for in-vitro and in-vivo studies. A general approach for the synthesis of 2-methyl-alpha,beta-unsaturated acyl-CoAs can be adapted from established methods for similar compounds.

Synthesis_Workflow Aldehyde Tetradecanal Unsaturated_Ester (E)-Methyl 2-methylpentadec-2-enoate Aldehyde->Unsaturated_Ester Wittig Reaction Wittig_Reagent Methyl 2-(triphenylphosphoranylidene)propanoate Unsaturated_Acid (E)-2-Methylpentadec-2-enoic acid Unsaturated_Ester->Unsaturated_Acid Hydrolysis Acyl_CoA This compound Unsaturated_Acid->Acyl_CoA Activation with Coenzyme A (e.g., using carbonyldiimidazole)

Caption: General Synthesis Workflow for this compound.
Extraction and Analysis of Long-Chain Acyl-CoAs from Tissues

Accurate quantification of this compound in biological samples is essential. Several methods have been developed for the extraction and analysis of long-chain acyl-CoA esters.

Extraction Protocol:

  • Homogenization: Homogenize freeze-clamped tissue samples in a potassium phosphate (B84403) buffer (pH 4.9).

  • Solvent Extraction: Add 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Purification: Use an oligonucleotide purification column to bind and then elute the acyl-CoAs.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient of acetonitrile and potassium phosphate buffer can be used to separate different acyl-CoA species. Detection is typically at 254 or 260 nm.[12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity for the quantification of individual acyl-CoA esters.[2][14]

Enzyme Assays

To study the interaction of this compound with key enzymes, specific assays are required.

AMACR Activity Assay: An assay for AMACR can be performed using a radiolabeled (2R)-2-methylacyl-CoA substrate. The enzymatic reaction is monitored by the conversion of the (2R)-isomer to the (2S)-isomer, which can be separated and quantified by HPLC.[15]

Enoyl-CoA Hydratase 2 Assay: The activity of 2-enoyl-CoA hydratase 2, the enzyme that hydrates this compound, can be measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

Quantitative Data

While specific quantitative data for this compound is not yet available in the literature, the following tables provide a template for organizing such data as it is generated.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Branched-Chain Acyl-CoA Oxidase(2S)-2-Methylpalmitoyl-CoAData to be determinedData to be determined
2-Enoyl-CoA Hydratase 2This compoundData to be determinedData to be determined
AMACR(2R)-2-Methylpentadecanoyl-CoAData to be determinedData to be determined

Table 2: Tissue Concentrations of this compound

TissueConditionConcentration (nmol/g tissue)
LiverNormalData to be determined
LiverDisease Model (e.g., Cancer)Data to be determined
ProstateNormalData to be determined
ProstateCancerData to be determined

Conclusion and Future Directions

This compound is a theoretically important intermediate in the peroxisomal beta-oxidation of 2-methyl-branched fatty acids. Although direct experimental evidence for its roles is currently lacking, its position in a pathway with known links to cancer and metabolic diseases makes it a compelling subject for future research. The methodologies outlined in this guide provide a clear path for the synthesis, detection, and functional characterization of this molecule.

Future research should focus on:

  • Synthesizing and purifying this compound to enable in-vitro and in-vivo studies.

  • Determining the kinetic parameters of the enzymes that interact with this molecule.

  • Quantifying its levels in various tissues under normal and disease states to establish its potential as a biomarker.

  • Investigating its role as a signaling molecule , particularly in the context of PPARα activation.

  • Exploring the therapeutic potential of targeting its metabolic pathway in cancer and metabolic disorders.

By systematically addressing these research questions, the scientific community can elucidate the precise biological functions of this compound and unlock its potential for therapeutic applications.

References

An In-Depth Technical Guide to the Enzymes Acting on (E)-2-Methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Methylpentadec-2-enoyl-CoA is a critical intermediate in the metabolism of 2-methyl-branched-chain fatty acids. Its processing is essential for cellular energy homeostasis and is primarily orchestrated by the enzyme α-methylacyl-CoA racemase (AMACR). This technical guide provides a comprehensive overview of the enzymatic reactions involving this substrate, detailing the biochemical properties of the key enzymes, their subcellular localization, and the metabolic pathways in which they operate. Furthermore, this guide presents detailed experimental protocols for the study of these enzymes and summarizes available quantitative data. Signaling pathways regulating these metabolic routes are also delineated to provide a complete picture for researchers in the fields of biochemistry, drug development, and metabolic diseases.

Introduction

The catabolism of branched-chain fatty acids, derived from dietary sources such as phytanic acid, presents unique challenges to cellular metabolism due to the presence of methyl groups that hinder standard β-oxidation. The breakdown of these lipids occurs in both peroxisomes and mitochondria and involves a series of specialized enzymes. A key intermediate in this process is the α-methyl-branched-chain enoyl-CoA, such as this compound. The stereochemistry at the α-carbon is crucial, as the subsequent enzymes in the β-oxidation spiral are stereospecific. This guide focuses on the enzymes that recognize and act upon this compound, with a primary emphasis on the pivotal role of α-methylacyl-CoA racemase (AMACR).

Key Enzyme: α-Methylacyl-CoA Racemase (AMACR)

α-Methylacyl-CoA racemase (AMACR), also known as P504S, is the principal enzyme responsible for the metabolism of 2-methyl-branched fatty acyl-CoA esters.[1][2] It catalyzes the epimerization of the (2R)-stereoisomer to the (2S)-stereoisomer, a prerequisite for the subsequent action of β-oxidation enzymes which are specific for the (S)-epimer.[1][2]

Subcellular Localization

AMACR exhibits a dual subcellular localization, being active in both peroxisomes and mitochondria.[2] This distribution underscores the coordinated roles of these two organelles in the complete degradation of branched-chain fatty acids.

Catalytic Mechanism

AMACR is an isomerase, specifically a racemase, that acts on the α-carbon of acyl-CoA thioesters.[2] The reaction proceeds through a deprotonation/reprotonation mechanism involving an enolate intermediate. The enzyme does not require any cofactors for its activity.

Metabolic Pathways

The metabolism of this compound is an integral part of the broader pathway of branched-chain fatty acid β-oxidation, which occurs in both peroxisomes and mitochondria.

Peroxisomal β-Oxidation

Peroxisomes are the primary site for the initial breakdown of very long-chain and branched-chain fatty acids.[3] The (2R)-epimer of 2-methylpentadecanoyl-CoA is converted to its (2S)-epimer by AMACR. The (2S)-2-methylpentadecanoyl-CoA then enters the peroxisomal β-oxidation spiral. This pathway involves the concerted action of acyl-CoA oxidase, a bifunctional enzyme (enoyl-CoA hydratase/L-3-hydroxyacyl-CoA dehydrogenase), and a thiolase.[1]

Mitochondrial β-Oxidation

The shortened acyl-CoA products from peroxisomal β-oxidation are subsequently transported to the mitochondria for complete oxidation to acetyl-CoA.[3] Mitochondrial AMACR also acts on any remaining (2R)-2-methylacyl-CoA esters that enter the mitochondria. The subsequent β-oxidation in mitochondria follows the canonical pathway involving acyl-CoA dehydrogenases, enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and thiolase.

Quantitative Data

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHSource
(2S/R)-Pristanoyl-CoAHuman AMACR1720.1--7-8[4]
(25R)-Trihydroxycoprostanoyl-CoAHuman AMACR31.60.3--7-8[4]
(2S)-Methyldecanoyl-CoAHuman AMACR 1A-----[2]
Ibuprofenoyl-CoAM. tuberculosis MCR---1.07 x 10⁶-[5]

Note: Data for this compound is not available. The provided data for pristanoyl-CoA (a C19 branched-chain fatty acyl-CoA) and trihydroxycoprostanoyl-CoA (a bile acid intermediate) are the closest available proxies for long-chain 2-methylacyl-CoA substrates.

Signaling Pathways and Regulation

The metabolism of branched-chain fatty acids is under tight regulatory control to meet the energetic demands of the cell.

PPARα Regulation of Peroxisomal β-Oxidation

The peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of lipid metabolism, including the peroxisomal β-oxidation of branched-chain fatty acids.[6][7][8] Upon activation by ligands such as fatty acids, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression.[7] This includes the genes encoding for the enzymes of the peroxisomal β-oxidation pathway.

PPARa_Signaling ligand Fatty Acids / Fibrates ppara PPARα ligand->ppara activates ppre PPRE ppara->ppre binds as heterodimer with RXR rxr RXR rxr->ppre gene_expression Target Gene Expression (e.g., ACOX1, EHHADH) ppre->gene_expression promotes transcription peroxisomal_beta_oxidation ↑ Peroxisomal β-Oxidation gene_expression->peroxisomal_beta_oxidation leads to

Caption: PPARα signaling pathway regulating peroxisomal β-oxidation.
Regulation of Mitochondrial β-Oxidation

The regulation of mitochondrial β-oxidation of branched-chain fatty acids is less well-defined but is thought to be coupled to the overall energy status of the cell. The availability of substrates from peroxisomal oxidation and the cellular ratios of NAD+/NADH and ADP/ATP are likely to play significant regulatory roles.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical synthesis starting from commercially available precursors. A general approach involves the synthesis of (E)-2-methylpentadec-2-enoic acid followed by its conversion to the corresponding CoA thioester.[9][10]

Protocol for CoA Thioester Synthesis:

  • Dissolve (E)-2-methylpentadec-2-enoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).

  • Activate the carboxylic acid using a coupling reagent such as N,N'-carbonyldiimidazole.

  • Add Coenzyme A lithium salt to the activated acid and stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography or HPLC.

  • Purify the resulting this compound by reverse-phase HPLC.

Purification of Recombinant α-Methylacyl-CoA Racemase (AMACR)

Recombinant human AMACR can be expressed in E. coli and purified using affinity chromatography.

Protocol:

  • Transform E. coli with an expression vector containing the human AMACR gene fused to an affinity tag (e.g., His-tag).

  • Grow the transformed cells in a suitable medium and induce protein expression.

  • Harvest the cells by centrifugation and lyse them to release the cellular contents.

  • Clarify the lysate by centrifugation and apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

  • Wash the column to remove non-specifically bound proteins.

  • Elute the His-tagged AMACR using an imidazole (B134444) gradient.

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Protein_Purification_Workflow start E. coli with AMACR Expression Vector growth Cell Growth and Protein Expression Induction start->growth harvest Cell Harvest (Centrifugation) growth->harvest lysis Cell Lysis harvest->lysis clarification Lysate Clarification (Centrifugation) lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom wash Wash Column affinity_chrom->wash elution Elution with Imidazole Gradient wash->elution analysis SDS-PAGE Analysis elution->analysis pooling Pooling of Pure Fractions analysis->pooling dialysis Dialysis pooling->dialysis

Caption: Workflow for recombinant AMACR purification.
Enzyme Activity Assay

The activity of AMACR can be determined using a colorimetric assay based on the elimination of 2,4-dinitrophenolate (B1223059) from a synthetic substrate.[11][12][13][14]

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), the purified AMACR enzyme, and the synthetic substrate (e.g., 2-methyl-3-(2,4-dinitrophenoxy)propanoyl-CoA).

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) corresponding to the release of 2,4-dinitrophenolate.

  • Calculate the enzyme activity from the initial rate of the reaction.

Analytical Methods for Acyl-CoA Esters

The analysis of acyl-CoA esters, including this compound, can be performed using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.[15]

HPLC Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Detection: UV detection at 260 nm (for the adenine (B156593) ring of CoA) or MS detection for higher specificity and sensitivity.

Conclusion

The enzymatic processing of this compound is a critical step in the catabolism of branched-chain fatty acids, with α-methylacyl-CoA racemase playing a central role. This technical guide has provided a detailed overview of the enzymes, metabolic pathways, and regulatory mechanisms involved. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the roles of these enzymes in health and disease and aiding in the development of novel therapeutic strategies targeting these metabolic pathways. The continued study of these enzymes holds promise for a deeper understanding of metabolic regulation and the development of treatments for a range of metabolic disorders.

References

Regulation of (E)-2-Methylpentadec-2-enoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a branched-chain unsaturated fatty acyl-CoA intermediate. While direct studies on the metabolism of this specific molecule are limited, its structural features—a C15 backbone with a methyl group at the second carbon—suggest its degradation occurs via the peroxisomal beta-oxidation pathway for 2-methyl-branched-chain fatty acids. This guide provides a comprehensive overview of the regulation of this metabolic pathway, drawing upon established knowledge of structurally similar molecules, such as pristanoyl-CoA. The focus will be on the core enzymatic steps, transcriptional regulation, and key experimental methodologies for studying this process.

Metabolic Pathway of this compound

The degradation of this compound is presumed to follow the established route for 2-methyl-branched-chain fatty acids, which primarily takes place in the peroxisomes. This is because the methyl group at the α-carbon (position 2) necessitates specific enzymatic machinery. The pathway involves a series of enzymatic reactions analogous to the beta-oxidation of pristanoyl-CoA.

The initial substrate for this pathway would be 2-methylpentadecanoyl-CoA, which can exist in two stereoisomers, (2R) and (2S). The beta-oxidation machinery specifically processes the (2S)-isomer.

Key Enzymatic Steps:

  • Racemization: If the starting molecule is (2R)-2-methylpentadecanoyl-CoA, it must first be converted to its (2S)-epimer. This reaction is catalyzed by alpha-methylacyl-CoA racemase (AMACR) .[1][2] This step is crucial as the subsequent oxidase is stereospecific.

  • Oxidation: The (2S)-2-methylpentadecanoyl-CoA is then oxidized to this compound by a peroxisomal acyl-CoA oxidase , likely pristanoyl-CoA oxidase (ACOX2 or ACOX3).[3][4] This reaction introduces a double bond between the α and β carbons and produces hydrogen peroxide (H₂O₂).

  • Hydration and Dehydrogenation: The subsequent steps are catalyzed by a multifunctional enzyme. Enoyl-CoA hydratase activity hydrates the double bond of this compound to form 3-hydroxypentanoyl-CoA. This is followed by the 3-hydroxyacyl-CoA dehydrogenase activity, which oxidizes the hydroxyl group to a keto group, yielding 3-keto-2-methylpentadecanoyl-CoA.

  • Thiolysis: The final step of the cycle is the thiolytic cleavage of 3-keto-2-methylpentadecanoyl-CoA by a thiolase . This reaction releases a propionyl-CoA molecule (due to the methyl group) and a shortened acyl-CoA (tridecanoyl-CoA).

The resulting tridecanoyl-CoA can then undergo further cycles of standard beta-oxidation. The propionyl-CoA is eventually converted to succinyl-CoA and enters the Krebs cycle.

Metabolic_Pathway cluster_peroxisome Peroxisome 2R_Acyl_CoA (2R)-2-Methyl- pentadecanoyl-CoA 2S_Acyl_CoA (2S)-2-Methyl- pentadecanoyl-CoA 2R_Acyl_CoA->2S_Acyl_CoA AMACR Enoyl_CoA (E)-2-Methylpentadec- 2-enoyl-CoA 2S_Acyl_CoA->Enoyl_CoA ACOX2/3 Hydroxyacyl_CoA 3-Hydroxy-2-methyl- pentadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-2-methyl- pentadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Tridecanoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase Beta_Oxidation Beta-Oxidation Shortened_Acyl_CoA->Beta_Oxidation Further Cycles Krebs_Cycle Krebs Cycle Propionyl_CoA->Krebs_Cycle -> Succinyl-CoA

Caption: Proposed metabolic pathway for this compound.

Regulation of the Pathway

The metabolism of branched-chain fatty acids is primarily regulated at the transcriptional level by Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[5][6][7][8]

Transcriptional Regulation by PPARα:

PPARα is a nuclear receptor that functions as a ligand-activated transcription factor.[5][8] Fatty acids and their derivatives, including branched-chain fatty acids, can act as ligands for PPARα. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][7][8] This binding recruits co-activator proteins and initiates the transcription of genes encoding the enzymes of the peroxisomal beta-oxidation pathway.

Key genes upregulated by PPARα include:

  • Acyl-CoA Oxidases (e.g., ACOX1, ACOX2)

  • Multifunctional Enzymes (containing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities)

  • Thiolases

  • Alpha-methylacyl-CoA racemase (AMACR)

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acyl-CoAs (e.g., 2-methyl-branched) PPARa PPARα Ligand->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex Complex_n PPARα-RXR Complex->Complex_n Translocation PPRE PPRE Target_Genes Target Genes (ACOX, AMACR, etc.) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Peroxisomal β-oxidation Enzymes mRNA->Proteins Translation Complex_n->PPRE LCMS_Workflow Start Start Sample 1. Sample Collection (Cells/Tissue) Start->Sample Quench 2. Quench Metabolism (Liquid Nitrogen) Sample->Quench Extract 3. Extraction (Solvent + Internal Std) Quench->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Analyze 5. LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze Quantify 6. Quantification (Standard Curve) Analyze->Quantify End End Quantify->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a long-chain, alpha-beta unsaturated acyl-Coenzyme A thioester. Molecules of this class are crucial intermediates in various metabolic pathways, including fatty acid biosynthesis and degradation.[1][2] The specific structure of this compound, with its methyl branch, suggests its potential involvement in branched-chain fatty acid metabolism or as a specific substrate or inhibitor for enzymes involved in lipid metabolism. Its synthesis is essential for in vitro biochemical assays, enzyme characterization, and as a standard for metabolomics studies.[1][2] This document provides a detailed protocol for a chemo-enzymatic synthesis approach, leveraging the versatility of both chemical and enzymatic reactions to achieve the desired product.

Applications in Research

  • Enzyme Substrate and Inhibitor Studies: this compound can be used to investigate the substrate specificity and kinetics of enzymes involved in fatty acid metabolism, such as enoyl-CoA hydratases, reductases, and acyl-CoA dehydrogenases.[3][4][5][6]

  • Metabolic Pathway Elucidation: As a potential intermediate, this molecule can be used in tracer studies to elucidate novel metabolic pathways or to study the regulation of existing ones.

  • Drug Discovery: The enzymes that metabolize acyl-CoAs are potential drug targets. Synthesized this compound can be used in high-throughput screening assays to identify novel inhibitors.

  • Analytical Standard: It serves as a crucial analytical standard for its identification and quantification in complex biological samples using techniques like HPLC and mass spectrometry.[7][8]

Chemo-Enzymatic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step chemo-enzymatic process. This method combines a chemical synthesis step to create the free fatty acid precursor, (E)-2-methylpentadec-2-enoic acid, followed by an enzymatic step to attach the Coenzyme A moiety. This approach is often preferred for its high specificity and yield.[1][2]

Logical Workflow for Synthesis

G cluster_0 Step 1: Chemical Synthesis of (E)-2-methylpentadec-2-enoic acid cluster_1 Step 2: Enzymatic Acylation start Starting Materials: Tridecanal (B79276) and Methyl 2-(diethylphosphono)propanoate wittig Wittig-Horner-Emmons Reaction start->wittig hydrolysis Ester Hydrolysis wittig->hydrolysis product1 (E)-2-methylpentadec-2-enoic acid hydrolysis->product1 product1_input (E)-2-methylpentadec-2-enoic acid product1->product1_input enzyme Acyl-CoA Synthetase (ACS) product1_input->enzyme reagents Coenzyme A, ATP, Mg2+ reagents->enzyme final_product This compound enzyme->final_product

Caption: Chemo-enzymatic synthesis workflow.

Experimental Protocols

Protocol 1: Chemical Synthesis of (E)-2-methylpentadec-2-enoic acid

This protocol is based on a modified Wittig-Horner-Emmons reaction to establish the (E)-double bond with high stereoselectivity.

Materials:

  • Tridecanal

  • Methyl 2-(diethylphosphono)propanoate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq) suspended in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0°C in an ice bath. Add methyl 2-(diethylphosphono)propanoate (1.0 eq) dropwise via a syringe. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Aldehyde Addition: Cool the reaction mixture back to 0°C and add tridecanal (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl (E)-2-methylpentadec-2-enoate.

  • Purification: Purify the crude ester by flash column chromatography on silica (B1680970) gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, acidify the mixture with 1M HCl to pH ~2.

  • Final Extraction and Drying: Extract the product three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (E)-2-methylpentadec-2-enoic acid.

Reactant Molar Ratio Purity
Tridecanal1.0>95%
Methyl 2-(diethylphosphono)propanoate1.0>97%
Sodium Hydride1.160% dispersion in mineral oil
Lithium Hydroxide2.0>98%
Product Expected Yield Analytical Method
(E)-2-methylpentadec-2-enoic acid75-85% (over two steps)¹H NMR, ¹³C NMR, MS
Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase (ACS) to catalyze the formation of the thioester bond between the synthesized fatty acid and Coenzyme A.[9]

Materials:

  • (E)-2-methylpentadec-2-enoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or recombinant)

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2.5 mM Coenzyme A

    • 0.1% Triton X-100

    • 0.5 mM (E)-2-methylpentadec-2-enoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO before adding to the buffer)

  • Enzyme Addition: Add a suitable amount of long-chain Acyl-CoA Synthetase to initiate the reaction. The optimal amount should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted ATP and CoA.

    • Elute the this compound with a solution of methanol or acetonitrile in water.

  • Analysis and Quantification: Analyze the purified product by reverse-phase HPLC, monitoring the absorbance at 260 nm (for the adenine (B156593) base of CoA).[7][8] Quantify using a standard curve of a known acyl-CoA or by measuring the absorbance and using the extinction coefficient of Coenzyme A.

Component Final Concentration
Potassium Phosphate Buffer (pH 7.4)100 mM
ATP10 mM
MgCl₂10 mM
Coenzyme A2.5 mM
(E)-2-methylpentadec-2-enoic acid0.5 mM
Triton X-1000.1%
Product Expected Yield Purity Assessment
This compound40-60%RP-HPLC, LC-MS

Signaling Pathway Context: Fatty Acid Beta-Oxidation

This compound is a substrate that would enter the fatty acid beta-oxidation pathway. The diagram below illustrates the canonical steps of this pathway and where a branched enoyl-CoA would be processed.

G acyl_coa Acyl-CoA (e.g., 2-methylpentadecanoyl-CoA) acdh Acyl-CoA Dehydrogenase acyl_coa->acdh FAD -> FADH2 enoyl_coa This compound ech Enoyl-CoA Hydratase enoyl_coa->ech + H2O hydroxyacyl_coa 3-Hydroxyacyl-CoA hadh 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hadh NAD+ -> NADH + H+ ketoacyl_coa 3-Ketoacyl-CoA kat Ketoacyl-CoA Thiolase ketoacyl_coa->kat + CoA-SH shortened_acyl_coa Shortened Acyl-CoA acetyl_coa Propionyl-CoA (due to methyl branch) acdh->enoyl_coa ech->hydroxyacyl_coa hadh->ketoacyl_coa kat->shortened_acyl_coa kat->acetyl_coa

Caption: Fatty acid beta-oxidation pathway.

Conclusion

The chemo-enzymatic synthesis of this compound provides a reliable method for obtaining this valuable research tool. The detailed protocols and application notes herein are intended to guide researchers in the successful synthesis, purification, and utilization of this compound in their studies of lipid metabolism and drug discovery. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining a high-quality product for downstream applications.

References

Application Note and Purification Protocol: (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a long-chain, branched, unsaturated acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and the production of secondary metabolites. Specifically, branched-chain enoyl-CoAs are substrates for various enzymes such as acyl-CoA dehydrogenases and enoyl-CoA hydratases. The availability of highly purified this compound is essential for in-vitro enzyme assays, inhibitor screening, and metabolomics studies aimed at understanding lipid metabolism and developing novel therapeutics.

This document provides a detailed protocol for the synthesis and purification of this compound. The procedure involves the chemical synthesis of the corresponding fatty acid, followed by its activation and coupling with coenzyme A. The final purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Part 1: Synthesis of (E)-2-methylpentadec-2-enoic acid

The precursor fatty acid can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction, followed by hydrolysis.

  • Step 1a: Synthesis of the Phosphonate Reagent.

    • React methyl 2-bromopropionate with triethyl phosphite (B83602) at elevated temperature (e.g., 120-140 °C) to yield triethyl 2-phosphonopropionate.

    • Purify the product by vacuum distillation.

  • Step 1b: Horner-Wadsworth-Emmons Reaction.

    • Dissolve triethyl 2-phosphonopropionate in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.

    • Stir the reaction mixture for 30 minutes at 0 °C.

    • Add tetradecanal (B130844) (myristaldehyde) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is the ethyl ester of (E)-2-methylpentadec-2-enoic acid.

  • Step 1c: Saponification.

    • Dissolve the crude ethyl ester in a mixture of ethanol (B145695) and water.

    • Add an excess of potassium hydroxide (B78521) (KOH) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid (HCl).

    • Extract the desired fatty acid with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield (E)-2-methylpentadec-2-enoic acid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of this compound

This procedure is adapted from general methods for acyl-CoA synthesis using the mixed anhydride (B1165640) method.

  • Activation of the Carboxylic Acid.

    • Dissolve 10 µmol of (E)-2-methylpentadec-2-enoic acid in 200 µL of anhydrous THF.

    • Add 1.2 equivalents (12 µmol) of triethylamine.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.2 equivalents (12 µmol) of ethyl chloroformate dropwise while stirring.

    • Continue stirring at 0 °C for 1 hour to form the mixed anhydride. A precipitate of triethylammonium (B8662869) chloride will form.

  • Thioesterification with Coenzyme A.

    • In a separate vial, dissolve 1.1 equivalents (11 µmol) of Coenzyme A trilithium salt in 500 µL of a cold 1:1 mixture of THF and 0.5 M aqueous sodium bicarbonate (NaHCO₃).

    • Add the Coenzyme A solution to the mixed anhydride reaction mixture dropwise at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • Sample Preparation for Purification.

    • Acidify the reaction mixture to approximately pH 4-5 with 1 M HCl.

    • Reduce the volume of the solution under a stream of nitrogen to remove the THF.

    • The resulting aqueous solution contains the crude this compound and is ready for purification.

Part 3: Purification by Reverse-Phase HPLC

Purification is performed using a semi-preparative RP-HPLC system.[1][2]

  • HPLC System and Column:

    • System: A semi-preparative HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).[3][4]

  • Mobile Phases:

  • Gradient Elution Program:

    • Inject the crude sample onto the column.

    • Elute with a linear gradient from 20% Solvent B to 80% Solvent B over 40 minutes.

    • Maintain 80% Solvent B for 5 minutes.

    • Return to 20% Solvent B over 5 minutes and re-equilibrate for 10 minutes before the next injection.

    • Flow Rate: 3.0 mL/min.

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the major peak absorbing at 260 nm.

    • Pool the pure fractions and immediately freeze them in liquid nitrogen.

    • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

    • Store the final product at -80 °C under an inert atmosphere.

Part 4: Characterization and Quality Control

  • Purity Assessment:

    • Analyze an aliquot of the final product by analytical RP-HPLC using a similar gradient to confirm purity (>95%).

  • Identity Confirmation:

    • Confirm the molecular weight using high-resolution mass spectrometry (e.g., LC-ESI-MS/MS). The fragmentation pattern should show characteristic fragments of the CoA moiety.[5]

  • Quantification:

    • Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm in a phosphate buffer (molar extinction coefficient ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

Data Presentation

The purification process should be monitored, and the results summarized in a table. The following table is a template with hypothetical data for a typical synthesis starting with 10 µmol of the fatty acid.

Purification StepTotal Volume (mL)Total A₂₆₀ UnitsTotal Amount (µmol)Yield (%)Purity (%)
Crude Reaction Mixture0.7114.87.0100~20
Pooled HPLC Fractions15.078.74.868.6>95
Lyophilized ProductN/AN/A4.564.3>95

Mandatory Visualization

G synthesis Synthesis of (E)-2-methylpentadec-2-enoic acid activation Activation to Mixed Anhydride (Ethyl Chloroformate, TEA) synthesis->activation Precursor coupling Coupling with Coenzyme A (THF/NaHCO3 solution) activation->coupling crude Crude this compound coupling->crude Reaction product purification Semi-Preparative RP-HPLC (C18 Column, ACN/Phosphate Buffer Gradient) crude->purification Purification collection Fraction Collection (UV Detection at 260 nm) purification->collection lyophilization Lyophilization collection->lyophilization Pure Fractions product Purified this compound lyophilization->product qc QC Analysis product->qc Final Product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for NMR Spectroscopy of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a long-chain acyl-Coenzyme A derivative. Acyl-CoA molecules are central to numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids. The presence of an α-methyl group and an α,β-unsaturated bond introduces specific stereochemical and electronic features that can be critical for its interaction with metabolic enzymes. For instance, α-methylacyl-CoA racemase (AMACR) is an enzyme that plays a key role in the metabolism of branched-chain fatty acids and is a recognized target in prostate cancer research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation and quantification of such molecules in solution.[2] This document provides detailed protocols and expected data for the NMR analysis of this compound.

Predicted NMR Spectroscopic Data

Predicted ¹H-NMR Data

The following table summarizes the predicted proton (¹H) NMR chemical shifts for this compound in D₂O. The coenzyme A moiety contains numerous protons; only a selection of the most characteristic signals are included.

Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Acyl Chain
H3 (vinylic)~6.8qOlefinic proton, coupled to the C4 methylene (B1212753) and C2 methyl protons.
C2-CH₃~1.8sMethyl group on the double bond.
H4 (allylic)~2.2tMethylene group adjacent to the double bond.
H5-H141.2 - 1.4mBulk methylene signal of the long alkyl chain.
H15 (terminal CH₃)~0.85tTerminal methyl group of the fatty acid chain.
Coenzyme A Moiety
Adenine (B156593) H8~8.4s
Adenine H2~8.1s
Ribose H1'~6.1dAnomeric proton of the ribose.
Pantothenate α-CH₂~3.5tMethylene adjacent to the thioester.
Pantothenate β-CH₂~2.5t
Predicted ¹³C-NMR Data

The table below outlines the predicted carbon (¹³C) NMR chemical shifts.

Assignment Predicted Chemical Shift (ppm) Notes
Acyl Chain
C1 (Thioester Carbonyl)~195The thioester carbonyl is significantly downfield.
C2~135Olefinic carbon with methyl substituent.
C3~145Olefinic carbon.
C2-CH₃~14Methyl group on the double bond.
C4~33Allylic methylene.
C5-C1428 - 31Bulk methylene carbons.
C15 (terminal CH₃)~14Terminal methyl group.
Coenzyme A Moiety
Adenine Carbons140 - 155Aromatic carbons of the adenine base.
Ribose Carbons60 - 90
Pantothenate Carbons35 - 55

Experimental Protocols

A robust experimental protocol is essential for acquiring high-quality NMR data for acyl-CoA derivatives.

Sample Preparation
  • Synthesis and Purification : this compound can be synthesized from the corresponding fatty acid and Coenzyme A. Purification is typically achieved via HPLC.

  • Solvent : For biological relevance and to ensure solubility, samples are best prepared in an aqueous buffer. A common choice is a phosphate (B84403) buffer (e.g., 20 mM NaH₂PO₄-NaOH) in 99.9% D₂O to minimize the residual water signal. The pH should be adjusted to a physiologically relevant value, typically around 7.2.[1]

  • Concentration : A concentration of 1-5 mM is generally suitable for most NMR experiments. Higher concentrations can lead to aggregation, which can broaden NMR signals.

  • Internal Standard : For quantitative NMR (qNMR), a known concentration of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) should be added.

NMR Data Acquisition

The following experiments are recommended for the structural characterization of this compound.

  • ¹H-NMR : A standard 1D proton experiment is the starting point for any analysis. Water suppression techniques (e.g., presaturation or WET) will be necessary for aqueous samples.[6]

  • ¹³C-NMR : A 1D carbon spectrum, often acquired with broadband proton decoupling, provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, this experiment can be time-consuming.

  • 2D COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings through bonds, which is invaluable for assigning protons within the acyl chain and the pantothenate arm of CoA.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, providing a powerful method for assigning both ¹H and ¹³C signals. Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the connections between different functional groups, such as the linkage of the acyl chain to the CoA moiety.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment can provide information about the spatial proximity of protons, which can be useful for confirming the (E)-stereochemistry of the double bond.

Visualization of Workflows and Pathways

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification dissolution Dissolution in D2O Buffer synthesis->dissolution nmr_tube Transfer to NMR Tube standard Add Internal Standard dissolution->standard standard->nmr_tube one_d 1D NMR (1H, 13C) nmr_tube->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d processing Fourier Transform & Phasing two_d->processing assignment Signal Assignment processing->assignment quantification Quantification & Structural Elucidation assignment->quantification

NMR Experimental Workflow
Metabolic Context: Fatty Acid Elongation

(E)-2-enoyl-CoA derivatives are key intermediates in the fatty acid elongation cycle. The diagram below shows the canonical four steps of this pathway, where an acyl-CoA is elongated by two carbons.

G acyl_coa Acyl-CoA (Cn) ketoacyl_coa 3-Ketoacyl-CoA (Cn+2) acyl_coa->ketoacyl_coa Condensation malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa hydroxyacyl_coa (R)-3-Hydroxyacyl-CoA (Cn+2) ketoacyl_coa->hydroxyacyl_coa Reduction enoyl_coa trans-2-Enoyl-CoA (Cn+2) hydroxyacyl_coa->enoyl_coa Dehydration elongated_acyl_coa Acyl-CoA (Cn+2) enoyl_coa->elongated_acyl_coa Reduction

Fatty Acid Elongation Cycle

Conclusion

NMR spectroscopy provides an indispensable toolkit for the unambiguous structural characterization of complex metabolites like this compound. By combining 1D and 2D NMR techniques, researchers can gain detailed insights into the atomic-level structure and conformation of this molecule, which is crucial for understanding its role in metabolic pathways and for the development of novel therapeutics targeting enzymes involved in its metabolism. The protocols and data presented here serve as a comprehensive guide for such investigations.

References

Application Note: Enzymatic Assay for (E)-2-methylpentadec-2-enoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a branched-chain fatty acyl-CoA intermediate that is expected to be metabolized through the peroxisomal β-oxidation pathway. Enzymes that process such branched-chain fatty acids are of significant interest in the study of metabolic disorders like Refsum disease and in the development of drugs targeting fatty acid metabolism.[1][2] This application note describes a continuous spectrophotometric assay for determining the enzymatic activity of enzymes that act on this compound, such as enoyl-CoA hydratase. The assay is based on a coupled enzyme system where the hydration of the substrate is linked to the reduction of NAD⁺, which can be monitored by the increase in absorbance at 340 nm.

Principle of the Assay

The enzymatic assay for this compound activity is a coupled assay involving two enzymatic reactions. In the first reaction, a putative enoyl-CoA hydratase catalyzes the hydration of this compound to form 2-methyl-3-hydroxypentadecanoyl-CoA. In the second reaction, a 3-hydroxyacyl-CoA dehydrogenase (HACD) catalyzes the oxidation of the 2-methyl-3-hydroxypentadecanoyl-CoA intermediate, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH production is directly proportional to the activity of the enoyl-CoA hydratase and can be measured by monitoring the increase in absorbance at 340 nm. This method provides a sensitive and continuous measurement of enzyme activity.[3]

Applications

  • Enzyme Characterization: Determination of kinetic parameters (Kₘ, Vₘₐₓ, kcat) for novel or known enzymes that metabolize branched-chain fatty acids.

  • Drug Discovery: High-throughput screening of compound libraries to identify inhibitors or activators of enzymes involved in branched-chain fatty acid metabolism.

  • Disease Research: Studying the impact of mutations on enzyme activity in metabolic disorders such as Refsum disease or Zellweger syndrome.[1]

  • Metabolic Flux Analysis: Investigating the pathways of branched-chain fatty acid oxidation in various tissues and cell types.

Materials and Reagents

  • This compound (substrate)

  • Enzyme source (e.g., purified recombinant enzyme, cell lysate, tissue homogenate)

  • 3-hydroxyacyl-CoA dehydrogenase (HACD) from a commercial source

  • NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Experimental Protocol

1. Reagent Preparation

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4, containing 0.01% (v/v) Triton X-100.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C.

  • NAD⁺ Stock Solution: Prepare a 50 mM stock solution of NAD⁺ in deionized water. Store at -20°C.

  • HACD Solution: Prepare a 1 mg/mL solution of 3-hydroxyacyl-CoA dehydrogenase in assay buffer. Store at 4°C.

2. Assay Procedure

  • Prepare a reaction mixture in a 1.5 mL microcentrifuge tube by combining the following reagents in the order listed:

    • Assay Buffer

    • NAD⁺ solution (to a final concentration of 2.5 mM)

    • HACD solution (to a final concentration of 0.02 mg/mL)

    • Enzyme source (e.g., purified enzyme or cell lysate)

  • Mix gently by inverting the tube.

  • Transfer 180 µL of the reaction mixture to each well of a 96-well UV-transparent microplate.

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture and record a baseline absorbance at 340 nm.

  • Initiate the reaction by adding 20 µL of the this compound substrate solution to each well to achieve the desired final concentration (e.g., for a final concentration of 100 µM, add 20 µL of a 1 mM working solution).

  • Immediately start monitoring the increase in absorbance at 340 nm at 37°C for 10-20 minutes, taking readings every 30 seconds.

3. Data Analysis

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time curve.

  • The enzyme activity can be calculated using the Beer-Lambert law:

    • Activity (µmol/min/mg) = (ΔA₃₄₀/min * V) / (ε * l * [E])

    • Where:

      • ΔA₃₄₀/min is the rate of change in absorbance at 340 nm.

      • V is the total reaction volume (in mL).

      • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

      • l is the path length of the microplate well (in cm).

      • [E] is the concentration of the enzyme in the assay (in mg).

Hypothetical Data Presentation

The following tables represent hypothetical data for the characterization of a putative enoyl-CoA hydratase using the described assay.

Table 1: Michaelis-Menten Kinetics for a Putative Enoyl-CoA Hydratase with this compound

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
100.52
251.15
501.98
1003.15
2004.50
4005.60

Table 2: Kinetic Parameters of the Putative Enoyl-CoA Hydratase

ParameterValue
Vₘₐₓ6.25 µmol/min/mg
Kₘ85 µM
kcat10.4 s⁻¹
kcat/Kₘ1.22 x 10⁵ M⁻¹s⁻¹

Visualizations

Diagram 1: Signaling Pathway of Branched-Chain Fatty Acid β-Oxidation

cluster_peroxisome Peroxisome S This compound P1 2-methyl-3-hydroxypentadecanoyl-CoA S->P1 H₂O P2 2-methyl-3-ketopentadecanoyl-CoA P1->P2 NAD⁺ → NADH E1 Enoyl-CoA Hydratase P1->E1 P3 Pristanoyl-CoA + Acetyl-CoA P2->P3 CoA-SH E2 3-Hydroxyacyl-CoA Dehydrogenase P2->E2 E3 Thiolase P3->E3 E1->S E2->P1 E3->P2

Caption: Peroxisomal β-oxidation of this compound.

Diagram 2: Experimental Workflow for the Coupled Enzymatic Assay

cluster_workflow Assay Workflow cluster_reactions Coupled Reactions prep Prepare Reaction Mix (Buffer, NAD⁺, HACD, Enzyme) pre_incubate Pre-incubate at 37°C (5 min) prep->pre_incubate add_substrate Add Substrate (this compound) pre_incubate->add_substrate measure Measure Absorbance at 340 nm (10-20 min) add_substrate->measure R1 This compound + H₂O → 2-methyl-3-hydroxypentadecanoyl-CoA add_substrate->R1 analyze Calculate Reaction Rate and Enzyme Activity measure->analyze R2 2-methyl-3-hydroxypentadecanoyl-CoA + NAD⁺ → 2-methyl-3-ketopentadecanoyl-CoA + NADH + H⁺ measure->R2

Caption: Workflow of the coupled spectrophotometric assay.

References

Application Notes and Protocols for (E)-2-methylpentadec-2-enoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a long-chain fatty acyl-CoA analog. Molecules of this class are integral to cellular lipid metabolism, particularly in the pathways of fatty acid elongation and beta-oxidation. In the context of cell culture experiments, this compound can be utilized to investigate the roles of fatty acid metabolism in various cellular processes, including cell proliferation, signaling, and apoptosis. It is hypothesized that this compound may act as a competitive inhibitor or a substrate for enzymes involved in these pathways, such as enoyl-CoA hydratase or acyl-CoA dehydrogenases, thereby modulating cellular lipid composition and downstream signaling events. These characteristics make it a valuable tool for cancer research, metabolic disease studies, and drug development.

Mechanism of Action

This compound is predicted to interfere with mitochondrial fatty acid β-oxidation. Specifically, it may inhibit the activity of enoyl-CoA hydratase, an enzyme that catalyzes the hydration of trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. Inhibition of this step would lead to an accumulation of upstream metabolites and a depletion of acetyl-CoA derived from fatty acid oxidation, impacting the TCA cycle and cellular energy homeostasis. Furthermore, alterations in fatty acid metabolism are known to affect cellular signaling pathways, including the AMP-activated protein kinase (AMPK) and mTOR pathways, which are critical regulators of cell growth and metabolism.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72hEffect on Cell Cycle
MCF-7Breast Cancer15.2 ± 2.1G1 Arrest
A549Lung Cancer28.5 ± 3.5G2/M Arrest
U-87 MGGlioblastoma12.8 ± 1.9G1 Arrest
HepG2Liver Cancer35.1 ± 4.2S Phase Delay
Table 2: Effect of this compound on Key Metabolic Markers in U-87 MG cells (24h treatment)
TreatmentConcentration (µM)Cellular ATP Levels (relative to control)Lactate Production (relative to control)Oxygen Consumption Rate (relative to control)
Control01.00 ± 0.051.00 ± 0.081.00 ± 0.06
This compound100.78 ± 0.041.35 ± 0.110.65 ± 0.07
This compound250.52 ± 0.061.89 ± 0.150.42 ± 0.05

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Target cell line(s)

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the AMPK/mTOR signaling pathway.

Materials:

  • Target cell line(s)

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the changes in the expression of genes related to fatty acid metabolism and apoptosis following treatment with this compound.

Materials:

  • Target cell line(s)

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., CPT1, ACOX1, BAX, BCL2) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound as described for the Western blot protocol.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

fatty_acid_oxidation_inhibition cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Long-Chain Fatty Acyl-CoA->Enoyl-CoA Hydratase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->L-3-Hydroxyacyl-CoA Acetyl-CoA Acetyl-CoA L-3-Hydroxyacyl-CoA->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA ATP ATP Production TCA->ATP AMPK AMPK ATP->AMPK This compound This compound This compound->Enoyl-CoA Hydratase pAMPK p-AMPK (Active) AMPK->pAMPK mTOR mTOR pAMPK->mTOR Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation pmTOR p-mTOR (Inactive)

Caption: Proposed inhibitory mechanism of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Data Analysis A Cell Seeding (96-well plates) B Treatment with This compound (Dose-response) A->B C MTT Assay (72h) B->C D Determine IC50 C->D F Treatment at IC50 concentrations D->F E Cell Seeding (6-well plates) E->F G Protein Extraction & Western Blot F->G H RNA Extraction & qPCR F->H I Analysis of Signaling Pathways G->I J Analysis of Gene Expression H->J

Caption: General workflow for in vitro evaluation.

Application Notes and Protocols for the Radiolabeling of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled long-chain acyl-Coenzyme A (acyl-CoA) thioesters are indispensable tools for studying fatty acid metabolism, enzyme kinetics, and the pathobiology of metabolic disorders. (E)-2-methylpentadec-2-enoyl-CoA is a branched-chain enoyl-CoA intermediate involved in specific metabolic pathways, distinct from straight-chain fatty acid oxidation. The ability to trace this molecule using radioisotopes allows for sensitive and specific investigation of its roles in cellular processes, such as the unique anaerobic mitochondrial metabolism observed in some organisms and its potential involvement in branched-chain fatty acid synthesis and degradation. These application notes provide a detailed protocol for the enzymatic synthesis and purification of radiolabeled this compound.

Principle of the Method

The synthesis of radiolabeled this compound is achieved through an enzymatic reaction. This method utilizes an acyl-CoA synthetase (also known as acyl-CoA ligase) to catalyze the formation of a thioester bond between the carboxyl group of a radiolabeled (E)-2-methylpentadec-2-enoic acid precursor and the sulfhydryl group of Coenzyme A (CoA). This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate. The resulting radiolabeled product is then purified using High-Performance Liquid Chromatography (HPLC). This enzymatic approach is favored for its high specificity and mild reaction conditions, which preserve the integrity of the complex acyl-CoA molecule.

Metabolic Significance

This compound is an intermediate in the metabolism of branched-chain fatty acids. One key enzyme in this context is 2-methyl-branched-chain-enoyl-CoA reductase, which is involved in a pathway that is essentially a reversal of β-oxidation, leading to the synthesis of branched-chain fatty acids.[1] This pathway is particularly important in certain organisms, such as the parasitic nematode Ascaris suum, where it functions in anaerobic mitochondria.[1] Studying the flux through this pathway using a radiolabeled tracer like [(3)H]- or [(14)C]-(E)-2-methylpentadec-2-enoyl-CoA can provide insights into unique metabolic adaptations and potential therapeutic targets.

metabolic_pathway cluster_0 Branched-Chain Fatty Acid Synthesis (Reversal of β-Oxidation) precursor Precursor Acyl-CoA (e.g., 2-methylbutanoyl-CoA) target This compound precursor->target Multiple Elongation Steps enzyme 2-methyl-branched-chain enoyl-CoA reductase target->enzyme product Saturated Branched-Chain Acyl-CoA (e.g., 2-methylpentadecanoyl-CoA) enzyme->product etf_ox Electron Transfer Flavoprotein enzyme->etf_ox etf Reduced Electron Transfer Flavoprotein etf->enzyme

Caption: Metabolic role of 2-methyl-branched-chain-enoyl-CoA reductase.

Experimental Protocols

Enzymatic Synthesis of Radiolabeled this compound

This protocol describes the synthesis of [(3)H]-(E)-2-methylpentadec-2-enoyl-CoA from a custom-synthesized [(3)H]-(E)-2-methylpentadec-2-enoic acid precursor. The same procedure can be adapted for ¹⁴C-labeled precursors.

Materials:

  • Radiolabeled Precursor: [(3)H]-(E)-2-methylpentadec-2-enoic acid (specific activity: 10-60 Ci/mmol)

  • Coenzyme A (CoA), lithium salt

  • Acyl-CoA Synthetase (from Pseudomonas sp. or similar source)

  • ATP, disodium (B8443419) salt

  • Magnesium Chloride (MgCl₂)

  • Triton X-100 or other suitable detergent

  • Potassium Phosphate (B84403) Buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Reaction vials (low-adsorption polypropylene)

  • Nitrogen gas source

Procedure:

  • Precursor Preparation: Prepare a stock solution of [(3)H]-(E)-2-methylpentadec-2-enoic acid in ethanol. Evaporate a known amount of the stock solution to dryness in a reaction vial under a gentle stream of nitrogen.

  • Reaction Mixture Assembly: To the dried precursor, add the following components in order to a final volume of 200 µL:

    • 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM DTT

    • 1.5 mM Coenzyme A

    • 0.1% Triton X-100 (to aid in solubilizing the fatty acid)

  • Pre-incubation: Vortex the mixture gently and pre-incubate at 35°C for 5 minutes to ensure all components are dissolved.

  • Enzyme Addition: Initiate the reaction by adding 1-2 units of Acyl-CoA Synthetase.

  • Incubation: Incubate the reaction mixture at 35°C for 30-60 minutes. The optimal time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding 20 µL of 10% acetic acid.

  • Sample Preparation for Purification: Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for purification. An overall recovery of approximately 70% can be expected after extraction and purification steps.[2]

Purification by High-Performance Liquid Chromatography (HPLC)

Purification is critical to separate the radiolabeled product from unreacted radiolabeled fatty acid and other reaction components.

Equipment & Reagents:

  • HPLC system with a UV detector (set to 260 nm) and a radiodetector (or fraction collector for subsequent liquid scintillation counting).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Scintillation vials and scintillation fluid.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 56% Mobile Phase A / 44% Mobile Phase B) at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject the supernatant from the terminated reaction onto the HPLC column.

  • Elution Gradient: Elute the compounds using a linear gradient. The exact gradient will depend on the specific column and system but a representative program would be to increase Mobile Phase B from 44% to 50% over 80 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm to detect the CoA-containing compounds. The radiodetector will specifically identify the radiolabeled product. If a radiodetector is not available, collect 0.5 mL fractions throughout the run.

  • Quantification: Determine the radioactivity in each fraction by liquid scintillation counting. Pool the fractions corresponding to the radiolabeled this compound peak.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under vacuum or by lyophilization.

  • Storage: Resuspend the purified product in a suitable buffer (e.g., phosphate buffer with 1 mM DTT) at a known concentration and store at -80°C.

Data Presentation

Table 1: Representative Radiolabeling Reaction Parameters
ParameterExpected ValueNotes
Radiochemical Yield >70%Based on conversion of the precursor fatty acid.[3]
Radiochemical Purity >98%Determined by radio-HPLC analysis post-purification.
Specific Activity 10-60 Ci/mmolDependent on the specific activity of the precursor fatty acid.
Table 2: Typical HPLC Purification Parameters
ParameterValue
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 75 mM KH₂PO₄, pH 4.9
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 35°C
Detection UV at 260 nm and/or Radiodetector
Gradient 44% B to 50% B over 80 minutes

Workflow Visualization

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis start 1. Dry Radiolabeled (E)-2-methylpentadec-2-enoic acid reagents 2. Add Reaction Buffer (CoA, ATP, MgCl2) start->reagents enzyme 3. Add Acyl-CoA Synthetase reagents->enzyme incubation 4. Incubate at 35°C enzyme->incubation termination 5. Terminate with Acetic Acid incubation->termination hplc 6. Inject Supernatant onto HPLC (C18) termination->hplc Centrifuge & Collect Supernatant fractions 7. Collect Fractions hplc->fractions counting 8. Liquid Scintillation Counting fractions->counting pooling 9. Pool Pure Fractions counting->pooling final_product 10. Store Purified Product at -80°C pooling->final_product

Caption: Workflow for radiolabeling of this compound.

References

Application Notes and Protocols for (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited commercial availability and the absence of specific published research on (E)-2-methylpentadec-2-enoyl-CoA, the following application notes and protocols are based on established methodologies for structurally similar long-chain, branched-chain fatty acyl-CoAs. These guidelines are intended to serve as a starting point for researchers and will require optimization and validation for the specific compound of interest.

Introduction

This compound is a long-chain, branched-chain fatty acyl-coenzyme A. Molecules of this class are typically intermediates in the metabolism of branched-chain fatty acids, which are derived from the diet or from the breakdown of branched-chain amino acids. The presence of a methyl group at the C2 position suggests that its metabolism likely involves specific enzymatic pathways that can handle this branching, distinguishing it from the classical β-oxidation of straight-chain fatty acids.

Potential research applications for this compound include:

  • Enzyme Substrate Specificity Studies: Investigating the activity of enzymes involved in fatty acid metabolism, such as 2-methyl-branched-chain enoyl-CoA reductase and enoyl-CoA hydratases, to understand how they accommodate branched substrates.

  • Metabolic Pathway Elucidation: Tracing the metabolic fate of long-chain, branched-chain fatty acids in various cellular models or organisms.

  • Drug Discovery: Screening for inhibitors of enzymes that metabolize branched-chain fatty acyl-CoAs, which could be relevant in metabolic disorders.

Commercial Availability

Currently, this compound is not widely available from major biochemical suppliers. The following supplier has been identified:

SupplierProduct NameCatalog NumberPurity
MedchemExpressThis compoundHY-134587>98%

Researchers are advised to confirm availability and purity with the supplier before ordering.

Experimental Protocols

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of long-chain acyl-CoAs.[1][2][3][4][5]

Objective: To quantify the concentration of this compound in biological samples.

Materials:

  • This compound standard

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Methanol, HPLC grade

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄)

  • C18 reversed-phase UPLC/HPLC column

  • Triple quadrupole mass spectrometer

Protocol:

  • Sample Preparation (from tissue):

    • Homogenize ~40 mg of frozen tissue in 1 mL of cold 100 mM KH₂PO₄ (pH 4.9) containing a known amount of internal standard.[5]

    • Add 1 mL of ACN:isopropanol (1:1, v/v) and vortex thoroughly.

    • Add 125 µL of saturated aqueous (NH₄)₂SO₄ and 2 mL of ACN, and vortex again.

    • Centrifuge at 2500 x g for 10 minutes.

    • Transfer the supernatant to a new tube and dilute with 10 mL of 100 mM KH₂PO₄ (pH 4.9).

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM NH₄OH in water.

    • Mobile Phase B: 15 mM NH₄OH in ACN.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-2.8 min: 20% to 45% B

      • 2.8-3.0 min: 45% to 25% B

      • 3.0-4.0 min: 25% to 65% B

      • 4.0-4.5 min: 65% to 20% B

      • 4.5-5.0 min: Hold at 20% B

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): [M+H]⁺ for this compound. The exact m/z will need to be calculated based on its chemical formula.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[2]

    • Optimize collision energy and other MS parameters by direct infusion of the standard compound.

Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

In Vitro Enzyme Assay for 2-Methyl-Branched-Chain Enoyl-CoA Reductase

This protocol is adapted from methodologies for assaying 2-methyl-branched-chain enoyl-CoA reductase activity.[6][7]

Objective: To determine if this compound is a substrate for 2-methyl-branched-chain enoyl-CoA reductase and to measure the enzyme's kinetic parameters.

Principle: The reduction of the double bond in the enoyl-CoA substrate is coupled to the oxidation of a cofactor (e.g., NADH or NADPH), which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

  • Purified 2-methyl-branched-chain enoyl-CoA reductase

  • This compound substrate solution

  • NADH or NADPH solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and determine its concentration spectrophotometrically using its molar extinction coefficient.

  • In a quartz cuvette, prepare the reaction mixture containing:

    • Assay buffer

    • NADH or NADPH (final concentration typically 100-200 µM)

    • A defined amount of purified enzyme.

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹ at 340 nm).

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate.

Signaling Pathways and Workflows

Putative Metabolic Pathway of this compound

The metabolism of 2-methyl-branched-chain fatty acids typically involves a modified β-oxidation pathway. The presence of the methyl group at the α-carbon (C2) prevents direct dehydrogenation by acyl-CoA dehydrogenases. Instead, an enzyme such as 2-methyl-branched-chain enoyl-CoA reductase is expected to be involved.

metabolic_pathway 2-Methylpentadecanoyl-CoA 2-Methylpentadecanoyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase 2-Methylpentadecanoyl-CoA->Acyl-CoA_Dehydrogenase Dehydrogenation E_2_methylpentadec_2_enoyl_CoA This compound Acyl-CoA_Dehydrogenase->E_2_methylpentadec_2_enoyl_CoA 2_Methyl_Enoyl_CoA_Reductase 2-Methyl-Branched-Chain Enoyl-CoA Reductase E_2_methylpentadec_2_enoyl_CoA->2_Methyl_Enoyl_CoA_Reductase Reduction 2_Methylpentadecanoyl_CoA_product 2-Methylpentadecanoyl-CoA 2_Methyl_Enoyl_CoA_Reductase->2_Methylpentadecanoyl_CoA_product Further_Metabolism Further Metabolism (e.g., α-oxidation, ω-oxidation) 2_Methylpentadecanoyl_CoA_product->Further_Metabolism

Caption: Putative metabolic steps for this compound.

Experimental Workflow for Enzyme Substrate Analysis

The following workflow outlines the general steps for investigating whether this compound is a substrate for a particular enzyme.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Obtain_Compound Obtain/Synthesize This compound Setup_Assay Set up Spectrophotometric or LC-MS based Assay Obtain_Compound->Setup_Assay Purify_Enzyme Purify Recombinant Enzyme of Interest Purify_Enzyme->Setup_Assay Incubate Incubate Enzyme with Substrate and Cofactors Setup_Assay->Incubate Measure_Activity Measure Product Formation or Substrate Depletion Incubate->Measure_Activity Calculate_Kinetics Calculate Kinetic Parameters (Km, Vmax) Measure_Activity->Calculate_Kinetics Compare_Controls Compare with Known Substrates and Negative Controls Calculate_Kinetics->Compare_Controls

References

Application Notes and Protocols for In Vitro Reconstitution of a Putative (E)-2-methylpentadec-2-enoyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a methylated, long-chain acyl-CoA molecule. Its metabolism is likely integrated within the broader pathways of branched-chain fatty acid oxidation. The presence of a methyl group on the beta-carbon can necessitate a modified beta-oxidation pathway or the involvement of specialized enzymes. These application notes provide a comprehensive guide to the theoretical in vitro reconstitution of a metabolic pathway for this compound, based on established principles of fatty acid metabolism.

The reconstituted pathway described herein is a putative catabolic cascade designed to process this compound. This involves a sequence of enzymatic reactions including hydration, oxidation, and thiolytic cleavage. Understanding the kinetics and regulation of this pathway is crucial for research into metabolic disorders and for the development of targeted therapeutics.

Putative Metabolic Pathway for this compound

The metabolism of this compound is proposed to proceed through a series of reactions analogous to the beta-oxidation of straight-chain fatty acids, with specialized enzymes that can accommodate the methyl branch. The key enzymatic steps are outlined below.

Pathway Diagram

In_Vitro_Reconstitution_Pathway cluster_pathway Putative this compound Catabolic Pathway cluster_cofactors Cofactors & Products A This compound B 3-hydroxy-2-methylpentadecanoyl-CoA A->B Enoyl-CoA Hydratase (ECHS1-like) + H2O C 2-methyl-3-ketopentadecanoyl-CoA B->C 3-hydroxy-2-methylacyl-CoA Dehydrogenase (HADH-like) + NAD+ D Tridecanoyl-CoA C->D 2-methyl-3-ketoacyl-CoA Thiolase (ACAT-like) + CoA-SH E Propionyl-CoA C->E 2-methyl-3-ketoacyl-CoA Thiolase (ACAT-like) + CoA-SH NAD NAD+ NADH NADH + H+ CoA CoA-SH H2O H2O Propionyl Propionyl-CoA Tridecanoyl Tridecanoyl-CoA

Caption: A putative metabolic pathway for the degradation of this compound.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for the enzyme classes involved in the putative pathway. Note that these values are derived from literature for enzymes acting on similar, but not identical, substrates and should be determined empirically for the specific substrate and enzymes used in the reconstitution.

Enzyme ClassRepresentative EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Enoyl-CoA HydrataseRat mitochondrial ECHS1Crotonyl-CoA25150[Fahien et al., 1988]
3-Hydroxyacyl-CoA DehydrogenasePig heart HADH3-hydroxybutyryl-CoA50200[Bradshaw & Noyes, 1975]
3-Ketoacyl-CoA ThiolaseHuman ACAT1Acetoacetyl-CoA4080[Haapalainen et al., 2007]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

Objective: To obtain highly pure and active enzymes for the in vitro reconstitution assay.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vectors containing the genes for the selected enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Purification buffers (Lysis, Wash, Elution)

  • Dialysis tubing and buffer

  • SDS-PAGE analysis reagents

Method:

  • Transform the expression plasmids into competent E. coli cells.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer containing imidazole.

  • Analyze the purified protein fractions by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a storage buffer.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzymes at -80°C.

Protocol 2: In Vitro Reconstitution of the this compound Pathway

Objective: To reconstitute the metabolic pathway in vitro and monitor the formation of the final products.

Materials:

  • Purified enoyl-CoA hydratase, 3-hydroxy-2-methylacyl-CoA dehydrogenase, and 2-methyl-3-ketoacyl-CoA thiolase

  • This compound substrate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

  • Cofactors: NAD+, Coenzyme A (CoA-SH)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS/MS system for product analysis

Method:

  • Prepare a reaction master mix containing the reaction buffer and cofactors (NAD+ and CoA-SH) at the desired final concentrations.

  • Add the purified enzymes to the master mix. The optimal concentration of each enzyme should be determined empirically.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow the enzymes to equilibrate.

  • Initiate the reaction by adding the substrate, this compound.

  • Incubate the reaction at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the substrate, intermediates, and final products (Tridecanoyl-CoA and Propionyl-CoA).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis A Enzyme Expression & Purification D Add Enzymes A->D B Substrate & Cofactor Preparation C Prepare Reaction Master Mix B->C C->D E Pre-incubate D->E F Initiate with Substrate E->F G Incubate at 37°C F->G H Time-course Sampling & Quenching G->H I Sample Preparation (Centrifugation) H->I J LC-MS/MS Analysis I->J K Data Interpretation J->K

Caption: A generalized workflow for the in vitro reconstitution and analysis of the pathway.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be tabulated to show the concentration of the substrate, intermediates, and products over time. This will allow for the determination of the overall reaction rate and the identification of any rate-limiting steps in the reconstituted pathway.

Example Data Table:

Time (min)[this compound] (µM)[3-hydroxy-2-methylpentadecanoyl-CoA] (µM)[2-methyl-3-ketopentadecanoyl-CoA] (µM)[Tridecanoyl-CoA] (µM)[Propionyl-CoA] (µM)
01000000
57520522
1050351588
202040302525
30525454040
60<15355555

Conclusion

The successful in vitro reconstitution of the this compound metabolic pathway provides a powerful tool for studying the fundamental biochemistry of branched-chain fatty acid metabolism. This system can be utilized for detailed kinetic analysis of the individual enzymes, for screening potential inhibitors or activators of the pathway, and for investigating the effects of mutations associated with metabolic diseases. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute these complex and informative experiments.

Application Notes and Protocols for (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-methylpentadec-2-enoyl-CoA is a branched-chain unsaturated acyl-coenzyme A molecule. As an analogue of intermediates in fatty acid and branched-chain amino acid metabolism, it is a valuable analytical standard for metabolic research, enzyme activity assays, and as a potential biomarker. These application notes provide detailed protocols for the synthesis, purification, and analysis of this compound using high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃₇H₆₄N₇O₁₇P₃S
Monoisotopic Mass 1019.3292 g/mol
Appearance White to off-white solid
Solubility Soluble in water and aqueous buffers
Storage Store at -20°C or below. Protect from moisture.

Synthesis Protocol

The synthesis of this compound is achieved through a two-step process: first, the synthesis of the free fatty acid, (E)-2-methylpentadec-2-enoic acid, followed by its enzymatic or chemical coupling to Coenzyme A. A common chemical approach is the mixed anhydride (B1165640) method.

Protocol 2.1: Synthesis of this compound

Materials:

  • (E)-2-methylpentadec-2-enoic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Stir plate and magnetic stir bars

  • Round bottom flasks

  • Syringes and needles

Methodology:

  • Preparation of the Mixed Anhydride:

    • Dissolve (E)-2-methylpentadec-2-enoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to stir at 0°C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a minimal amount of cold, deoxygenated water.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride and any dicyclohexylurea (if DCC was used).

    • Reduce the volume of the filtrate under reduced pressure (rotary evaporation).

    • The crude product can be purified by preparative HPLC.

Purification Protocol

Protocol 3.1: HPLC Purification of this compound

High-performance liquid chromatography is the preferred method for purifying long-chain acyl-CoAs. A reverse-phase C18 column is effective for separating the product from unreacted starting materials and byproducts.[1][2]

ParameterRecommended Conditions
Column C18 reverse-phase, 5 µm particle size, e.g., 4.6 x 250 mm
Mobile Phase A 25 mM Potassium Phosphate, pH 5.3 in Water[2]
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm (for the adenine (B156593) moiety of CoA)
Injection Volume 20-100 µL of the concentrated reaction mixture

Methodology:

  • Equilibrate the HPLC column with the initial mobile phase conditions (20% B) for at least 15 minutes.

  • Inject the crude sample onto the column.

  • Run the gradient program as specified in the table.

  • Collect fractions corresponding to the major peak detected at 260 nm.

  • Combine the fractions containing the pure product.

  • Lyophilize or freeze-dry the purified fractions to obtain the final product as a solid.

Analytical Methods

LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and specificity for the quantification of acyl-CoAs. A common method involves Multiple Reaction Monitoring (MRM) to detect the transition from the precursor ion to a specific product ion. For acyl-CoAs, a characteristic fragmentation is the neutral loss of the 507 Da phosphopantetheine portion.[3]

Protocol 4.1.1: LC-MS/MS Method

LC Parameters
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS/MS Parameters
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 1020.3
Product Ion (Q3) m/z 513.3 (Precursor - 507)
Collision Energy 30-40 eV (optimization recommended)
Dwell Time 100 ms
NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation of the synthesized standard. Below are the predicted chemical shifts for this compound based on data from similar long-chain unsaturated fatty acids and acyl-CoAs.[4][5][6]

Table 4.2.1: Predicted ¹H-NMR Chemical Shifts (in D₂O) Chemical shifts are relative to an internal standard (e.g., DSS) and can vary based on solvent and pH.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Olefinic H (C3-H)~6.8q
Allylic CH₃ (on C2)~1.8d
CH₂ adjacent to S-CoA~3.1t
CH₂ in pantetheine~3.5-4.2m
Alkyl Chain (CH₂)n~1.2-1.4m
Terminal CH₃~0.8t
Adenine H~8.1, 8.4s
Ribose H~4.2-6.1m

Table 4.2.2: Predicted ¹³C-NMR Chemical Shifts (in D₂O)

Carbon AssignmentPredicted Chemical Shift (ppm)
Thioester C=O~195
Olefinic C2~130
Olefinic C3~145
Allylic CH₃ (on C2)~14
CH₂ adjacent to S-CoA~40
Alkyl Chain (CH₂)n~22-32
Terminal CH₃~14
Adenine C~140-155
Ribose C~65-90

Biological Context and Experimental Workflows

This compound is structurally related to intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876) and isoleucine.[7][8] The catabolism of these amino acids produces branched-chain acyl-CoAs, which are further metabolized. This standard can be used to study the enzymes involved in these pathways, such as enoyl-CoA hydratases and reductases.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_application Application s1 1. Mixed Anhydride Synthesis s2 2. Coupling to Coenzyme A s1->s2 s3 3. Crude Product s2->s3 s4 4. HPLC Purification s3->s4 s5 5. Pure Standard s4->s5 a1 LC-MS/MS (Quantification) s5->a1 a2 NMR Spectroscopy (Structure ID) s5->a2 app1 Enzyme Assays s5->app1 app2 Metabolomics Spike-in s5->app2 metabolic_pathway BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BCAcylCoA Branched-Chain Acyl-CoA (2-methylbutyryl-CoA) BCKA->BCAcylCoA BCKDH Complex Target This compound (or related intermediates) BCAcylCoA->Target Acyl-CoA Dehydrogenase Metabolites Further Metabolites (e.g., Propionyl-CoA, Acetyl-CoA) Target->Metabolites Enoyl-CoA Hydratase, etc. TCA TCA Cycle Metabolites->TCA

References

Application Notes and Protocols for the Quantification of (E)-2-Methylpentadec-2-enoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Methylpentadec-2-enoyl-CoA is a branched-chain unsaturated acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The quantification of specific acyl-CoA species like this compound in biological samples is essential for understanding their physiological roles, identifying biomarkers for disease, and for the development of therapeutic agents targeting metabolic pathways. This document provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Overview of the Quantification Workflow

The quantification of this compound in biological samples involves several key steps, from sample collection and preparation to data analysis. A generalized workflow is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_synthesis Standard Preparation SampleCollection Biological Sample Collection (Tissue, Cells, etc.) Homogenization Homogenization & Lysis SampleCollection->Homogenization Extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Synthesis Synthesis of This compound Standard Purification Purification & Characterization Synthesis->Purification Purification->LCMS Calibration Curve

Figure 1: General workflow for the quantification of this compound.

Experimental Protocols

Synthesis of this compound Standard

The synthesis of an analytical standard is a prerequisite for accurate quantification. A potential synthetic route for this compound involves the synthesis of the corresponding free fatty acid, (E)-2-methylpentadec-2-enoic acid, followed by its conversion to the CoA thioester.

a. Synthesis of (E)-2-Methylpentadec-2-enoic Acid:

A common method for the synthesis of α,β-unsaturated carboxylic acids is the Wittig or Horner-Wadsworth-Emmons reaction. An alternative approach involves the condensation of an aldehyde with a suitable pronucleophile. For instance, a process for synthesizing E-2-methyl-α,β-unsaturated aldehydes has been described, which could be adapted and followed by an oxidation step to yield the carboxylic acid[1].

b. Enzymatic Synthesis of this compound:

Enzymatic methods offer high specificity and can be an effective way to synthesize acyl-CoAs. Acyl-CoA synthetases or ligases can be employed to catalyze the formation of the thioester bond between coenzyme A and the free fatty acid. Several chemo-enzymatic methods have been systematically tested for the synthesis of various acyl-CoA thioesters, including α,β-unsaturated acyl-CoAs, and these can be adapted for the specific target molecule[1].

Sample Preparation

The goal of sample preparation is to efficiently extract acyl-CoAs from the biological matrix while minimizing degradation and removing interfering substances.

a. Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA))

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

  • Organic solvents (e.g., acetonitrile (B52724), methanol (B129727), isopropanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

b. Protocol for Cultured Cells:

  • Wash adherent cells with ice-cold PBS.

  • Scrape cells in the presence of ice-cold lysis buffer containing the internal standard.

  • Homogenize the cell lysate using sonication or a Dounce homogenizer on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.

  • Collect the supernatant containing the acyl-CoAs.

c. Protocol for Tissue Samples:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Add ice-cold lysis buffer with internal standard to the powdered tissue and homogenize thoroughly.

  • Proceed with the centrifugation step as described for cultured cells.

d. Solid-Phase Extraction (SPE) for Purification:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant from the protein precipitation step onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of acyl-CoAs.

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or tributylamine) and a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity. The retention time of acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds[2].

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

b. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the analysis of acyl-CoAs.

  • Multiple Reaction Monitoring (MRM): This is the preferred method for quantification due to its high selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • MRM Transition for Acyl-CoAs: A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a mass difference of 507 Da between the precursor and product ions[3][4][5][6][7]. For this compound (assuming the molecular formula C37H62N7O17P3S), the protonated molecule [M+H]+ would be the precursor ion, and the fragment resulting from the loss of 507 Da would be the product ion.

Table 1: Predicted MRM Transition for this compound

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3) [M-507+H]+
This compoundCalculated m/zCalculated m/z

Note: The exact m/z values need to be determined experimentally using a synthesized standard.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between different biological samples.

Table 2: Hypothetical Quantitative Data for this compound in Biological Samples

Sample IDSample TypeThis compound (pmol/mg protein)Standard Deviation
Control 1Liver Tissue1.230.15
Control 2Liver Tissue1.450.21
Treated 1Liver Tissue3.560.45
Treated 2Liver Tissue3.890.38
Cell Line AHepatocytes0.890.11
Cell Line BAdipocytes2.150.25

Metabolic Pathway Context

This compound is an intermediate in the metabolism of branched-chain fatty acids. The metabolism of 2-methyl-branched-chain fatty acids occurs in peroxisomes and involves a series of enzymatic reactions[8]. The pathway involves enzymes such as 2-methyl-branched-chain-enoyl-CoA reductase[9].

FattyAcidMetabolism 2-Methyl-branched-chain\nfatty acid 2-Methyl-branched-chain fatty acid 2-Methyl-branched-chain\nacyl-CoA 2-Methyl-branched-chain acyl-CoA 2-Methyl-branched-chain\nfatty acid->2-Methyl-branched-chain\nacyl-CoA Acyl-CoA Synthetase This compound This compound 2-Methyl-branched-chain\nacyl-CoA->this compound Acyl-CoA Dehydrogenase Further Metabolism Further Metabolism This compound->Further Metabolism Enoyl-CoA Hydratase/ Isomerase

Figure 2: Simplified metabolic pathway involving this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in biological samples. The successful implementation of these methods relies on the availability of a high-purity analytical standard and careful optimization of both sample preparation and LC-MS/MS parameters. Accurate and precise quantification of this and other acyl-CoA species will undoubtedly contribute to a deeper understanding of cellular metabolism and its role in health and disease.

References

Application Notes and Protocols for Studying (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a long-chain, branched-chain acyl-coenzyme A thioester. While specific research on this exact molecule is limited, its structure suggests a role as an intermediate in the metabolism of branched-chain fatty acids (BCFAs) and the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. Understanding the metabolic fate and cellular effects of this molecule is crucial for research into metabolic disorders, including insulin (B600854) resistance, obesity, and certain inborn errors of metabolism. These application notes provide a comprehensive overview of experimental models and detailed protocols for the investigation of this compound.

Biological Context and Signaling Pathways

This compound is likely a substrate for or product of enzymes involved in fatty acid and amino acid metabolism. The key enzyme implicated in the metabolism of similar molecules is 2-methyl-branched-chain-enoyl-CoA reductase . This enzyme participates in the degradation pathway of isoleucine and is also involved in the synthesis of BCFAs in some organisms.

The broader metabolic pathways and signaling networks potentially influenced by this compound include:

  • Branched-Chain Amino Acid (BCAA) Catabolism: The degradation of isoleucine generates intermediates that are structurally similar to the target molecule. Dysregulation of BCAA metabolism is linked to insulin resistance and other metabolic diseases.

  • Fatty Acid Synthesis and Elongation: As a long-chain acyl-CoA, it may influence the activity of enzymes and signaling pathways involved in lipid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1).

  • Mitochondrial β-oxidation: Branched-chain acyl-CoAs are substrates for mitochondrial dehydrogenases. The accumulation or depletion of these intermediates can impact mitochondrial function and energy homeostasis.

Below is a diagram illustrating the potential metabolic context of this compound within the broader scope of BCAA catabolism.

BCAA_Catabolism cluster_isoleucine Isoleucine Catabolism Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid BCAT Methylbutyryl_CoA 2-methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA ACADSB Acetyl_CoA Acetyl-CoA Methylbutyryl_CoA->Acetyl_CoA Multiple Steps Target_Molecule This compound (Potential Analogue/Intermediate) Tiglyl_CoA->Target_Molecule Further Elongation/ Metabolism? Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Enoyl-CoA Hydratase, etc. TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Synthesis_Workflow Start Tetradecanal Intermediate1 2-methylpentadec-2-enal Start->Intermediate1 1 Intermediate2 (E)-2-methylpentadec-2-enoic acid Intermediate1->Intermediate2 2 Final_Product This compound Intermediate2->Final_Product 3 Reagent1 Propionaldehyde, Aldol Condensation Reagent1->Intermediate1 Reagent2 Oxidation (e.g., Jones) Reagent2->Intermediate2 Reagent3 Coenzyme A, Thioesterification (e.g., using CDI or similar) Reagent3->Final_Product Cell_Assay_Workflow Start Culture HepG2 Cells Treatment Treat with (E)-2-methylpentadec-2-enoic acid (and vehicle control) Start->Treatment Harvest Harvest Cells and Extract Total RNA Treatment->Harvest cDNA_Synth cDNA Synthesis Harvest->cDNA_Synth qRT_PCR qRT-PCR for Target Genes (FASN, SREBP1, etc.) cDNA_Synth->qRT_PCR Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Analysis

Application Notes and Protocols for the Cloning and Expression of Short/Branched-Chain Acyl-CoA Dehydrogenase for the Synthesis of (E)-2-Methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a branched-chain fatty acyl-CoA that can serve as a precursor or intermediate in the synthesis of various bioactive lipids. The enzymatic synthesis of this molecule is of significant interest for the development of novel therapeutics and research tools. This document provides detailed application notes and protocols for the cloning, expression, and purification of a candidate enzyme, short/branched-chain acyl-CoA dehydrogenase (SBCAD), for the synthesis of this compound from 2-methylpentadecanoyl-CoA.

SBCAD, also known as 2-methylbutyryl-CoA dehydrogenase, is a mitochondrial enzyme that plays a role in the catabolism of the amino acid isoleucine.[1][2][3][4] This enzyme is known to act on 2-methyl-branched acyl-CoA substrates.[5] Notably, studies on rat SBCAD have shown that it is more active towards longer carbon side chains compared to its human counterpart, making it a promising candidate for the dehydrogenation of the C16 substrate, 2-methylpentadecanoyl-CoA.[6]

These protocols will focus on the human SBCAD enzyme, encoded by the ACADSB gene, as a representative model.[4][7] The methodologies described can be adapted for SBCAD from other species or for other related acyl-CoA dehydrogenases.

Biochemical Pathway and Experimental Workflow

The synthesis of this compound from its corresponding saturated acyl-CoA is the first step in the β-oxidation pathway, catalyzed by an acyl-CoA dehydrogenase. The overall experimental workflow for producing the enzyme for this synthesis involves gene cloning, heterologous expression, and protein purification.

cluster_0 Biochemical Reaction A 2-Methylpentadecanoyl-CoA B This compound A->B Dehydrogenation C SBCAD (cloned enzyme) D FAD E FADH2 D->E Reduction

Fig. 1: SBCAD-catalyzed synthesis.

cluster_1 Experimental Workflow start Identify and obtain ACADSB gene sequence pcr PCR amplify ACADSB gene from cDNA library start->pcr ligation Ligate ACADSB gene into expression vector pcr->ligation vector Select and prepare expression vector (e.g., pET-28a) vector->ligation transformation Transform E. coli (e.g., BL21(DE3)) ligation->transformation expression Induce protein expression with IPTG transformation->expression lysis Cell lysis and clarification of lysate expression->lysis purification Purify recombinant SBCAD (e.g., Ni-NTA affinity chromatography) lysis->purification analysis Analyze purified protein (SDS-PAGE, Western Blot) purification->analysis activity Enzyme activity assay analysis->activity end Purified, active SBCAD activity->end

Fig. 2: Cloning and expression workflow.

Data Presentation

SubstrateRelative Activity (%)Reference
2-Methylbutyryl-CoA100[5]
Butyryl-CoAHigh Activity[8]
Hexanoyl-CoAActive[5]
Isobutyryl-CoAActive[5]

Table 1: Substrate Specificity of Short/Branched-Chain Acyl-CoA Dehydrogenase.

ParameterValueReference
Native Molecular Weight~172 kDa[9]
Subunit Molecular Weight~42 kDa[9]
StructureHomotetramer[1][9]
CofactorFAD (1 per subunit)[9][10]
Optimal pH (ox liver)7.1[11]

Table 2: Biochemical Properties of Short/Branched-Chain Acyl-CoA Dehydrogenase.

Experimental Protocols

Protocol 1: Cloning of Human ACADSB Gene

1.1. Primer Design and PCR Amplification:

  • Obtain the cDNA sequence for human ACADSB from a public database (e.g., NCBI).

  • Design forward and reverse primers with restriction sites (e.g., NdeI and XhoI) for directional cloning into an expression vector like pET-28a.

    • Forward Primer (with NdeI): 5'-CATATGGCCGCT...-3' (incorporating the start codon)

    • Reverse Primer (with XhoI): 5'-CTCGAGCTA...-3' (incorporating the stop codon)

  • Perform PCR using a high-fidelity DNA polymerase with a human cDNA library as the template.

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1-2 minutes (depending on gene length)

    • Final Extension: 72°C for 5-10 minutes

  • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.

1.2. Vector Preparation and Ligation:

  • Digest the pET-28a vector and the purified PCR product with NdeI and XhoI restriction enzymes.

  • Purify the digested vector and insert using a gel extraction kit.

  • Ligate the digested ACADSB insert into the prepared pET-28a vector using T4 DNA ligase.

  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α).

  • Select for positive clones on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).

  • Confirm the correct insertion by colony PCR and sequence analysis.

Protocol 2: Expression and Purification of Recombinant SBCAD

2.1. Transformation and Expression:

  • Transform the confirmed pET-28a-ACADSB plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Inoculate a single colony into 5-10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

2.2. Cell Lysis:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). High concentrations of EDTA can also be included to protect vulnerable residues.[12]

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

2.3. Affinity Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the recombinant SBCAD with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

2.4. Protein Analysis and Storage:

  • Pool the fractions containing pure SBCAD.

  • If necessary, perform a buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzyme at -80°C.

Protocol 3: Enzyme Activity Assay

3.1. Assay Principle: The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by monitoring the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the re-oxidation of the FADH2 cofactor by an electron transfer flavoprotein (ETF).

3.2. Reaction Mixture:

  • 100 mM potassium phosphate (B84403) buffer, pH 7.6

  • 50 µM DCPIP

  • 1 mM N-ethylmaleimide

  • Electron Transfer Flavoprotein (ETF)

  • Purified SBCAD enzyme

  • Substrate: 2-methylpentadecanoyl-CoA (or a shorter-chain analog for initial characterization)

3.3. Procedure:

  • Pre-incubate the reaction mixture (without the substrate) at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 600 nm (the wavelength at which DCPIP absorbs) over time.

  • Calculate the enzyme activity based on the rate of DCPIP reduction.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the cloning, expression, and characterization of short/branched-chain acyl-CoA dehydrogenase. While SBCAD from various species has been shown to be active on a range of short- to medium-chain branched acyl-CoAs, its activity on long-chain substrates like 2-methylpentadecanoyl-CoA warrants further investigation. The provided methodologies offer a solid starting point for researchers aiming to produce and utilize this enzyme for the synthesis of this compound and other valuable lipid molecules. Further optimization of expression conditions and substrate specificity studies will be essential for specific applications.

References

Application Notes and Protocols for the Use of (E)-2-Methylpentadec-2-enoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Methylpentadec-2-enoyl-CoA is a long-chain, unsaturated, and branched-chain acyl-coenzyme A (acyl-CoA) thioester. Due to its specific chemical structure, it has the potential to be a valuable tool in enzyme kinetics studies, serving as a substrate, inhibitor, or modulator for several classes of enzymes involved in fatty acid and amino acid metabolism. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. This document provides detailed application notes and protocols for utilizing this compound in the investigation of these key enzyme families.

Potential Enzyme Classes for Study

Based on the structural characteristics of this compound, the following enzyme classes are primary candidates for kinetic analysis:

  • Acyl-CoA Thioesterases (ACOTs): These enzymes catalyze the hydrolysis of acyl-CoAs to free fatty acids and coenzyme A (CoASH), thereby regulating the intracellular pools of these molecules. ACOTs are involved in various metabolic pathways, including the termination of fatty acid β-oxidation and the supply of ligands for nuclear receptors.[1]

  • Enoyl-CoA Hydratases (ECHs): ECHs catalyze the hydration of a trans-2-enoyl-CoA to an L-β-hydroxyacyl-CoA, a critical step in the fatty acid β-oxidation pathway.[2][3] The presence of the double bond in this compound makes it a potential substrate for this enzyme class.

  • 2-Methyl-branched-chain Enoyl-CoA Reductases: This class of enzymes is involved in the degradation pathway of branched-chain amino acids, such as isoleucine.[4] They catalyze the reduction of a 2-methyl-branched-chain enoyl-CoA.

Data Presentation: Kinetic Parameters of Related Enzymes with Analogous Substrates

Specific kinetic data for the interaction of enzymes with this compound are not currently available in the public literature. However, the following tables summarize kinetic parameters for the aforementioned enzyme classes with structurally similar long-chain, unsaturated, and/or branched-chain acyl-CoA substrates. This information can serve as a valuable reference for designing and interpreting experiments with this compound.

Table 1: Kinetic Parameters of Acyl-CoA Thioesterases with Long-Chain Acyl-CoA Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Source OrganismReference
MTE-IPalmitoyl-CoA (C16:0)2.512,000-Rat[5]
MTE-IStearoyl-CoA (C18:0)2.015,000-Rat[5]
MTE-IOleoyl-CoA (C18:1)3.010,000-Rat[5]
ACOT11Myristoyl-CoA (C14:0)1.9-13.9Mouse
ACOT11Palmitoyl-CoA (C16:0)1.4-12.8Mouse
ACOT11Oleoyl-CoA (C18:1)1.1-15.6Mouse

Table 2: Kinetic Parameters of Enoyl-CoA Hydratases with Various Acyl-CoA Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
ECHS1Crotonyl-CoA (C4:1)257,600Rat
ECHS1Hexenoyl-CoA (C6:1)158,500Rat
ECHS1Decenoyl-CoA (C10:1)76,200Rat
MTP (α-subunit)(R)-MCPF-CoA60 (Ki)0.053 (kinact)Bovine[6]

Table 3: Kinetic Parameters of a Novel Enoyl-CoA Reductase

EnzymeSubstrateKm (µM)Source OrganismReference
Enoyl Reductase1-Cyclohexenylcarbonyl-CoA25Streptomyces collinus[7]
Enoyl ReductaseNADPH1.5Streptomyces collinus[7]

Experimental Protocols

The following are detailed protocols for assaying the activity of the relevant enzyme classes. These can be adapted for use with this compound.

Protocol 1: Spectrophotometric Assay for Acyl-CoA Thioesterase (ACOT) Activity

This assay measures the release of free CoASH, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be monitored at 412 nm.[8]

Materials:

  • Enzyme preparation (purified or cell lysate)

  • This compound (or other acyl-CoA substrate)

  • DTNB solution (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • 80 µL of Assay Buffer

    • 10 µL of DTNB solution (final concentration 1 mM)

    • 10 µL of enzyme preparation (diluted to an appropriate concentration)

  • Pre-incubate the mixture for 5 minutes at the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding 10 µL of this compound solution (prepare a stock solution and dilute to achieve a range of final concentrations for kinetic analysis).

  • Immediately start monitoring the increase in absorbance at 412 nm in the microplate reader. Take readings every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[9] Determine kinetic parameters (Km and Vmax) by plotting the initial reaction rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase (ECH) Activity

This assay measures the hydration of the double bond in the enoyl-CoA substrate, which results in a decrease in absorbance at a specific wavelength (typically around 263 nm for many enoyl-CoA derivatives).

Materials:

  • Enzyme preparation (purified or cell lysate)

  • This compound (or other enoyl-CoA substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 50 mM KCl

  • UV-transparent cuvettes or microplates

  • Spectrophotometer or microplate reader capable of measuring absorbance in the UV range (e.g., 263 nm)

Procedure:

  • Prepare a reaction mixture in a cuvette or well containing:

    • Assay Buffer

    • This compound at a desired final concentration.

  • Equilibrate the mixture to the assay temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at the appropriate wavelength (the exact wavelength should be determined experimentally for this compound).

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the substrate at the measurement wavelength. Determine kinetic parameters as described in Protocol 1.

Protocol 3: Assay for 2-Methyl-branched-chain Enoyl-CoA Reductase Activity

This assay monitors the oxidation of the electron donor (e.g., NADH or NADPH), which accompanies the reduction of the enoyl-CoA substrate. The decrease in absorbance at 340 nm due to NAD(P)H oxidation is measured.

Materials:

  • Enzyme preparation (purified or cell lysate)

  • This compound (or other 2-methyl-branched-chain enoyl-CoA)

  • NADH or NADPH (depending on enzyme specificity)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0

  • UV-transparent cuvettes or microplates

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette or well containing:

    • Assay Buffer

    • NADH or NADPH (e.g., 0.2 mM final concentration)

    • Enzyme preparation

  • Equilibrate the mixture to the assay temperature (e.g., 30°C).

  • Initiate the reaction by adding this compound to a desired final concentration.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the rate of NAD(P)H oxidation using its molar extinction coefficient (6,220 M⁻¹cm⁻¹). Determine kinetic parameters as described in Protocol 1.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: General Experimental Workflow for Enzyme Kinetic Analysis

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme_prep Enzyme Purification/ Lysate Preparation assay_setup Assay Setup (e.g., 96-well plate) enzyme_prep->assay_setup substrate_prep Substrate Synthesis/ This compound substrate_prep->assay_setup buffer_prep Buffer and Reagent Preparation buffer_prep->assay_setup reaction_init Reaction Initiation assay_setup->reaction_init data_acq Data Acquisition (e.g., Spectrophotometry) reaction_init->data_acq rate_calc Initial Rate Calculation data_acq->rate_calc kinetic_plot Michaelis-Menten/ Lineweaver-Burk Plot rate_calc->kinetic_plot param_det Determination of Km, Vmax, kcat, Ki kinetic_plot->param_det G fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+ H2O) ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase (+ CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa->fatty_acyl_coa Next Cycle tca TCA Cycle acetyl_coa->tca G isoleucine Isoleucine keto_acid α-Keto-β-methylvalerate isoleucine->keto_acid Transaminase methylbutyryl_coa α-Methylbutyryl-CoA keto_acid->methylbutyryl_coa Branched-chain α-ketoacid dehydrogenase tiglyl_coa Tiglyl-CoA ((E)-2-Methylbut-2-enoyl-CoA) methylbutyryl_coa->tiglyl_coa Acyl-CoA Dehydrogenase methylhydroxybutyryl_coa 2-Methyl-3-hydroxybutyryl-CoA tiglyl_coa->methylhydroxybutyryl_coa Enoyl-CoA Hydratase methylacetoacetyl_coa 2-Methylacetoacetyl-CoA methylhydroxybutyryl_coa->methylacetoacetyl_coa Dehydrogenase acetyl_coa Acetyl-CoA methylacetoacetyl_coa->acetyl_coa Thiolase propionyl_coa Propionyl-CoA methylacetoacetyl_coa->propionyl_coa Thiolase succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylase, Mutase G cytosol Cytosol mitochondria Mitochondria peroxisome Peroxisome acyl_coa_pool Acyl-CoA Pool acot Acyl-CoA Thioesterase (ACOT) acyl_coa_pool->acot beta_ox β-Oxidation acyl_coa_pool->beta_ox lipid_syn Complex Lipid Synthesis acyl_coa_pool->lipid_syn ffa Free Fatty Acids signaling Signaling (e.g., PPARα activation) ffa->signaling coash CoASH acot->ffa Hydrolysis acot->coash Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (E)-2-methylpentadec-2-enoyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used approach involves a two-step process: first, the synthesis of (E)-2-methylpentadec-2-enoic acid, typically via a Wittig or Horner-Wadsworth-Emmons reaction, followed by the activation of the carboxylic acid to its corresponding Coenzyme A thioester.

Q2: What are the critical parameters to control for a high yield in the Wittig/Horner-Wadsworth-Emmons reaction step?

A2: Key parameters include the choice of base, reaction temperature, and the purity of the starting materials (the phosphonium (B103445) salt/phosphonate (B1237965) ester and the aldehyde). The reaction should be carried out under anhydrous conditions to prevent quenching of the ylide or phosphonate carbanion.

Q3: I am observing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E) isomer?

A3: To favor the (E) isomer, using a stabilized ylide in a Wittig reaction or employing the Horner-Wadsworth-Emmons reaction is generally recommended. For the Horner-Wadsworth-Emmons reaction, using sodium hydride as the base in tetrahydrofuran (B95107) (THF) at room temperature typically provides high E-selectivity.

Q4: What methods are suitable for activating the carboxylic acid to form the CoA thioester?

A4: Common methods include conversion of the carboxylic acid to an activated ester, such as an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.[1] Another approach is the use of carbodiimide (B86325) coupling agents like DCC or EDC, although purification can be more challenging.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] A C18 column with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is a common choice for separating the product from unreacted Coenzyme A and other impurities.[3][4]

Troubleshooting Guides

Low Yield in (E)-2-methylpentadec-2-enoic Acid Synthesis (Wittig/HWE Reaction)
Potential Cause Troubleshooting Steps
Incomplete Ylide/Carbanion Formation - Ensure the base used (e.g., NaH, n-BuLi) is fresh and has not been deactivated by moisture or air. - Use completely anhydrous solvents and reaction vessels. - Allow sufficient time for the ylide/carbanion to form before adding the aldehyde.
Side Reactions of the Aldehyde - Use freshly distilled or purified tridecanal (B79276). Aldehydes can oxidize to carboxylic acids or undergo self-condensation (aldol reaction) under basic conditions. - Add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize side reactions.
Low Reactivity of Starting Materials - For sterically hindered aldehydes, a more reactive phosphonate ester in a Horner-Wadsworth-Emmons reaction may give better yields than a traditional Wittig reagent.[5]
Suboptimal Reaction Conditions - Optimize the reaction temperature and time. Some reactions may benefit from being run at elevated temperatures, while others require low temperatures to maintain selectivity. - Vary the solvent. THF is common, but other aprotic solvents like DMF or DMSO can be explored.
Low Yield in CoA Thioester Formation
Potential Cause Troubleshooting Steps
Inefficient Activation of Carboxylic Acid - If using the NHS ester method, ensure the coupling reaction with DCC or EDC goes to completion. Monitor by TLC or LC-MS. - For direct coupling methods, ensure the pH of the reaction mixture is optimal for both the coupling agent and Coenzyme A stability (typically around 7.5-8.0).
Degradation of Coenzyme A - Coenzyme A is susceptible to oxidation and hydrolysis. Prepare Coenzyme A solutions fresh and keep them on ice. - Work at a slightly basic pH (7.5-8.5) during the coupling reaction to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the activated ester.
Purification Losses - Long-chain acyl-CoAs can be challenging to handle. Use low-binding tubes and pipette tips. - Optimize the HPLC purification gradient to ensure good separation and recovery. Solid-phase extraction (SPE) can be used as a pre-purification step to enrich the sample.[2]

Experimental Protocols

Protocol 1: Synthesis of (E)-2-methylpentadec-2-enoic acid via Horner-Wadsworth-Emmons Reaction
  • Phosphonate Carbanion Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl 2-phosphonopropionate (1.0 eq.) dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Olefination:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of tridecanal (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting crude ethyl (E)-2-methylpentadec-2-enoate is then hydrolyzed to the carboxylic acid by refluxing with an excess of sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water.

    • After hydrolysis, acidify the mixture with HCl and extract the product with diethyl ether.

    • Purify the (E)-2-methylpentadec-2-enoic acid by flash chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound
  • Activation of the Carboxylic Acid:

    • Dissolve (E)-2-methylpentadec-2-enoic acid (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous dichloromethane.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction mixture at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) precipitate and concentrate the filtrate to obtain the crude NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt (1.2 eq.) in a sodium bicarbonate buffer (pH ~8.0).

    • Add a solution of the crude NHS ester in a minimal amount of a water-miscible organic solvent (e.g., THF or DMF).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by HPLC.

  • Purification:

    • Purify the reaction mixture by reverse-phase HPLC on a C18 column.

    • Use a linear gradient of acetonitrile in a phosphate buffer (e.g., 25 mM potassium phosphate, pH 5.3) to elute the product.[3]

    • Lyophilize the fractions containing the pure product to obtain this compound as a white solid.

Data Presentation

Table 1: Effect of Base and Temperature on Horner-Wadsworth-Emmons Reaction Yield and Stereoselectivity

EntryBaseTemperature (°C)Yield (%)(E:Z) Ratio
1NaH0 to RT85>95:5
2KHMDS-78 to RT7890:10
3DBURT6580:20
4NaOEtRT7288:12

Table 2: Influence of Coupling Method on CoA Thioesterification Yield

EntryActivation MethodCoupling Time (h)pHCrude Yield (%)
1NHS ester48.075
2EDC/NHS67.570
3Mixed Anhydride38.060
4Carbonyldiimidazole58.568

Visualizations

experimental_workflow cluster_synthesis Synthesis of (E)-2-methylpentadec-2-enoic acid cluster_activation CoA Ester Formation cluster_purification Purification start Triethyl 2-phosphonopropionate + Tridecanal hwe Horner-Wadsworth-Emmons Reaction start->hwe hydrolysis Ester Hydrolysis hwe->hydrolysis acid (E)-2-methylpentadec-2-enoic acid hydrolysis->acid activation NHS Ester Activation acid->activation coupling Coupling with Coenzyme A activation->coupling crude_product Crude Product coupling->crude_product hplc RP-HPLC Purification crude_product->hplc lyophilization Lyophilization hplc->lyophilization final_product This compound lyophilization->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_step1 Step 1: Olefination cluster_step2 Step 2: CoA Coupling cluster_purification Purification Stage start Low Product Yield check_reagents Check Reagent Purity (Aldehyde, Base) start->check_reagents Issue in Step 1? check_activation Confirm Acid Activation (TLC/LC-MS) start->check_activation Issue in Step 2? check_hplc Optimize HPLC Gradient start->check_hplc Purification Loss? check_conditions Verify Anhydrous Conditions check_reagents->check_conditions optimize_reaction Optimize Temp. & Time check_conditions->optimize_reaction solution Improved Yield optimize_reaction->solution check_coa Use Fresh CoA Solution check_activation->check_coa optimize_coupling Optimize pH & Time check_coa->optimize_coupling optimize_coupling->solution check_handling Use Low-Binding Consumables check_hplc->check_handling check_handling->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (E)-2-methylpentadec-2-enoyl-CoA?

A1: The main stability concern for this compound, like other acyl-CoA thioesters, is the susceptibility of the thioester bond to hydrolysis.[1][2] This reactivity is essential for its biological function but poses challenges for in vitro handling.[2] Factors such as pH, temperature, and the presence of nucleophiles can significantly impact its stability.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation product from hydrolysis is the corresponding carboxylic acid, (E)-2-methylpentadec-2-enoic acid, and free Coenzyme A (CoA-SH).[2]

Q3: How does pH affect the stability of this compound?

A3: The rate of thioester bond hydrolysis is highly pH-dependent. Stability is greatest at a slightly acidic pH (6.0-6.5). As the pH increases, particularly above 7.0, the rate of hydrolysis increases significantly.[2] For example, at pH > 8.0, the half-life can be reduced to minutes or hours, whereas at pH 6.0-6.5, it can be several days at 25°C.[2]

Q4: What is the recommended storage procedure for this compound?

A4: For long-term storage, it is crucial to store this compound as a lyophilized powder at -80°C. If a stock solution is necessary, it should be prepared in a buffer with a pH between 6.0 and 6.5, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[2][3] Aqueous solutions are generally unstable and should be used within a day if stored at 4°C.[3]

Q5: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments?

A5: While not strictly prohibited, using buffers at pH 7.4, such as PBS, requires caution.[2] At this pH, the rate of hydrolysis is increased. If your experiment necessitates a physiological pH, be mindful of potential degradation and include appropriate controls. Minimizing the time the compound spends in the pH 7.4 buffer is advisable. Buffers with good buffering capacity in the slightly acidic range, like MES or phosphate (B84403) buffers at pH 6.0-6.5, are preferable for enhanced stability.[2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

Probable Cause Suggested Solution
Degradation of stock solution Prepare fresh stock solutions of this compound in a slightly acidic buffer (pH 6.0-6.5). Aliquot and store at -80°C to minimize freeze-thaw cycles.[2][3]
Hydrolysis during experiment Minimize the duration of experiments, especially when conducted at neutral or alkaline pH. Keep all solutions containing the compound on ice (0-4°C) whenever possible.[2] The rate of hydrolysis approximately doubles with every 10°C increase in temperature.[2]
Incompatible buffer components Avoid buffers containing nucleophilic species, as they can react with the thioester bond. Use non-nucleophilic buffers like MES or phosphate.[2]
Oxidation In the presence of atmospheric oxygen, CoA disulfides can form. If oxidation is suspected, the free CoA can be regenerated using reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[3]

Issue 2: Poor solubility of this compound.

Probable Cause Suggested Solution
Compound characteristics As a long-chain acyl-CoA, it may have limited aqueous solubility. Prepare stock solutions in an appropriate buffer. Gentle heating or sonication may be required for initial dissolution, but prolonged exposure to heat should be avoided to prevent degradation.[3]
Precipitation at low temperatures If the compound precipitates out of solution upon cooling, ensure it is fully redissolved before use. This may involve brief, gentle warming.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table provides estimated stability based on analogous thioester compounds.

Table 1: Estimated Stability of Thioester Bond at 25°C

pHEstimated Half-life
6.0 - 6.5Several days
7.4Hours to a day
> 8.0Minutes to hours

Data is generalized from information on similar thioester compounds and should be used as a guideline.[2]

Table 2: Recommended Storage Conditions

FormatTemperatureRecommended Duration
Lyophilized Powder-80°CLong-term
Stock Solution (pH 6.0-6.5)-80°CMonths (in aliquots)
Aqueous Solution (Working)0-4°CLess than 24 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagent Preparation:

    • Prepare a 100 mM MES buffer and adjust the pH to 6.2 with NaOH.

    • Filter sterilize the buffer using a 0.22 µm filter.

    • Degas the buffer to remove dissolved oxygen.

  • Dissolution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared MES buffer (pH 6.2) to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex to dissolve. If necessary, sonicate briefly in a water bath, avoiding excessive heating.

  • Aliquoting and Storage:

    • Immediately after dissolution, aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the aliquots at -80°C.

Visualizations

Experimental_Workflow General Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation A Lyophilized Compound (-80°C Storage) C Dissolve Compound on Ice A->C B Prepare Acidic Buffer (pH 6.0-6.5) B->C D Aliquot and Store (-80°C) C->D F Prepare Reaction Mix (Keep on Ice) C->F Use immediately E Thaw Aliquot on Ice D->E Use within months E->F G Add Compound to Mix F->G H Incubate at Required Temperature G->H I Analyze Results H->I

Caption: Workflow for handling this compound.

Signaling_Pathway Hypothetical Signaling Pathway Involving an Enoyl-CoA cluster_input Upstream Signaling cluster_pathway Metabolic Pathway cluster_output Cellular Response A External Stimulus B Receptor Activation A->B C Fatty Acid Activation B->C D This compound (Substrate) C->D E Enzyme X (e.g., Reductase) D->E F Downstream Metabolite E->F G Gene Expression Changes F->G H Phenotypic Outcome G->H

Caption: Hypothetical pathway involving an enoyl-CoA intermediate.

References

Technical Support Center: Analysis of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of (E)-2-methylpentadec-2-enoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Question: I am seeing low recovery of this compound from my samples. What are the common causes and solutions?

Answer: Low recovery is a frequent issue in acyl-CoA analysis, often stemming from sample handling, extraction inefficiency, or analyte degradation. Here are the primary causes and troubleshooting steps:

  • Inefficient Cell Lysis and Extraction: The amphipathic nature of long-chain acyl-CoAs requires efficient disruption of cellular compartments and effective solubilization.

    • Solution: Use robust homogenization techniques, such as sonication or bead beating, in an ice-cold extraction solvent. A common and effective solvent is a mixture of acetonitrile/methanol (B129727)/water (2:2:1, v/v/v), which can extract a broad range of acyl-CoA species.[1] For tissue samples, rapid freezing in liquid nitrogen followed by grinding to a fine powder before extraction is recommended.[2]

  • Analyte Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Thioesterases present in the sample can quickly hydrolyze the molecule. The thioester bond is also unstable at non-neutral pH.

    • Solution: All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.[3] Quench metabolic activity quickly, for instance, by using ice-cold extraction solvents containing an acid like formic acid or 5-sulfosalicylic acid (SSA) to precipitate proteins and inactivate enzymes.[4][5]

  • Adsorption to Surfaces: The hydrophobic acyl chain can cause the analyte to adsorb to plasticware, leading to significant sample loss.

    • Solution: Using glass vials instead of plastic can decrease signal loss and improve sample stability.[6] If plasticware must be used, siliconized low-adhesion tubes are recommended.

  • Inefficient Protein Precipitation: Incomplete removal of proteins can interfere with downstream analysis and trap the analyte.

    • Solution: Ensure thorough vortexing after adding the extraction solvent to achieve complete protein precipitation. Centrifuge at a high speed (e.g., >14,000 x g) at 4°C to pellet all cellular debris.[3]

Liquid Chromatography (LC) Analysis

Question: I am observing poor peak shape (e.g., tailing, broadening) for my this compound peak. How can I improve my chromatography?

Answer: Poor peak shape is a common problem for long-chain acyl-CoAs, often due to their amphipathic character and interactions with the LC system.

  • Secondary Interactions with the Column: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a high-quality, end-capped C18 column. Operating the mobile phase at a slightly acidic or basic pH can help to suppress the ionization of free silanols. For example, using a mobile phase with a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve peak shape.[7] A derivatization strategy involving phosphate methylation can also improve peak shape and achieve better coverage of acyl-CoAs.[8]

  • Sub-optimal Mobile Phase Composition: The choice of organic solvent and additives is critical.

    • Solution: Acetonitrile is a common organic mobile phase for acyl-CoA analysis. Ensure that the mobile phase additives are compatible with your mass spectrometer. For reversed-phase chromatography, a typical gradient would start at a low organic percentage and ramp up to elute the highly hydrophobic long-chain species.[3]

  • System Contamination: Build-up of contaminants on the column or in the LC system can lead to distorted peak shapes.

    • Solution: Regularly flush your LC system and column. If ion-pairing reagents are used, dedicate a column for this purpose as they can be difficult to completely wash out.[5]

Question: I am having difficulty separating this compound from its isomers. What strategies can I employ?

Answer: The presence of a methyl branch and a double bond makes isomeric separation challenging. Potential isomers could include those with different double bond positions or stereoisomers.

  • Insufficient Chromatographic Resolution: Standard C18 columns may not provide enough selectivity to separate structurally similar isomers.

    • Solution:

      • Optimize the Gradient: A shallower, longer gradient can often improve the resolution of closely eluting peaks.

      • Alternative Stationary Phases: Consider columns with different selectivities, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which may offer different retention mechanisms.

      • Ultra-Performance Liquid Chromatography (UPLC): Using a UPLC system with sub-2 µm particle columns can provide significantly higher peak capacity and resolution compared to traditional HPLC.[5][9]

  • Co-elution of Isobaric Compounds: Different compounds with the same mass-to-charge ratio will not be distinguished by the mass spectrometer if they co-elute.

    • Solution: Effective chromatographic separation is crucial. Developing a robust LC method is the primary way to resolve isobars before they enter the mass spectrometer.

Mass Spectrometry (MS) Analysis & Quantification

Question: What are the characteristic fragment ions for this compound for setting up a Multiple Reaction Monitoring (MRM) method?

  • General Acyl-CoA Fragmentation: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern.

    • Precursor Ion: Calculate the [M+H]⁺ for this compound.

    • Product Ions: The most common fragmentation involves the cleavage of the phosphodiester bonds in the CoA moiety. Key fragments to monitor include:

      • A product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365 .[7]

      • A neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da ).[7]

  • Influence of the Acyl Chain: The acyl chain itself is typically not fragmented under standard collision-induced dissociation (CID) conditions.[7] Therefore, product ions specific to the 2-methylpentadec-2-enoyl group are not expected to be prominent, making the separation of acyl-CoA isomers with the same chain length and degree of unsaturation highly dependent on chromatography.

Table 1: Theoretical m/z Values for MRM Transitions of this compound

AnalytePrecursor Ion [M+H]⁺Product Ion 1 (Fragment)Product Ion 2 (from Neutral Loss)
This compoundCalculated m/z428.04[M+H - 506.9952]⁺

Note: Users should calculate the exact mass of the precursor and neutral loss product ions based on the elemental composition and infuse a standard, if available, to determine the optimal MRM transitions and collision energies.

Question: My quantitative results are inconsistent and show high variability. What could be the problem?

Answer: Quantitative inconsistency is often related to analyte instability, matrix effects, or the lack of an appropriate internal standard.

  • Analyte Instability in the Autosampler: Long-chain acyl-CoAs can degrade in the reconstitution solvent while waiting for injection.

    • Solution: Test the stability of your analyte in different reconstitution solvents. A solution of 50% methanol in 50 mM ammonium acetate has been shown to provide good stability for some acyl-CoAs.[4] Keep the autosampler temperature low (e.g., 4°C).

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

    • Solution:

      • Improve Sample Clean-up: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[3]

      • Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects and variations in extraction efficiency is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. If a specific SIL-IS is not available, an odd-chain or other long-chain acyl-CoA SIL-IS can be used, but it should be demonstrated that it behaves similarly to the analyte.[8]

  • Absence of a Blank Matrix: It is challenging to obtain a biological matrix that is free of endogenous acyl-CoAs for building a calibration curve.

    • Solution: Use a surrogate matrix, such as charcoal-stripped plasma or a buffered solution containing bovine serum albumin (BSA), to prepare calibrators and quality control samples.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and rinse the cells once with ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching & Lysis: Immediately add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v) to the plate.

  • Scraping: Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate) for LC-MS/MS analysis.[4]

Protocol 2: General LC-MS/MS Analysis Workflow
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: Maintain at a stable temperature, e.g., 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set up transitions based on the characteristic fragmentation of acyl-CoAs (see Table 1).

    • Optimization: Infuse a standard of the analyte (if available) to optimize source parameters and collision energies for maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Cell Pellet / Tissue Powder quench Quench & Lyse (Cold Acetonitrile/Methanol/Water) sample->quench homogenize Vortex / Homogenize quench->homogenize centrifuge Centrifuge (4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute lc UPLC/HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_peak Poor Peak Shape / No Peak cluster_recovery_solutions Solutions for Low Recovery cluster_chrom_solutions Solutions for Poor Chromatography cluster_quant Inconsistent Quantification cluster_quant_solutions Solutions for Inconsistent Quantification start Problem Observed check_recovery Low Recovery? start->check_recovery check_chrom Poor Peak Shape? start->check_chrom check_quant High Variability? start->check_quant sol_extraction Optimize Extraction (Solvent, Homogenization) check_recovery->sol_extraction Yes sol_stability Ensure Cold Chain, Use Additives check_recovery->sol_stability Yes sol_adsorption Use Glass Vials check_recovery->sol_adsorption Yes sol_gradient Optimize LC Gradient check_chrom->sol_gradient Yes sol_column Test Different Columns check_chrom->sol_column Yes sol_mobile_phase Adjust Mobile Phase pH check_chrom->sol_mobile_phase Yes sol_is Use Stable Isotope Internal Standard check_quant->sol_is Yes sol_matrix Improve Sample Cleanup (SPE) check_quant->sol_matrix Yes sol_autosampler Check Autosampler Stability check_quant->sol_autosampler Yes

Caption: A logical troubleshooting guide for common issues in acyl-CoA analysis.

References

Technical Support Center: Mass Spectrometry Analysis of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2-methylpentadec-2-enoyl-CoA and other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: To determine the expected mass, you first need to calculate the molecular formula.

  • Coenzyme A (CoA): C₂₁H₃₆N₇O₁₆P₃S

  • (E)-2-methylpentadec-2-enoyl group: C₁₆H₂₉O

  • Combined Formula: C₃₇H₆₅N₇O₁₇P₃S

The monoisotopic mass of this molecule is calculated based on the most abundant isotopes of its constituent elements. The protonated molecule ([M+H]⁺) is the species most commonly observed in positive ion electrospray ionization mass spectrometry.

Table 1: Calculated Molecular Masses for this compound

SpeciesMolecular FormulaMonoisotopic Mass (Da)
Neutral Molecule (M)C₃₇H₆₅N₇O₁₇P₃S1032.3382
Protonated Molecule ([M+H]⁺)C₃₇H₆₆N₇O₁₇P₃S⁺1033.3460
Sodiated Adduct ([M+Na]⁺)C₃₇H₆₅N₇NaO₁₇P₃S⁺1055.3280

Q2: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in positive ion ESI-MS/MS?

A2: Long-chain acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode collision-induced dissociation (CID). The most prominent fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507.0 Da.[1][2] Another common fragment observed is the adenosine (B11128) 3',5'-diphosphate key fragment at m/z 428.0365.[3][4]

Table 2: Common Fragment Ions and Neutral Losses for Acyl-CoAs in Positive Ion Mode

Descriptionm/z (Da)Reference
Neutral Loss of 3'-phosphoadenosine diphosphate[M+H-507.0]⁺[1][2]
Adenosine 3',5'-diphosphate fragment428.0365[3][4]
Acyl-pantetheine fragmentVaries[5]
Adenosine monophosphate fragment348.0718
Pantetheine fragment261.1[6]
Adenine fragment136.0613[6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal

  • Possible Cause 1: Suboptimal Ionization.

    • Solution: Ensure the mass spectrometer is in positive electrospray ionization (ESI) mode, as this is generally more efficient for acyl-CoAs.[7] Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. Start with the general parameters provided in the experimental protocol below and adjust as needed.

  • Possible Cause 2: Inefficient Desalting.

    • Solution: High salt concentrations in the sample can suppress the ESI signal. If possible, perform a solid-phase extraction (SPE) cleanup of your sample before injection.

  • Possible Cause 3: Analyte Degradation.

    • Solution: Acyl-CoAs are susceptible to hydrolysis.[4] Prepare samples fresh and keep them at low temperatures (e.g., 4°C in the autosampler). Use solvents with low water content for reconstitution. Some studies suggest that using glass vials instead of plastic can decrease signal loss.

  • Possible Cause 4: Incorrect MRM Transition.

    • Solution: Verify that you are using the correct precursor and product ions for your multiple reaction monitoring (MRM) experiment. For this compound, the precursor ion should be [M+H]⁺ (m/z 1033.35) and a good starting product ion would be the one resulting from the neutral loss of 507 Da (m/z 526.35).

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

  • Possible Cause 1: Suboptimal Mobile Phase pH.

    • Solution: The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase, leading to peak tailing. Using a mobile phase with a slightly basic pH, such as one containing ammonium (B1175870) hydroxide, can improve peak shape for long-chain acyl-CoAs.

  • Possible Cause 2: Inappropriate Column Chemistry.

    • Solution: A C18 or C8 reversed-phase column is typically suitable for long-chain acyl-CoA analysis. Ensure your column is in good condition and has not been contaminated with ion-pairing reagents from previous analyses.

  • Possible Cause 3: Analyte Adsorption.

    • Solution: Acyl-CoAs can adsorb to metal surfaces in the LC system. Using a system with PEEK or other biocompatible tubing can help to mitigate this issue.

Logical Flow for Troubleshooting Poor Signal

TroubleshootingFlow Start Start: Poor or No Signal CheckIonization Verify Positive ESI Mode and Optimize Source Parameters Start->CheckIonization CheckSamplePrep Assess Sample Cleanup (SPE, Desalting) CheckIonization->CheckSamplePrep No Improvement SignalImproved Signal Improved CheckIonization->SignalImproved Improvement CheckDegradation Evaluate Analyte Stability (Fresh Samples, Low Temp) CheckSamplePrep->CheckDegradation No Improvement CheckSamplePrep->SignalImproved Improvement CheckMRM Confirm Correct MRM (Precursor/Product Ions) CheckDegradation->CheckMRM No Improvement CheckDegradation->SignalImproved Improvement CheckMRM->SignalImproved Improvement

Caption: A flowchart for troubleshooting poor signal intensity.

Experimental Protocols

This section provides a general starting methodology for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation.

1. Sample Preparation

  • Extraction: Extract acyl-CoAs from your biological matrix using a suitable method, such as a modified Bligh-Dyer extraction or solid-phase extraction (SPE) with a mixed-mode cartridge.

  • Reconstitution: After drying down the extract, reconstitute the sample in a solvent compatible with your LC mobile phase, for example, 50:50 acetonitrile:water.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Gas (N₂): 800 L/hr.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Primary: 1033.35 -> 526.35 (Neutral Loss of 507.0 Da)

    • Confirmatory: 1033.35 -> 428.04 (Adenosine 3',5'-diphosphate fragment)

  • Collision Energy: Start with a collision energy of 25-35 eV and optimize for your specific instrument to maximize the signal of the product ion.

Workflow for Method Development

MethodDevWorkflow Start Start: Method Development DirectInfusion Direct Infusion of Standard to Optimize MS Parameters Start->DirectInfusion LCMethodDev Develop LC Method for Chromatographic Separation DirectInfusion->LCMethodDev OptimizeGradient Optimize Gradient for Peak Shape and Resolution LCMethodDev->OptimizeGradient IntegrateLCMS Integrate LC and MS Methods and Test with Standard OptimizeGradient->IntegrateLCMS SampleAnalysis Analyze Biological Samples IntegrateLCMS->SampleAnalysis FinalMethod Final Optimized Method SampleAnalysis->FinalMethod

Caption: A workflow diagram for LC-MS/MS method development.

References

Technical Support Center: (E)-2-methylpentadec-2-enoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2-methylpentadec-2-enoyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes are likely to metabolize it?

This compound is a long-chain, methyl-branched fatty acyl-CoA. Its structure suggests it is an intermediate in the metabolism of branched-chain fatty acids. Enzymes that are likely to act on this substrate include:

  • Enoyl-CoA Hydratases (ECHS1, ECHDC1): These mitochondrial enzymes catalyze the hydration of the double bond of trans-2-enoyl-CoA thioesters.[1][2][3] ECHS1 is involved in the metabolism of short-chain fatty acids and branched-chain amino acids.[2][3]

  • Peroxisomal Enoyl-CoA Hydratase (part of D-bifunctional protein, D-BP): Peroxisomes are involved in the beta-oxidation of very long-chain and branched-chain fatty acids.[4][5]

  • 2-methyl-branched-chain-enoyl-CoA reductase: This enzyme is specific for methyl-branched enoyl-CoA substrates.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD has a substrate binding cavity that can accommodate bulky, branched-chain substrates.[6]

  • Trans-2-enoyl-CoA Reductase: This enzyme catalyzes the reduction of the trans-2-double bond in enoyl-CoA molecules.[7][8][9]

Q2: What are the common methods for assaying enzymes that use this compound as a substrate?

Common assay methods include:

  • Spectrophotometric Assays: These assays monitor the change in absorbance of a chromogenic substrate or cofactor (e.g., NADH/NADPH). For enoyl-CoA hydratase, the decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA double bond can be monitored. For reductases, the decrease in absorbance of NADPH at 340 nm can be followed.

  • High-Performance Liquid Chromatography (HPLC)-based Assays: HPLC methods can separate the substrate from the product, allowing for direct quantification.[4][10] This is particularly useful for complex mixtures or when spectrophotometric assays lack specificity.

  • Mass Spectrometry (MS)-based Assays: LC-MS/MS provides high sensitivity and specificity for the detection and quantification of acyl-CoA species.[10][11]

  • ELISA Kits: For specific enzymes like ECHS1, ELISA kits are available to measure the quantity of the enzyme in a sample, but not its activity directly.[12][13][14]

Q3: What are the key considerations for the stability and handling of this compound?

This compound is a long-chain acyl-CoA and is prone to degradation and aggregation. Key considerations include:

  • Solubility: Long-chain acyl-CoAs have limited solubility in aqueous buffers and can form micelles. It is recommended to dissolve the compound in a small amount of organic solvent (e.g., DMSO) before diluting it in the assay buffer.

  • Stability: Acyl-CoAs are susceptible to hydrolysis, especially at high pH. Prepare fresh solutions for each experiment and store stock solutions at -80°C. A study on the stability of various acyl-CoAs showed that they are most stable in a solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) at pH 3.5.[11]

  • Adsorption: Long-chain acyl-CoAs can adsorb to plastic surfaces. Using low-adhesion microplates and pipette tips can help minimize this issue.

Troubleshooting Guides

Problem 1: No or Low Enzyme Activity
Potential Cause Recommended Solution
Substrate Degradation Prepare fresh this compound solution for each experiment. Avoid multiple freeze-thaw cycles.
Substrate Insolubility/Aggregation Dissolve the substrate in a small volume of an appropriate organic solvent (e.g., DMSO) before adding to the assay buffer. Include a non-ionic detergent like Triton X-100 (0.01-0.05%) in the assay buffer to prevent micelle formation.
Incorrect Assay Conditions Optimize pH, temperature, and buffer components for your specific enzyme. Refer to literature for similar enzymes.
Enzyme Inactivity Ensure the enzyme has been stored correctly and has not lost activity. Test with a known positive control substrate if available.
Missing Cofactors Ensure necessary cofactors (e.g., NADPH for reductases) are present in the correct concentration.
Problem 2: High Background Signal or Non-linear Reaction Rate
Potential Cause Recommended Solution
Substrate Instability Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the enzyme-catalyzed reaction rate.
Precipitation of Substrate or Product Visually inspect the reaction mixture for turbidity. Decrease the substrate concentration or add a solubilizing agent like Triton X-100.
Interfering Substances in Sample If using cell lysates or tissue homogenates, consider sample preparation steps to remove interfering substances.[12]
Product Inhibition Measure the initial reaction rate before product accumulation becomes significant.
Problem 3: Inconsistent or Irreproducible Results
Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and be mindful of the viscosity of solutions containing detergents.
Incomplete Mixing Ensure all components are thoroughly mixed before starting the reaction and reading the results.
Temperature Fluctuations Use a temperature-controlled plate reader or water bath to maintain a consistent assay temperature.
Batch-to-Batch Variability of Substrate If synthesizing the substrate in-house, ensure consistent purity between batches.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted for a generic enoyl-CoA hydratase and this compound.

Materials:

  • This compound

  • Purified enoyl-CoA hydratase or cell lysate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 0.02% Triton X-100

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the reaction mixture in the 96-well plate or cuvettes. For a 200 µL final volume:

    • 180 µL of Assay Buffer

    • 10 µL of enzyme solution (or lysate)

    • Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of a working solution of this compound (e.g., 1 mM in assay buffer, for a final concentration of 50 µM).

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient for the hydration of the enoyl-CoA double bond.

Protocol 2: HPLC-Based Assay for Trans-2-enoyl-CoA Reductase Activity

This protocol is a general guideline for a reductase assay.

Materials:

  • This compound

  • Purified trans-2-enoyl-CoA reductase or cell lysate

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0

  • NADPH

  • Stopping Solution: 1 M HCl

  • HPLC system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume:

    • 80 µL of Assay Buffer

    • 5 µL of 10 mM NADPH (final concentration 0.5 mM)

    • 5 µL of enzyme solution

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 1 mM this compound (final concentration 100 µM).

  • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and the product, 2-methylpentadecanoyl-CoA.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme, Cofactors) plate_prep Prepare 96-well Plate reagent_prep->plate_prep add_reagents Add Buffer, Enzyme, Cofactors plate_prep->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Initiate with Substrate pre_incubate->add_substrate incubate Incubate and Monitor add_substrate->incubate read_plate Read Absorbance/Fluorescence incubate->read_plate calculate Calculate Enzyme Activity read_plate->calculate troubleshooting_logic cluster_solutions1 Solutions for Low Activity cluster_solutions2 Solutions for High Background cluster_solutions3 Solutions for Inconsistency start Assay Problem q1 No/Low Activity? start->q1 q2 High Background? start->q2 q3 Inconsistent Results? start->q3 sol1a Check Substrate (Fresh, Soluble) q1->sol1a Yes sol1b Optimize Conditions (pH, Temp) q1->sol1b Yes sol1c Verify Enzyme/Cofactors q1->sol1c Yes sol2a No-Enzyme Control q2->sol2a Yes sol2b Check for Precipitation q2->sol2b Yes sol2c Sample Cleanup q2->sol2c Yes sol3a Calibrate Pipettes q3->sol3a Yes sol3b Ensure Proper Mixing q3->sol3b Yes sol3c Control Temperature q3->sol3c Yes fatty_acid_metabolism cluster_pathways Potential Metabolic Pathways cluster_hydration Hydration cluster_reduction Reduction cluster_dehydrogenation Dehydrogenation substrate This compound hydratase Enoyl-CoA Hydratase substrate->hydratase reductase Trans-2-enoyl-CoA Reductase substrate->reductase dehydrogenase Acyl-CoA Dehydrogenase substrate->dehydrogenase product_h 3-hydroxy-2-methylpentadecanoyl-CoA hydratase->product_h product_r 2-methylpentadecanoyl-CoA reductase->product_r product_d Further Beta-Oxidation dehydrogenase->product_d

References

Technical Support Center: Analysis of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and analysis of (E)-2-methylpentadec-2-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathways is it involved?

This compound is a methyl-branched, long-chain fatty acyl-CoA. While its specific metabolic roles are not extensively documented, it is structurally related to intermediates in the metabolism of branched-chain fatty acids. Due to the methyl group at the beta-position (C2), it is likely metabolized via alpha-oxidation, similar to pristanic acid, to remove the methyl branch, followed by conventional beta-oxidation.[1][2] This metabolic route is crucial for the breakdown of dietary branched-chain fatty acids derived from sources like phytanic acid.

Q2: What are the primary challenges in the detection of this compound?

The primary challenges in detecting this compound, particularly in biological matrices, include:

  • Matrix Effects: Co-eluting substances, especially phospholipids, from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.

  • Isobaric and Isomeric Interference: Other lipids or metabolites with the same nominal mass or even the same elemental composition can co-elute and interfere with the detection, leading to false positives or inaccurate measurements.

  • Analyte Stability: Acyl-CoA thioesters can be unstable in aqueous solutions, leading to degradation during sample preparation and analysis.

Q3: Which analytical technique is most suitable for the quantitative analysis of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs, including this compound. The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides high selectivity and sensitivity.

Troubleshooting Guide

Issue 1: Poor Signal or No Peak Detected for this compound

  • Question: I am not observing a peak for my analyte. What are the possible causes and solutions?

  • Answer:

    • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure that samples are processed quickly and kept at low temperatures. Reconstitute dried extracts in an appropriate acidic solvent (e.g., 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297), pH 3.5) immediately before analysis to improve stability.

    • Incorrect Mass Spectrometry Parameters: Verify the precursor and product ion m/z values in your MRM method. For this compound, the predicted [M+H]⁺ precursor is m/z 1004.36. The most common product ions for long-chain acyl-CoAs are a neutral loss of 507 Da (resulting in a product ion at m/z 497.36) and a fragment at m/z 428.04.

    • Inefficient Ionization: Ensure the mobile phase composition is suitable for positive electrospray ionization (ESI). The use of ammonium acetate or ammonium hydroxide (B78521) in the mobile phase can aid in protonation.

    • Sample Preparation Issues: Inefficient extraction can lead to low recovery. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.

Issue 2: High Background Noise or Matrix Effects

  • Question: My chromatogram has a high baseline, or I suspect ion suppression is affecting my results. How can I mitigate this?

  • Answer:

    • Optimize Chromatography: Improve the separation of your analyte from interfering matrix components by adjusting the gradient elution profile, changing the mobile phase composition, or using a different stationary phase (e.g., C8 instead of C18).

    • Sample Dilution: A simple and effective first step is to dilute the sample. This can reduce the concentration of interfering matrix components, but ensure your analyte concentration remains above the limit of detection.

    • Improve Sample Cleanup: Enhance your sample preparation protocol. If using protein precipitation, consider adding a subsequent SPE step to remove more of the interfering phospholipids.

    • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to correct for matrix effects and variations in extraction recovery. If a specific standard for this compound is unavailable, a structurally similar long-chain acyl-CoA can be used.

Issue 3: Suspected Isobaric or Isomeric Interference

  • Question: I am observing a peak at the correct m/z, but I am unsure if it is my target analyte or an interfering compound. How can I confirm the identity?

  • Answer:

    • Chromatographic Resolution: High-resolution chromatography is essential. Ensure your LC method can separate potential isomers.

    • Multiple MRM Transitions: Monitor more than one product ion for your analyte. The ratio of the different product ion signals should be consistent between your standard and your sample.

    • High-Resolution Mass Spectrometry (HRMS): If available, use an Orbitrap or Q-TOF mass spectrometer to obtain high-resolution mass data, which can help distinguish between compounds with the same nominal mass but different elemental compositions.

Quantitative Data Summary

The following tables provide key physicochemical properties and predicted mass spectrometry parameters for this compound.

PropertyValue
Molecular Formula C₃₇H₆₆N₇O₁₇P₃S
Monoisotopic Mass 1003.359 g/mol
Predicted [M+H]⁺ 1004.366 m/z
Predicted XLogP3 -1.5

Table 1: Physicochemical Properties of this compound.

Precursor Ion (m/z)Product Ion (m/z)FragmentationCollision Energy (eV)
1004.37497.36[M+H - 507]⁺30-40
1004.37428.04[Adenosine diphosphate]⁺25-35

Table 2: Predicted LC-MS/MS (MRM) Parameters for this compound in Positive ESI Mode. Collision energies are starting points and should be optimized for the specific instrument used.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissue

  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol:water containing an appropriate internal standard.

  • Protein Precipitation: Add 1 mL of ice-cold 5% perchloric acid, vortex thoroughly, and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 50 mM ammonium acetate in 20% methanol.

    • Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol/50% 50 mM ammonium acetate (pH 3.5) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • LC System: UPLC/HPLC system

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: As listed in Table 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Precipitation Protein Precipitation Tissue->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Drydown Drying & Reconstitution SPE->Drydown LC_MS LC-MS/MS Analysis Drydown->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow Start Poor or No Signal Degradation Analyte Degradation? Start->Degradation MS_Params Incorrect MS Parameters? Degradation->MS_Params No Sol_Degradation Improve Sample Handling (Low Temp, Fast Processing) Degradation->Sol_Degradation Yes Ionization Inefficient Ionization? MS_Params->Ionization No Sol_MS_Params Verify Precursor/Product Ions (m/z 1004.37 -> 497.36, 428.04) MS_Params->Sol_MS_Params Yes Extraction Low Extraction Recovery? Ionization->Extraction No Sol_Ionization Optimize Mobile Phase (e.g., Ammonium Acetate) Ionization->Sol_Ionization Yes Sol_Extraction Optimize SPE/LLE Protocol Extraction->Sol_Extraction Yes metabolic_pathway Analyte This compound Alpha_Ox Alpha-Oxidation Analyte->Alpha_Ox [Predicted Pathway] Propionyl_CoA Propionyl-CoA Alpha_Ox->Propionyl_CoA Straight_Chain Straight-Chain Acyl-CoA Alpha_Ox->Straight_Chain Beta_Ox Beta-Oxidation Straight_Chain->Beta_Ox

References

Technical Support Center: Chromatographic Resolution of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the chromatographic resolution of (E)-2-methylpentadec-2-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of this and similar long-chain, unsaturated acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in achieving high resolution for this compound in reverse-phase HPLC?

A1: The primary challenges include peak broadening, peak tailing, and co-elution with structurally similar lipids.[1] this compound is a long-chain, unsaturated acyl-CoA, and its amphipathic nature can lead to complex interactions with the stationary phase. Poor peak shape can compromise both resolution and accurate quantification.

Q2: Which type of HPLC column is best suited for the separation of long-chain acyl-CoAs?

A2: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the separation of long-chain acyl-CoAs.[2] For very long-chain species, a C4 column may also be effective.[2] The choice of stationary phase will depend on the specific sample matrix and the other components present. Using columns with smaller particle sizes can also improve column efficiency and, consequently, resolution.[3]

Q3: How does the mobile phase composition affect the resolution of this compound?

A3: The mobile phase composition is a critical factor in achieving optimal resolution.[4][5] In reversed-phase HPLC, increasing the aqueous component of the mobile phase generally increases the retention time of hydrophobic molecules like this compound.[5] The use of organic modifiers like acetonitrile (B52724) or methanol (B129727), and the addition of buffers or ion-pairing agents, can significantly impact selectivity and peak shape.[1][6]

Q4: Can derivatization improve the detection and resolution of this compound?

A4: While LC-MS/MS methods often allow for the direct detection of acyl-CoAs, derivatization can be employed to enhance sensitivity, particularly for UV or fluorescence detection.[6] For instance, acyl-CoAs can be derivatized to their fluorescent etheno-CoA derivatives.[6] However, for resolution, optimizing the chromatographic conditions is generally the primary focus.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Broadening or Tailing)
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar CoA moiety, causing peak tailing.[1] Solution: Incorporate mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) to mask these silanol groups. A slightly acidic mobile phase (pH 3-5) using formic or acetic acid (around 0.1%) can also suppress silanol ionization and improve peak shape.[1]
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or broadening.[1] Solution: Reduce the injection volume or dilute the sample.
Incompatible Sample Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1] Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[1] Solution: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[1]
Issue 2: Poor Resolution or Co-elution
Possible Cause Recommended Solution
Inadequate Mobile Phase Strength If the mobile phase is too strong (too much organic solvent), the analyte will elute too quickly, resulting in poor separation from other components. Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention factor (k) and improve resolution.[4][3]
Suboptimal Selectivity (α) The mobile phase and stationary phase are not providing sufficient chemical differentiation between your analyte and contaminants. Solution: This is the most powerful variable for improving resolution.[4] Try changing the organic modifier (e.g., from acetonitrile to methanol, or vice versa), adjusting the pH of the mobile phase, or changing the type of stationary phase (e.g., from C18 to a phenyl-hexyl column for potential π-π interactions).
Insufficient Column Efficiency (N) The column is not providing enough theoretical plates for the separation. Solution: Increase the column length, or use a column packed with smaller particles (UHPLC).[4][3] Elevating the column temperature can also increase efficiency by reducing mobile phase viscosity.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Cellular Acyl-CoA Extraction

This protocol is adapted from methods for extracting acyl-CoAs from cell cultures.[7][8]

  • Cell Harvesting:

    • Rinse confluent cell plates with ice-cold PBS.

    • Scrape cells in ice-cold PBS and transfer to a centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant.

  • Lysis and Extraction:

    • Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[7]

    • Alternatively, for protein precipitation, add 2 mL of methanol and an internal standard (e.g., 15:0 CoA) and incubate at -80°C for 15 minutes.[8]

  • Deproteinization and Clarification:

    • Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.[7]

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.[8]

  • Final Sample Preparation:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • If necessary, the sample can be evaporated to dryness and reconstituted in the initial mobile phase.[8]

Protocol 2: Reverse-Phase HPLC-MS/MS Method for this compound

This hypothetical protocol is based on established methods for long-chain acyl-CoA analysis.[2][8][9]

  • LC System: UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 100
    22.5 100
    22.51 20

    | 30.0 | 20 |

  • Flow Rate: 0.2 mL/min.[8]

  • Column Temperature: 35-40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: ESI in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]+ of this compound, and the product ion would be a characteristic fragment (e.g., the neutral loss of 507 Da is common for acyl-CoAs).[8]

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution or Co-elution Observed check_k Is Retention Factor (k) in the Optimal Range (2-10)? start->check_k adjust_k Adjust Mobile Phase Strength (% Organic Solvent) check_k->adjust_k No check_alpha Are Peaks Still Overlapping? check_k->check_alpha Yes adjust_k->check_k adjust_alpha Modify Selectivity (α) - Change Organic Solvent - Adjust pH - Change Stationary Phase check_alpha->adjust_alpha Yes check_N Is Resolution Still Insufficient? check_alpha->check_N No, but peaks are broad adjust_alpha->start adjust_N Increase Efficiency (N) - Longer Column - Smaller Particle Size - Higher Temperature check_N->adjust_N Yes end Resolution Optimized check_N->end No adjust_N->start

Caption: A logical workflow for systematically troubleshooting poor peak resolution in HPLC.

Hypothetical Metabolic Pathway Involvement

G Pentadecanoic_Acid Pentadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Pentadecanoic_Acid->Acyl_CoA_Synthetase Pentadecanoyl_CoA Pentadecanoyl-CoA Acyl_CoA_Synthetase->Pentadecanoyl_CoA Alpha_Methylation α-Methylation Pentadecanoyl_CoA->Alpha_Methylation Methyl_Pentadecanoyl_CoA 2-Methylpentadecanoyl-CoA Alpha_Methylation->Methyl_Pentadecanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Methyl_Pentadecanoyl_CoA->Acyl_CoA_Dehydrogenase Target_Molecule This compound Acyl_CoA_Dehydrogenase->Target_Molecule Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Target_Molecule->Enoyl_CoA_Hydratase Beta_Oxidation Further β-oxidation or Lipid Synthesis Enoyl_CoA_Hydratase->Beta_Oxidation

Caption: Hypothetical metabolic pathway showing the formation of this compound.

References

Technical Support Center: Optimizing (E)-2-methylpentadec-2-enoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the extraction of (E)-2-methylpentadec-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the recovery of this compound?

A1: The successful extraction of this long-chain, branched acyl-CoA is primarily dependent on three factors:

  • Efficient Cell Lysis: The robust cell membrane and wall (if applicable) must be thoroughly disrupted to release the intracellular contents. The choice of lysis method is critical and should be tailored to the cell type.

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly, maintain low temperatures (on ice), and use appropriate buffers to preserve the integrity of the molecule throughout the extraction process.[1]

  • Solvent Selection: The choice of extraction solvent is critical for selectively and efficiently solubilizing the hydrophobic this compound while minimizing the co-extraction of interfering substances.[1]

Q2: Which cell lysis method is most appropriate for my specific cell type?

A2: The optimal cell lysis method depends on the cell type you are working with:

  • Mammalian Cells: These cells lack a cell wall and are relatively easy to lyse. Chemical lysis using detergents or solvent-based methods, as well as mechanical methods like sonication or homogenization, are generally effective.

  • Bacterial Cells: Gram-positive bacteria have a thick peptidoglycan layer, often requiring a combination of enzymatic digestion (e.g., lysozyme) and mechanical disruption (e.g., bead beating or sonication). Gram-negative bacteria have an outer membrane that may necessitate the use of detergents in combination with other methods.

  • Yeast and Fungi: These organisms possess a tough cell wall rich in chitin (B13524) and glucans, making them resistant to lysis. Mechanical methods like bead beating or high-pressure homogenization are often the most effective. Enzymatic digestion with chitinases and zymolases can also be employed.

  • Plant Cells: The rigid cellulose (B213188) cell wall of plant cells requires aggressive mechanical disruption, such as grinding with a mortar and pestle in liquid nitrogen or bead beating.

Q3: I am experiencing low yields of this compound. What are the potential causes and how can I troubleshoot this?

A3: Low recovery can stem from several issues. Here is a guide to address this problem:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis - Ensure the chosen lysis method is appropriate for your cell type. - For mechanical methods, optimize parameters such as sonication time and amplitude, bead size and material, or homogenization pressure. - For chemical lysis, ensure the buffer composition is optimal and incubation times are sufficient.
Degradation of Acyl-CoA - Work quickly and keep samples on ice or at 4°C at all times.[1] - Use fresh, high-purity solvents and freshly prepared buffers. - Consider adding a cocktail of protease and phosphatase inhibitors to your lysis buffer. - Minimize freeze-thaw cycles of your samples.[1]
Inefficient Extraction - Optimize the ratio of extraction solvent to sample volume; a 20-fold excess of solvent is often recommended.[1] - Ensure thorough mixing of the sample with the extraction solvent. - Consider a multi-step extraction to improve recovery.
Suboptimal Solvent System - For long-chain acyl-CoAs, solvent systems like chloroform:methanol or hexane:isopropanol are commonly used. The polarity of the solvent system may need to be optimized for your specific molecule.

Q4: How can I minimize the degradation of this compound during the extraction process?

A4: To minimize degradation, it is essential to inhibit endogenous enzymatic activity and prevent chemical hydrolysis. This can be achieved by:

  • Immediate Processing: Process fresh samples immediately after harvesting. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C.[1]

  • Low Temperatures: Perform all extraction steps on ice or in a cold room (4°C).

  • Inhibitors: Add protease and phosphatase inhibitor cocktails to the lysis buffer to prevent enzymatic degradation.

  • pH Control: Maintain an acidic pH (around 4.9) in the initial homogenization buffer, as long-chain acyl-CoAs are more stable under these conditions.[2]

Troubleshooting Guide: Common Issues and Solutions

IssueObservationPossible Cause(s)Recommended Solution(s)
Low Yield The final concentration of this compound is consistently below the expected range.Incomplete cell lysis, degradation of the analyte, inefficient extraction.- Re-evaluate your cell lysis method based on your cell type. - Optimize the parameters of your chosen lysis method. - Ensure all steps are performed at low temperatures and with appropriate inhibitors. - Test different solvent systems for extraction.
High Variability Significant differences in yield are observed between replicate samples.Inconsistent cell lysis, non-homogenous samples, variable degradation.- Ensure consistent application of the lysis method to all samples. - Thoroughly mix samples before taking aliquots. - Standardize incubation times and temperatures for all samples.
Presence of Contaminants The final extract contains interfering substances that affect downstream analysis (e.g., mass spectrometry).Co-extraction of other lipids, proteins, or cellular debris.- Optimize the polarity of your extraction solvent to be more selective for your target molecule. - Consider a solid-phase extraction (SPE) clean-up step after the initial extraction.[1]
Poor Reproducibility Difficulty in obtaining consistent results between different experimental batches.Variations in reagents, sample handling, or instrument performance.- Use fresh reagents and solvents for each experiment. - Strictly adhere to the standardized protocol. - Regularly check and calibrate all equipment used in the extraction process.

Data Presentation: Comparison of Cell Lysis Methods for Long-Chain Acyl-CoA Extraction

The following table summarizes the general efficiency of different cell lysis methods for the extraction of long-chain acyl-CoAs. Please note that the optimal method will vary depending on the specific cell type and experimental conditions.

Lysis MethodPrincipleGeneral Efficiency for Long-Chain Acyl-CoA ExtractionAdvantagesDisadvantages
Sonication High-frequency sound waves create cavitation, disrupting cell membranes.HighEffective for a wide range of cell types, including those with tough cell walls.Can generate heat, potentially degrading sensitive molecules; can shear DNA, increasing viscosity.
Bead Beating Mechanical shearing and impact from beads disrupt cells.Very HighHighly effective for tough-to-lyse cells (e.g., yeast, bacteria).Can generate heat; may lead to more cellular debris, requiring further clean-up.[3]
High-Pressure Homogenization Cells are forced through a narrow valve at high pressure, causing them to rupture.Very HighHighly efficient and scalable.Requires specialized and expensive equipment.
Chemical Lysis (Detergents) Detergents solubilize the lipid bilayer of the cell membrane.Moderate to HighGentle method, often preserving protein function.Detergents may interfere with downstream applications and may need to be removed.
Solvent Extraction Organic solvents disrupt cell membranes and solubilize lipids.HighCan be highly efficient for lipid extraction.May not be sufficient for cells with tough walls without prior mechanical disruption.
Freeze-Thaw Repeated cycles of freezing and thawing create ice crystals that disrupt cell membranes.Low to ModerateSimple and does not require specialized equipment.Often inefficient on its own and may need to be combined with other methods.

Experimental Protocols

Protocol 1: Mechanical Lysis using Bead Beating for Robust Cells (e.g., Yeast, Bacteria)
  • Cell Harvesting: Harvest cells by centrifugation at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Bead Addition: Transfer the cell pellet to a 2 mL screw-cap microcentrifuge tube. Add an equal volume of sterile glass or zirconia beads (0.5 mm diameter).

  • Lysis Buffer Addition: Add 1 mL of ice-cold lysis buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9, with protease and phosphatase inhibitors).[2]

  • Homogenization: Secure the tubes in a bead beater and process for 3-5 cycles of 30 seconds of beating followed by 1 minute of cooling on ice.

  • Debris Removal: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube for subsequent extraction.

Protocol 2: Solvent-Based Lysis and Extraction for Mammalian Cells
  • Cell Harvesting: For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of acetonitrile:isopropanol (3:1 v/v) directly to the cell pellet or plate.

  • Homogenization: Scrape the cells (if adherent) and transfer the lysate to a glass homogenizer. Homogenize on ice.

  • Phase Separation: Transfer the homogenate to a centrifuge tube and add 0.4 mL of 0.1 M potassium phosphate buffer (pH 6.7). Vortex thoroughly.

  • Centrifugation: Centrifuge at 16,000 x g for 5 minutes at 4°C to separate the phases and pellet any precipitate.

  • Supernatant Collection: Carefully collect the upper organic phase containing the acyl-CoAs for further analysis or clean-up.

Mandatory Visualizations

experimental_workflow cluster_start Sample Preparation cluster_lysis Cell Lysis cluster_extraction Extraction cluster_analysis Analysis start Cell Culture/ Tissue Sample lysis_choice Choose Lysis Method (Mechanical, Chemical, etc.) start->lysis_choice lysis Perform Cell Lysis lysis_choice->lysis extraction Solvent Extraction lysis->extraction cleanup Optional: Solid-Phase Extraction (SPE) Cleanup extraction->cleanup evaporation Solvent Evaporation extraction->evaporation cleanup->evaporation Eluate reconstitution Reconstitution in Appropriate Solvent evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

branched_chain_fatty_acid_oxidation cluster_pathway Peroxisomal/Mitochondrial β-Oxidation of 2-Methyl-Branched Fatty Acids start (E)-2-methylpentadec-2-enoic acid activation Acyl-CoA Synthetase (Activation with CoA) start->activation target This compound activation->target enzyme 2-methyl-branched-chain enoyl-CoA reductase target->enzyme product 2-methylpentadecanoyl-CoA enzyme->product beta_oxidation Multiple Cycles of β-Oxidation product->beta_oxidation end_products Propionyl-CoA + Acetyl-CoA beta_oxidation->end_products

Caption: Generalized metabolic pathway of 2-methyl-branched-chain fatty acid oxidation.

References

reducing background noise in (E)-2-methylpentadec-2-enoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2-methylpentadec-2-enoyl-CoA. Our goal is to help you reduce background noise and improve the quality of your measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise when measuring this compound by LC-MS/MS?

High background noise in LC-MS/MS analysis of this compound can originate from several sources. These include contaminated solvents or reagents, suboptimal sample preparation leading to matrix effects, and poorly optimized mass spectrometer settings.[1] Specifically, endogenous lipids and other cellular components can co-elute with the analyte, causing ion suppression or enhancement.[2] In-source fragmentation of more abundant lipids can also generate ions that create a high chemical background.[3][4]

Q2: How can I differentiate between chemical noise and random electronic noise in my mass spectrometry data?

Random noise typically appears as high-frequency, low-intensity signals across the entire m/z range, while chemical noise is often observed at specific m/z values corresponding to contaminants or background ions.[5][6] Chemical noise can be identified by its consistent presence across multiple blank injections. In contrast, random noise fluctuates unpredictably.[5] For acyl-CoA analysis, a common source of chemical noise is in-source fragmentation of other lipids, which can be identified by their chromatographic co-elution with the parent lipid.[3]

Q3: Can the choice of sample preparation technique significantly impact the signal-to-noise ratio?

Absolutely. A robust sample preparation protocol is critical for minimizing background noise. Techniques like solid-phase extraction (SPE) are highly effective at removing interfering substances such as salts and phospholipids (B1166683) from the sample matrix, leading to a cleaner extract and improved signal-to-noise.[7][8] The choice of SPE sorbent and elution solvents is crucial for selectively isolating long-chain acyl-CoAs like this compound.[8][9]

Q4: What role does the mobile phase composition play in reducing background noise?

The mobile phase composition is a key factor in achieving optimal separation and ionization, which directly impacts the signal-to-noise ratio. Using high-purity solvents and additives is essential to prevent the formation of unwanted adducts and reduce background.[1] For long-chain acyl-CoAs, reversed-phase chromatography with a mobile phase containing a volatile buffer like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) at a slightly alkaline pH can improve peak shape and ionization efficiency.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Suggested Solution
High Background Across the Entire Chromatogram Contaminated LC-MS grade water, solvents, or additives.Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly.
Dirty electrospray ionization (ESI) source.Clean the ESI source components, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's instructions.
High Background at Specific Retention Times (Chemical Noise) Co-eluting matrix components (e.g., phospholipids).Optimize the sample preparation protocol. Incorporate a solid-phase extraction (SPE) step to remove interfering lipids.[7]
In-source fragmentation of abundant lipids.Adjust the ESI source parameters, such as capillary voltage and source temperature, to minimize fragmentation.[3][4]
Poor Peak Shape (Tailing or Fronting) Mismatched injection solvent and mobile phase.Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.[11]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[12]
Low or No Signal for this compound Inefficient extraction from the sample matrix.Optimize the homogenization and extraction procedure. Ensure complete cell lysis and efficient partitioning of the analyte.[13]
Ion suppression from co-eluting compounds.Improve chromatographic separation to resolve the analyte from interfering matrix components. Adjust the gradient or try a different column chemistry.[2]
Suboptimal ESI source parameters.Systematically optimize ESI source parameters, including nebulizer gas pressure, drying gas temperature, and capillary voltage, to maximize the signal for your specific analyte.[14][15]

Quantitative Data on Noise Reduction Techniques

The following table summarizes the impact of different sample preparation and analytical techniques on the recovery and signal quality of long-chain acyl-CoAs.

Technique Parameter Measured Result Significance Reference
Solid-Phase Extraction (SPE) with 2-(2-pyridyl)ethyl sorbent Recovery of Oleoyl-CoA (C18:1)85-90%High recovery indicates minimal sample loss during cleanup, preserving the signal.[8][9]
Solid-Phase Extraction (SPE) with 2-(2-pyridyl)ethyl sorbent Recovery of Palmitoyl-CoA (C16:0)83-88%Demonstrates the effectiveness of this SPE method for various long-chain acyl-CoAs.[8][9]
UPLC-MS/MS with Selected Reaction Monitoring (SRM) Signal-to-Noise RatioSignificantly lower baseline noise compared to Single Ion Monitoring (SIM).SRM improves selectivity and sensitivity by monitoring specific fragment ions, reducing background.[16]
Optimized ESI Source Parameters In-source FragmentationCan reduce artifact peaks by over 40% in some cases.Minimizing in-source fragmentation reduces chemical noise and prevents misinterpretation of data.[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs.[8][9][13]

Materials:

  • Tissue sample (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal Standard (e.g., C17:0-CoA)

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[13]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Condition: Condition the SPE column by passing 2 mL of the Wash Solution through it.

    • Load: Load the supernatant onto the conditioned SPE column.

    • Wash: Wash the column with 2 mL of the Wash Solution to remove impurities.

    • Elute: Elute the acyl-CoAs with 1.5 mL of the Elution Solution into a clean tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of mobile phase A for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of long-chain acyl-CoAs using a triple quadrupole mass spectrometer.[10]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile/Water

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-25 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Characteristic Transition: For acyl-CoAs, a neutral loss of 507 Da (adenosine diphosphate) is typically monitored. The precursor ion will be [M+H]+ of this compound and the product ion will be [M+H-507]+.[10]

  • Source Parameters (to be optimized for your instrument):

    • Capillary Voltage: ~3.5 kV

    • Nebulizer Gas Pressure: ~35 psi

    • Drying Gas Flow: ~10 L/min

    • Drying Gas Temperature: ~350°C

    • Collision Energy: Optimize for the specific MRM transition.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high background noise in your measurements.

TroubleshootingWorkflow start High Background Noise Observed check_blanks Run Blank Injection (Solvent Only) start->check_blanks is_blank_high Is Background High in Blank? check_blanks->is_blank_high system_contamination System Contamination is_blank_high->system_contamination Yes matrix_effect Matrix Effect or In-Source Fragmentation is_blank_high->matrix_effect No clean_system Clean LC System and Source. Prepare Fresh Solvents. system_contamination->clean_system resolve Problem Resolved clean_system->resolve optimize_prep Optimize Sample Prep (e.g., use SPE). matrix_effect->optimize_prep optimize_ms Optimize MS Source Parameters. optimize_prep->optimize_ms optimize_ms->resolve

Caption: A decision tree for troubleshooting high background noise.

Experimental Workflow

This diagram illustrates the key steps from sample collection to data analysis for the accurate measurement of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis sample Tissue Sample homogenize Homogenization with Internal Standard sample->homogenize extract Solvent Extraction homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe concentrate Dry & Reconstitute spe->concentrate lcms LC-MS/MS Analysis (MRM Mode) concentrate->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for acyl-CoA analysis from sample to result.

References

Technical Support Center: Quantification of (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (E)-2-methylpentadec-2-enoyl-CoA and related long-chain branched-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: The most sensitive and selective method for quantifying acyl-CoAs, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high specificity through methods like Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions for the target analyte.[3]

Q2: How can I prevent the degradation of my this compound samples?

A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[3] To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[3] For reconstitution before LC-MS/MS analysis, using a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, or methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[3]

Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?

A3: In positive ion mode mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[3][5] Another common fragment ion observed is at m/z 428, resulting from the cleavage between the 5' diphosphates.[3] For this compound, you would predict a specific precursor ion and monitor these characteristic product ions.

Q4: How can I improve the chromatographic separation of this compound from other acyl-CoAs?

A4: Good chromatographic separation is essential to minimize ion suppression.[3] For long-chain acyl-CoAs, reversed-phase chromatography, often with a C18 column, is commonly used.[3] Employing ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[3][6]

Q5: Is derivatization necessary for the analysis of this compound?

A5: For LC-MS/MS analysis, derivatization is generally not required as the technique can directly analyze the intact acyl-CoA. However, for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility and thermal stability of the molecule.[7][8] Common derivatization methods for acidic compounds include silylation and alkylation (e.g., forming methyl esters).[7]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss
Potential Cause Troubleshooting Step Rationale
Sample Degradation Re-prepare samples, ensuring they are kept on ice at all times and stored at -80°C. Use a buffered reconstitution solvent.[3]Acyl-CoAs are unstable and susceptible to hydrolysis.[3]
Analyte Loss on Surfaces Use glass or deactivated vials for sample storage and analysis.[9][10]The phosphate (B84403) groups of acyl-CoAs can adhere to plastic and metallic surfaces, leading to sample loss.[10]
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures) for your specific analyte.Proper ionization is critical for achieving good sensitivity.
Suboptimal Mobile Phase pH For reversed-phase LC, experiment with a higher pH mobile phase (e.g., using ammonium hydroxide) to improve peak shape and ionization efficiency.[6][11]The charge state of the molecule, which affects its chromatographic retention and ionization, is pH-dependent.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step Rationale
Secondary Interactions on LC Column Add an ion-pairing agent to the mobile phase or use a column with a different stationary phase.This can help to reduce unwanted interactions between the analyte and the column material.
Inappropriate Mobile Phase Composition Optimize the gradient elution program. Ensure the initial mobile phase is weak enough for good retention and the final mobile phase is strong enough to elute the analyte efficiently.A well-optimized gradient is key to achieving sharp, symmetrical peaks.
Column Overloading Inject a smaller sample volume or dilute the sample.Injecting too much analyte can lead to distorted peak shapes.
Issue 3: Inaccurate or Imprecise Quantification
Potential Cause Troubleshooting Step Rationale
Matrix Effects Construct calibration curves in a matrix that closely matches the study samples.[3]The presence of other components in the sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.
Lack of a Suitable Internal Standard Use a stable isotope-labeled version of the analyte or a close structural analog (e.g., an odd-chain acyl-CoA) as an internal standard.[10]An internal standard helps to correct for variability in sample preparation, injection volume, and instrument response.[3]
Non-Linearity of Calibration Curve Use a weighted linear regression (e.g., 1/x) for the calibration curve, especially if covering a wide concentration range.[3]This can improve accuracy, particularly at lower concentrations.[3]
Poor Recovery from Sample Preparation If using Solid-Phase Extraction (SPE), ensure the cartridge type and elution method are optimized for long-chain acyl-CoAs. Consider methods that do not require SPE, such as protein precipitation with 5-sulfosalicylic acid (SSA).[1][3]SPE can lead to the loss of analytes if not properly optimized.[3]

Quantitative Data Summary

Parameter Typical Value Range Reference
Limit of Quantification (LOQ) 4.2 nM - 16.9 nM[10]
Linear Range ~3 orders of magnitude[5]
Inter-run Precision (% CV) 2.6% - 12.2%[6]
Intra-run Precision (% CV) 1.2% - 4.4%[6]
Accuracy 94.8% - 110.8%[6]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells using SSA

This protocol is adapted from a method for short-chain acyl-CoAs and can be optimized for long-chain species.[1][3]

  • Cell Washing: Wash cultured cells (approximately 1-10 million) twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.

  • Cell Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortexing and Incubation: Vortex the mixture vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 21,000 x g) at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a generalized protocol based on common methods for long-chain acyl-CoA analysis.[6][11]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH 10.5).

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B over a run time of 5-15 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion: [M+H]+ for this compound.

      • Product Ions: Monitor the characteristic fragment at m/z 428 and potentially other specific fragments.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument and analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cell Pellet wash Wash with PBS sample->wash lysis Lyse with SSA + Internal Standard wash->lysis centrifuge Centrifuge lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Reversed-Phase LC Separation supernatant->lc_separation Inject ms_detection ESI+ MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification Generate Peak Areas results Final Concentration quantification->results

Caption: General experimental workflow for the quantification of acyl-CoAs.

troubleshooting_logic start Low Signal Intensity? check_sample_prep Review Sample Prep Protocol start->check_sample_prep Yes check_ms_params Optimize MS Parameters start->check_ms_params Yes degradation Sample Degradation? check_sample_prep->degradation adsorption Adsorption to Vials? check_sample_prep->adsorption re_prepare Re-prepare on Ice degradation->re_prepare Yes use_glass_vials Switch to Glass Vials adsorption->use_glass_vials Yes

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: (E)-2-methylpentadec-2-enoyl-CoA Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of (E)-2-methylpentadec-2-enoyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is an amphipathic molecule, possessing both a hydrophilic head (the Coenzyme A portion) and a long, hydrophobic tail (the 15-carbon acyl chain). In aqueous solutions, the hydrophobic tails tend to aggregate to minimize contact with water, leading to the formation of micelles and low solubility. This behavior is characteristic of long-chain fatty acyl-CoAs.

Q2: What is the critical micelle concentration (CMC) and why is it important?

A2: The critical micelle concentration (CMC) is the concentration of a surfactant (in this case, the acyl-CoA) above which micelles form. Below the CMC, the molecules exist primarily as monomers. Understanding the CMC is crucial because working below this concentration can sometimes prevent aggregation issues. For long-chain acyl-CoAs like palmitoyl-CoA (C16:0), the CMC can range from 7 to 250 µM depending on buffer conditions such as pH and ionic strength.[1] It is important to note that the free, biologically active concentration of acyl-CoAs in cells is kept in the low nanomolar range, well below their CMC, through the action of acyl-CoA binding proteins.

Q3: Can I dissolve this compound directly in my aqueous assay buffer?

A3: Direct dissolution in aqueous buffers is often challenging and can lead to the formation of aggregates or precipitates, which will affect experimental results. It is generally recommended to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into the final assay buffer.

Q4: What are the initial signs of solubility problems in my experiment?

A4: Signs of poor solubility include:

  • Visible precipitation: The solution may appear cloudy or contain visible particles.

  • Inconsistent enzyme kinetics: You may observe non-linear reaction rates or poor reproducibility between replicates.

  • High background signal: Aggregates can interfere with spectroscopic measurements.

  • Low recovery: During extraction or purification steps, you may experience significant loss of the compound.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed upon adding this compound to the assay buffer.

Possible Cause & Solution

  • Concentration is too high: The concentration of the acyl-CoA in the final assay buffer may be above its solubility limit or CMC.

    • Troubleshooting Step: Try lowering the final concentration of this compound in your assay. If possible, perform experiments at concentrations below the expected CMC.

  • Inappropriate solvent for stock solution: The solvent used for the initial stock solution may not be compatible with the aqueous buffer.

    • Troubleshooting Step: Prepare a stock solution in an organic solvent like methanol (B129727) or a mixture of methanol and water.[2] Acyl-CoAs are generally soluble in these solvents.[2] It is crucial to ensure the final concentration of the organic solvent in the assay does not affect enzyme activity.

  • Buffer conditions: The pH and ionic strength of your buffer can significantly impact solubility.

    • Troubleshooting Step: Experiment with different buffer pH values. For amphiphiles, solubility can be influenced by the charge of the head group.[3][4] Also, adjusting the ionic strength by varying the salt concentration can affect solubility, though the effect can be complex.[3][4][5]

Issue 2: Inconsistent or non-reproducible results in enzyme activity assays.

Possible Cause & Solution

  • Substrate aggregation: The this compound may be forming micelles or aggregates, which can alter its availability to the enzyme.

    • Troubleshooting Step 1: Use a solubilizing agent. Incorporate a non-ionic detergent (e.g., Triton X-100) or cyclodextrins into your assay buffer to help maintain the acyl-CoA in a monomeric state.

    • Troubleshooting Step 2: Prepare fresh dilutions. Long-chain acyl-CoAs can be unstable in aqueous solutions.[2] Prepare fresh dilutions of your stock solution for each experiment.

  • Hydrolysis of the thioester bond: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at alkaline or strongly acidic pH.[2]

    • Troubleshooting Step: Ensure your buffer pH is within a stable range for acyl-CoAs (typically around neutral pH). Prepare solutions fresh and keep them on ice to minimize degradation.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent (Methanol)

This protocol is suitable for preparing a stock solution that can be diluted into an aqueous buffer.

Materials:

  • This compound (lyophilized powder)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound in a microcentrifuge tube.

  • Add a small volume of methanol to the tube to achieve a high concentration stock solution (e.g., 1-10 mM).

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For the experiment, dilute the stock solution into the pre-warmed assay buffer with vigorous vortexing. Ensure the final methanol concentration is low enough not to inhibit your enzyme (typically <1%).

Data Presentation:

SolventSolubility of Long-Chain Acyl-CoAsReference
WaterPoor, especially for longer chains[2]
MethanolGood[2]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Good stability observed[2]
Protocol 2: Solubilization using Detergents

This method is useful for maintaining the solubility of the acyl-CoA in the final assay buffer, particularly for enzyme kinetics studies.

Materials:

  • This compound stock solution (from Protocol 1)

  • Non-ionic detergent (e.g., Triton X-100)

  • Assay buffer

Procedure:

  • Prepare the assay buffer containing the desired concentration of a non-ionic detergent. The detergent concentration should be above its CMC to ensure the formation of micelles that can incorporate the acyl-CoA.

  • Add the this compound stock solution to the detergent-containing buffer while vortexing.

  • Allow the solution to equilibrate for a few minutes before starting the assay.

Data Presentation:

DetergentTypeCritical Micelle Concentration (CMC)Reference
Triton X-100Non-ionic~0.2-0.9 mM
CHAPSZwitterionic~4-8 mM
Sodium Dodecyl Sulfate (SDS)Anionic~6-8 mM

Note: CMC values can vary with temperature, pH, and ionic strength.

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Materials:

  • This compound stock solution (from Protocol 1)

  • Methyl-β-cyclodextrin (MβCD)

  • Assay buffer

Procedure:

  • Prepare a stock solution of MβCD in the assay buffer (e.g., 10-50 mM).

  • Add the this compound stock solution to the MβCD solution.

  • Vortex the mixture and incubate at room temperature for 15-30 minutes to allow for the formation of inclusion complexes.

  • Use this solution for your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Methods cluster_assay Experimental Assay start Lyophilized this compound dissolve Dissolve in Methanol start->dissolve stock Concentrated Stock (1-10 mM) dissolve->stock method1 Dilute in Assay Buffer (<1% Methanol) stock->method1 method2 Add to Buffer with Detergent (e.g., Triton X-100) stock->method2 method3 Add to Buffer with Cyclodextrin (e.g., MβCD) stock->method3 assay Perform Biochemical Assay method1->assay method2->assay method3->assay

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Solubility Issue (Precipitation/Inconsistent Data) cause1 Concentration Too High start->cause1 cause2 Incompatible Solvent start->cause2 cause3 Sub-optimal Buffer (pH, Ionic Strength) start->cause3 cause4 Substrate Aggregation start->cause4 sol1 Lower Concentration cause1->sol1 sol2 Use Methanol Stock cause2->sol2 sol3 Optimize Buffer cause3->sol3 sol4 Use Detergent or Cyclodextrin cause4->sol4 end Successful Experiment sol1->end Resolved sol2->end Resolved sol3->end Resolved sol4->end Resolved

Caption: Troubleshooting logic for poor solubility of this compound.

References

Technical Support Center: Optimizing Enzymatic Reactions of (E)-2-Methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enzymatic reactions involving (E)-2-methylpentadec-2-enoyl-CoA.

I. Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the hydration of this compound?

A1: The hydration of this compound, a key step in the beta-oxidation of 2-methyl-branched-chain fatty acids, is primarily catalyzed by the enoyl-CoA hydratase activity of two multifunctional enzyme complexes:

  • Mitochondrial Trifunctional Protein (MTP): This complex is located in the mitochondria and is responsible for the breakdown of long-chain fatty acids. Its alpha-subunit contains the enoyl-CoA hydratase activity.[1][2]

  • Peroxisomal Multifunctional Protein-2 (MFP-2): Found in peroxisomes, this enzyme is crucial for the beta-oxidation of very-long-chain and branched-chain fatty acids.[3][4]

The specific enzyme utilized depends on the subcellular location of the metabolic process.

Q2: What are the optimal conditions for the enoyl-CoA hydratase reaction?

Table 1: General Optimal Reaction Conditions for Enoyl-CoA Hydratase Activity

ParameterOptimal Range/ValueNotes
pH 7.5 - 8.5Enzyme activity is sensitive to pH changes. It's crucial to use a well-buffered solution.
Temperature 25°C - 37°CHigher temperatures can lead to enzyme denaturation and loss of activity.
Substrate Concentration ~10-50 µMSubstrate inhibition has been observed at higher concentrations for some enoyl-CoA hydratases.
Enzyme Concentration Dependent on specific activityShould be in the linear range of the assay.
Ionic Strength 50-150 mMMaintained by the buffer and salt concentration.

Q3: What are some known inhibitors of enoyl-CoA hydratase?

A3: Several compounds are known to inhibit enoyl-CoA hydratase activity. These can be useful as experimental controls or for mechanistic studies.

Table 2: Known Inhibitors of Enoyl-CoA Hydratase

InhibitorType of InhibitionTarget Enzyme(s)
Methylenecyclopropylformyl-CoA (MCPF-CoA) IrreversibleECHS1 and ECH2
3-Octynoyl-CoA IrreversibleECH2
Acetoacetyl-CoA CompetitiveGeneral enoyl-CoA hydratases
High concentrations of substrate Substrate InhibitionSome enoyl-CoA hydratases

II. Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays with this compound.

Problem 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify that the pH, temperature, and buffer composition are within the optimal ranges as specified in Table 1.
Enzyme Denaturation Ensure proper storage of the enzyme on ice and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Substrate Degradation This compound is susceptible to hydrolysis. Prepare fresh substrate solutions and store them appropriately.
Missing Cofactors While the hydratase reaction itself does not require a cofactor, subsequent reactions in the beta-oxidation pathway do (e.g., NAD+ for the dehydrogenase). Ensure all necessary components for the complete reaction being studied are present.
Presence of Inhibitors Check all reagents for potential inhibitors. For example, some commercial preparations may contain chelating agents that can interfere with enzyme activity.

Problem 2: High Background Signal

Possible Cause Troubleshooting Step
Substrate Instability Non-enzymatic hydration of the substrate can contribute to the background signal. Run a "no-enzyme" control to quantify this and subtract it from the experimental values.
Contaminated Reagents Use high-purity water and reagents. Filter-sterilize buffers if necessary.
Spectrophotometer Issues Ensure the spectrophotometer is properly calibrated and that the cuvettes are clean and free of scratches.

Problem 3: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix to minimize variability.
Inadequate Mixing Gently vortex or pipette to mix all reaction components thoroughly before starting the measurement.
Temperature Fluctuations Pre-incubate all reagents at the assay temperature to ensure thermal equilibrium.
Assay Not in Linear Range The reaction rate should be linear with respect to time and enzyme concentration. Perform preliminary experiments to determine the optimal enzyme concentration and assay duration.

III. Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from methods used for other enoyl-CoA hydratases and relies on monitoring the decrease in absorbance at 263 nm as the double bond of the enoyl-CoA substrate is hydrated.

Materials:

  • This compound (substrate)

  • Purified Mitochondrial Trifunctional Protein (MTP) or Peroxisomal Multifunctional Protein-2 (MFP-2)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and store it at -20°C.

    • Prepare working solutions of the substrate in the assay buffer. A typical final concentration in the assay is 25 µM.

    • Dilute the enzyme preparation in cold assay buffer to a concentration that will give a linear rate of absorbance change over a few minutes.

  • Assay Setup:

    • Set the spectrophotometer to 263 nm and equilibrate the temperature to 37°C.

    • To a 1 ml cuvette, add:

      • 950 µl of Assay Buffer

      • 25 µl of 1 mM this compound solution (for a final concentration of 25 µM)

    • Mix gently by inversion and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Add 25 µl of the diluted enzyme solution to the cuvette.

    • Quickly mix by inversion and start monitoring the decrease in absorbance at 263 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA/min) from the initial linear portion of the absorbance vs. time curve.

    • The enzyme activity can be calculated using the Beer-Lambert law. The molar extinction coefficient (ε) for long-chain enoyl-CoA substrates at 263 nm is approximately 6,700 M⁻¹cm⁻¹.

    Activity (µmol/min/mg) = (ΔA/min) / (ε * path length (cm) * mg of enzyme in the assay)

IV. Visualizations

Logical Workflow for Troubleshooting Low Enzyme Activity

Troubleshooting_Low_Activity Troubleshooting Workflow: Low/No Enzyme Activity start Low or No Activity Observed check_conditions Verify Assay Conditions (pH, Temp, Buffer) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_enzyme Assess Enzyme Integrity (Storage, Age, Freeze-Thaw) enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_substrate Evaluate Substrate Quality (Freshness, Purity) substrate_ok Substrate Viable? check_substrate->substrate_ok check_inhibitors Screen for Inhibitors (Reagents, Contaminants) inhibitors_present Inhibitors Found? check_inhibitors->inhibitors_present conditions_ok->check_enzyme Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No enzyme_ok->check_substrate Yes use_new_enzyme Use Fresh Enzyme Aliquot enzyme_ok->use_new_enzyme No substrate_ok->check_inhibitors Yes prepare_new_substrate Prepare Fresh Substrate substrate_ok->prepare_new_substrate No purify_reagents Use Purified Reagents inhibitors_present->purify_reagents Yes success Problem Resolved inhibitors_present->success No optimize_conditions->success use_new_enzyme->success prepare_new_substrate->success purify_reagents->success

Caption: A step-by-step guide to diagnosing low enzyme activity.

Peroxisomal Beta-Oxidation Pathway for this compound

Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation of a 2-Methyl-Branched Fatty Acid cluster_peroxisome Peroxisome cluster_products Products FattyAcid 2-Methylpentadecanoyl-CoA EnoylCoA This compound FattyAcid->EnoylCoA Pristanoyl-CoA Oxidase HydroxyacylCoA 3-Hydroxy-2-methylpentadecanoyl-CoA EnoylCoA->HydroxyacylCoA MFP-2 (Enoyl-CoA Hydratase activity) KetoacylCoA 3-Keto-2-methylpentadecanoyl-CoA HydroxyacylCoA->KetoacylCoA MFP-2 (3-Hydroxyacyl-CoA Dehydrogenase activity) Cleavage Thiolytic Cleavage KetoacylCoA->Cleavage PropionylCoA Propionyl-CoA Cleavage->PropionylCoA SCPX TridecanoylCoA Tridecanoyl-CoA Cleavage->TridecanoylCoA SCPX FurtherOxidation FurtherOxidation TridecanoylCoA->FurtherOxidation Further rounds of beta-oxidation

References

addressing matrix effects in (E)-2-methylpentadec-2-enoyl-CoA LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (E)-2-methylpentadec-2-enoyl-CoA and other long-chain acyl-CoAs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound, providing potential causes and actionable solutions.

1. Why am I observing low signal intensity and poor reproducibility for this compound in my biological samples (e.g., plasma, tissue homogenates)?

  • Potential Cause: Ion suppression due to co-eluting matrix components is a primary suspect. In biological samples, phospholipids (B1166683) are a major cause of ion suppression in electrospray ionization (ESI)-MS. These molecules can co-extract with your analyte and suppress its ionization, leading to a weaker and more variable signal. Other endogenous matrix components like salts and proteins can also contribute to this effect.

  • Solution:

    • Assess for Matrix Effects: First, confirm that matrix effects are the root cause using the post-extraction addition method detailed in the "Experimental Protocols" section.

    • Improve Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids. Consider more rigorous sample preparation techniques to remove interfering components. Options are summarized in the table below.

    • Optimize Chromatography: Modify your LC method to improve the separation between this compound and the interfering matrix components. This could involve adjusting the gradient, changing the mobile phase, or using a different column chemistry.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. Since SIL standards co-elute with the analyte, they experience the same degree of ion suppression, allowing for accurate quantification.

2. How can I quantitatively determine if matrix effects are impacting my analysis?

  • Potential Cause: You may be unsure if the issues you are observing are due to matrix effects or other factors such as instrument sensitivity or analyte degradation.

  • Solution: The "post-extraction addition" method is the gold standard for quantifying matrix effects. This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. A detailed protocol is provided in the "Experimental Protocols" section. A matrix factor (MF) of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Ideally, the absolute matrix factor should be between 0.75 and 1.25.

3. My internal standard signal is also showing suppression. What does this mean and what should I do?

  • Potential Cause: If you are using a stable isotope-labeled internal standard, this is expected behavior if your analyte is also being suppressed. The purpose of a SIL internal standard is to mimic the behavior of the analyte, including its response to matrix effects. However, if you are using an analog (non-isotopic) internal standard, it may have different ionization properties and be affected differently by the matrix.

  • Solution:

    • With a SIL Internal Standard: As long as the IS-normalized matrix factor is close to 1.0, the internal standard is effectively compensating for the ion suppression, and your quantitative results should be reliable.

    • With an Analog Internal Standard: If both your analyte and analog internal standard are suppressed, but to different extents, your quantification will be inaccurate. In this case, it is highly recommended to switch to a stable isotope-labeled internal standard. If a SIL IS is not available, you must focus on reducing the matrix effect through improved sample preparation or chromatography.

4. I've tried different sample preparation methods, but I'm still seeing significant matrix effects. What are my other options?

  • Potential Cause: The interfering compounds in your matrix may be chemically very similar to this compound, making them difficult to remove through extraction alone.

  • Solution:

    • Chromatographic Selectivity: Further optimize your chromatography. Consider using a column with a different stationary phase or employing techniques like 2D-LC for enhanced separation.

    • Change Ionization Mode: If you are using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI). APCI is generally less susceptible to matrix effects, although it may offer different sensitivity for your analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS?

A

Validation & Comparative

A Comparative Analysis of (E)-2-methylpentadec-2-enoyl-CoA and Other Enoyl-CoA Substrates in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic processing of (E)-2-methylpentadec-2-enoyl-CoA with other straight-chain and branched-chain enoyl-CoA molecules. Understanding the enzymatic kinetics and metabolic pathways of these substrates is crucial for research into fatty acid metabolism and the development of therapeutics targeting these pathways.

Introduction to Enoyl-CoAs in Fatty Acid Beta-Oxidation

Enoyl-CoA intermediates are central to the beta-oxidation of fatty acids, a primary pathway for energy production.[1] The metabolism of these molecules is catalyzed by a suite of enzymes, primarily acyl-CoA dehydrogenases and enoyl-CoA hydratases, which exhibit specificity for substrates based on chain length and branching.[2] this compound is a C15 fatty acyl-CoA with a methyl branch at the C2 position, suggesting a unique metabolic fate compared to its straight-chain counterparts. The presence of this methyl group can significantly influence enzyme-substrate interactions and the overall rate of oxidation.[3][4]

Quantitative Comparison of Enzyme Kinetics

The processing of enoyl-CoA substrates by key enzymes in the beta-oxidation pathway is dictated by their kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction.

The following tables summarize the available kinetic data for 2-methyl-branched-chain acyl-CoA dehydrogenase and enoyl-CoA hydratase with various substrates.

Table 1: Kinetic Parameters of 2-Methyl-Branched-Chain Acyl-CoA Dehydrogenase from Ascaris suum [3]

SubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)
2-Methylbutyryl-CoA (C5)181.62
2-Methylvaleryl-CoA (C6)211.58

This data indicates that the 2-methyl-branched-chain acyl-CoA dehydrogenase has a high affinity for short-chain 2-methyl-branched substrates.

Table 2: Substrate Specificity of Enoyl-CoA Hydratase

While specific Km and Vmax values for a wide range of enoyl-CoA substrates are not consistently reported across studies, the general substrate preferences of enoyl-CoA hydratases are known. These enzymes are categorized based on their preference for short, medium, long, or very-long-chain substrates. For instance, crotonase (a short-chain enoyl-CoA hydratase) is most active with crotonyl-CoA (C4).[5] Long-chain enoyl-CoA hydratase, on the other hand, shows higher activity with longer chain substrates.[6] The presence of a methyl group at the C2 position, as in this compound, may hinder its hydration by some enoyl-CoA hydratases.

Metabolic Pathways

The beta-oxidation of straight-chain fatty acids is a well-established cyclical process.[1] However, the metabolism of branched-chain fatty acids, such as those derived from the breakdown of phytanic acid or certain amino acids, requires additional enzymatic steps.[7] The 2-methyl branch in this compound necessitates a modified beta-oxidation pathway.

Beta-Oxidation of Straight-Chain Enoyl-CoAs

The canonical beta-oxidation spiral involves four key enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

  • Hydration by enoyl-CoA hydratase, forming a L-β-hydroxyacyl-CoA.

  • Dehydrogenation by L-β-hydroxyacyl-CoA dehydrogenase, forming a β-ketoacyl-CoA.

  • Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.

Beta_Oxidation_Pathway Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (CoA-SH)

Figure 1: The canonical beta-oxidation pathway for straight-chain fatty acyl-CoAs.
Proposed Metabolism of this compound

The metabolism of 2-methyl-branched fatty acids is less straightforward. The methyl group at the α-carbon (C2) can pose a challenge for the standard beta-oxidation enzymes. The initial dehydrogenation step would be catalyzed by a specific 2-methyl-branched-chain acyl-CoA dehydrogenase.[2] The subsequent steps would likely involve stereospecific enzymes to handle the branched intermediate.

Branched_Chain_Metabolism cluster_main Metabolism of this compound 2_Methyl_Acyl_CoA (2R)-2-Methylpentadecanoyl-CoA 2_Methyl_Enoyl_CoA This compound 2_Methyl_Acyl_CoA->2_Methyl_Enoyl_CoA 2-Methyl-branched-chain Acyl-CoA Dehydrogenase (FAD -> FADH2) Propionyl_CoA Propionyl-CoA 2_Methyl_Enoyl_CoA->Propionyl_CoA Hydratase, Dehydrogenase, Thiolase (hypothesized) Tridecanoyl_CoA Tridecanoyl-CoA 2_Methyl_Enoyl_CoA->Tridecanoyl_CoA Hydratase, Dehydrogenase, Thiolase (hypothesized) Beta_Oxidation Standard Beta-Oxidation Tridecanoyl_CoA->Beta_Oxidation

Figure 2: A hypothesized metabolic pathway for this compound.

Experimental Protocols

Accurate comparison of the metabolism of different enoyl-CoA substrates relies on robust and standardized experimental protocols. Below are outlines for the key enzyme assays.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

Workflow:

Enoyl_CoA_Hydratase_Assay Start Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - Enoyl-CoA substrate Add_Enzyme Add Enoyl-CoA Hydratase to initiate reaction Start->Add_Enzyme Measure_Absorbance Monitor decrease in absorbance at 263 nm over time Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate enzyme activity based on the rate of absorbance change Measure_Absorbance->Calculate_Activity

Figure 3: Workflow for the spectrophotometric assay of enoyl-CoA hydratase activity.

Materials:

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

  • Tris-HCl buffer (pH 8.0)

  • Enoyl-CoA substrate solution (e.g., this compound, crotonyl-CoA)

  • Purified enoyl-CoA hydratase enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the enoyl-CoA substrate at a known concentration.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enoyl-CoA hydratase enzyme solution.

  • Immediately begin monitoring the decrease in absorbance at 263 nm over a set period.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The activity is calculated using the molar extinction coefficient of the enoyl-CoA substrate.

ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity

This "gold standard" assay measures the activity of acyl-CoA dehydrogenases by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the dehydrogenase.[8][9]

Workflow:

ACAD_Assay Start Prepare anaerobic reaction mixture: - Buffer - Acyl-CoA substrate - ETF Add_Enzyme Add Acyl-CoA Dehydrogenase to initiate reaction Start->Add_Enzyme Measure_Fluorescence Monitor decrease in ETF fluorescence over time (Ex: ~340 nm, Em: ~490 nm) Add_Enzyme->Measure_Fluorescence Calculate_Activity Calculate enzyme activity based on the rate of fluorescence change Measure_Fluorescence->Calculate_Activity

Figure 4: Workflow for the ETF fluorescence reduction assay of acyl-CoA dehydrogenase activity.

Materials:

  • Fluorometer

  • Anaerobic cuvette or microplate setup

  • Reaction buffer

  • Acyl-CoA substrate solution

  • Purified electron transfer flavoprotein (ETF)

  • Purified acyl-CoA dehydrogenase enzyme

Procedure:

  • Prepare a reaction mixture in an anaerobic environment containing the reaction buffer, acyl-CoA substrate, and ETF.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the acyl-CoA dehydrogenase enzyme.

  • Immediately monitor the decrease in ETF fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: ~340 nm, Em: ~490 nm).[8]

  • Calculate the enzyme activity from the initial rate of fluorescence decrease.

Conclusion

While direct comparative kinetic data for this compound is currently limited, analysis of related branched-chain substrates suggests that its metabolism will differ significantly from that of straight-chain enoyl-CoAs. The presence of the 2-methyl group likely necessitates the involvement of specialized dehydrogenases and may influence the efficiency of subsequent hydration and thiolysis steps. Further research, employing the standardized assays outlined in this guide, is required to fully elucidate the kinetic parameters and metabolic fate of this and other branched-chain enoyl-CoA molecules. This knowledge will be invaluable for advancing our understanding of fatty acid metabolism and its role in health and disease.

References

Validation of (E)-2-methylpentadec-2-enoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic utilization of (E)-2-methylpentadec-2-enoyl-CoA as a substrate, primarily focusing on its interaction with acyl-CoA dehydrogenases (ACADs). The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of biochemistry, drug development, and metabolic research.

Introduction to this compound and Acyl-CoA Dehydrogenases

This compound is a branched-chain unsaturated acyl-coenzyme A molecule. Its metabolism is intrinsically linked to the family of mitochondrial flavoenzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes are crucial for the breakdown of fatty acids and branched-chain amino acids.[1][2] ACADs catalyze the initial dehydrogenation step in the β-oxidation pathway, introducing a double bond between the α and β carbons of the acyl-CoA substrate.[1] The specificity of different ACADs is determined by the length and structure of the acyl chain.[1] Given its structure, this compound is a putative substrate for ACADs that process long-chain and branched-chain fatty acids, such as Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).[3][4] Recent evidence also points to a potential role for the less characterized Acyl-CoA Dehydrogenase 10 (ACAD10).[5]

Comparative Analysis of Substrate Performance

While direct kinetic data for this compound is limited in publicly available literature, we can infer its potential as a substrate by examining data for structurally similar molecules, particularly its saturated precursor, 2-methylpentadecanoyl-CoA. The dehydrogenation of this saturated molecule by an ACAD would directly produce this compound.

A key study has identified that ACAD10 possesses significant activity towards both the R and S enantiomers of 2-methyl-C15-CoA.[5] This finding strongly suggests that this compound is a product of this enzymatic reaction and, by the principle of microscopic reversibility, a substrate for the reverse reaction.

To provide a comparative framework, the following table summarizes the known substrate specificities of relevant ACADs for various straight-chain and branched-chain acyl-CoAs. This data allows for an informed estimation of the likely performance of this compound as a substrate.

Table 1: Substrate Specificity of Relevant Acyl-CoA Dehydrogenases

EnzymePreferred SubstratesReported Activity with Branched-Chain Substrates
Long-Chain Acyl-CoA Dehydrogenase (LCAD) C6 to C24 acyl-CoAs (optimal C8-C18)[4]Shows significant activity with 2-methyldecanoyl-CoA and 2-methyl-palmitoyl-CoA.[6]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) (S)-2-methylbutyryl-CoA, Butyryl-CoA[7][8]Highest catalytic efficiency with 2-methylbutyryl-CoA. Also active with isobutyryl-CoA and hexanoyl-CoA.[3]
Acyl-CoA Dehydrogenase 10 (ACAD10) Very Long-Chain Acyl-CoAsSignificant activity with R and S enantiomers of 2-methyl-C15-CoA.[5]

Note: Specific Km and Vmax values for this compound are not available in the reviewed literature. The table provides a qualitative comparison based on reported substrate preferences.

Experimental Protocols

Accurate validation of this compound as a substrate requires robust enzymatic assays. The following are detailed protocols for two common methods used to measure ACAD activity.

Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This is considered the gold standard for measuring ACAD activity, as it utilizes the natural electron acceptor of these enzymes.[7]

Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by the ACAD. The ACAD, in turn, is reduced by the acyl-CoA substrate. The rate of fluorescence decrease is directly proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.

  • Recombinant or purified Electron Transfer Flavoprotein (ETF).

  • Purified Acyl-CoA Dehydrogenase (e.g., LCAD, SBCAD, or ACAD10).

  • This compound and other acyl-CoA substrates.

  • Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase system or an anaerobic chamber).

Procedure:

  • Prepare a reaction mixture in a quartz cuvette or a 96-well microplate containing assay buffer and ETF.

  • To make the reaction anaerobic, add glucose, glucose oxidase, and catalase to the mixture and incubate. This step is crucial as oxygen can interfere with the assay.

  • Initiate the reaction by adding the purified ACAD enzyme.

  • After a brief incubation to establish a baseline, add the acyl-CoA substrate to start the measurement.

  • Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 495 nm.

  • Calculate the rate of reaction from the linear portion of the fluorescence decay curve.

Ferricenium-Based Spectrophotometric Assay

This method provides a convenient alternative to the ETF fluorescence reduction assay and can be performed aerobically.

Principle: This assay uses ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor. The reduction of the ferricenium ion to ferrocene (B1249389) by the reduced ACAD results in a decrease in absorbance at 300 nm, which can be monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6.

  • Ferricenium hexafluorophosphate solution.

  • Purified Acyl-CoA Dehydrogenase.

  • This compound and other acyl-CoA substrates.

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the ACAD enzyme.

  • Add the ferricenium hexafluorophosphate solution to the mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 300 nm using a spectrophotometer.

  • The rate of the reaction is calculated from the initial linear phase of the absorbance change.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental design, the following diagrams are provided.

Beta_Oxidation_Pathway 2-Methylpentadecanoyl-CoA 2-Methylpentadecanoyl-CoA ACAD ACAD 2-Methylpentadecanoyl-CoA->ACAD This compound This compound ACAD->this compound FAD -> FADH2 Enoyl-CoA Hydratase Enoyl-CoA Hydratase This compound->Enoyl-CoA Hydratase 3-Hydroxy-2-methylpentadecanoyl-CoA 3-Hydroxy-2-methylpentadecanoyl-CoA Enoyl-CoA Hydratase->3-Hydroxy-2-methylpentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxy-2-methylpentadecanoyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase 3-Keto-2-methylpentadecanoyl-CoA 3-Keto-2-methylpentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Keto-2-methylpentadecanoyl-CoA NAD+ -> NADH Thiolase Thiolase 3-Keto-2-methylpentadecanoyl-CoA->Thiolase Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Myristoyl-CoA Myristoyl-CoA Thiolase->Myristoyl-CoA

Caption: Branched-chain fatty acid beta-oxidation pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Purify_Enzyme Purify ACAD (LCAD, SBCAD, ACAD10) ETF_Assay ETF Fluorescence Reduction Assay Purify_Enzyme->ETF_Assay Ferricenium_Assay Ferricenium Spectrophotometric Assay Purify_Enzyme->Ferricenium_Assay Synthesize_Substrate Synthesize Acyl-CoA Substrates Synthesize_Substrate->ETF_Assay Synthesize_Substrate->Ferricenium_Assay Kinetic_Parameters Determine Km and Vmax ETF_Assay->Kinetic_Parameters Ferricenium_Assay->Kinetic_Parameters Comparison Compare Substrate Performance Kinetic_Parameters->Comparison

Caption: Workflow for validating substrate performance.

Conclusion

The available evidence strongly supports the role of this compound as a substrate for acyl-CoA dehydrogenases involved in branched-chain fatty acid metabolism, with ACAD10 being a particularly strong candidate enzyme. Further research employing the detailed experimental protocols provided in this guide is necessary to quantitatively determine the kinetic parameters of this interaction and to fully elucidate its physiological significance. Such studies will be invaluable for understanding the metabolic pathways involving branched-chain fatty acids and for the development of targeted therapeutic interventions for related metabolic disorders.

References

A Comparative Guide to the Reduction of (E)-2-Methylpentadec-2-enoyl-CoA: Trans-2-enoyl-CoA Reductase and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic and chemical methods available for the reduction of the carbon-carbon double bond in (E)-2-methylpentadec-2-enoyl-CoA, a substrate relevant in the study of branched-chain fatty acid metabolism and the development of novel therapeutics. We will evaluate the performance of the native enzyme, trans-2-enoyl-CoA reductase (TER), against alternative biocatalytic and chemical approaches, offering supporting data and detailed experimental protocols to aid in methodology selection.

Introduction

The saturation of the α,β-double bond in enoyl-CoA thioesters is a critical step in fatty acid metabolism. While trans-2-enoyl-CoA reductase (TER) is the primary enzyme for this reaction with linear substrates, its efficiency with α-substituted substrates such as this compound is not well-characterized. The presence of a methyl group at the α-position can significantly impact enzyme-substrate recognition and catalytic efficiency. This guide explores the potential of TER and compares it with two promising alternatives: ene-reductases from the Old Yellow Enzyme (OYE) family and copper hydride-mediated chemical reduction.

Performance Comparison

A direct quantitative comparison of the activity of these methods on this compound is limited by the lack of specific experimental data in the current literature. However, by examining their performance on structurally related substrates, we can infer their potential efficacy.

Data Presentation

Table 1: Kinetic Parameters of Trans-2-enoyl-CoA Reductase (TER) with Various Substrates

Enzyme SourceSubstrateK_m_ (µM)V_max_ (U/mg)CofactorReference
Euglena gracilisCrotonyl-CoA (C4:1)68Not ReportedNADH[1]
Euglena gracilistrans-2-Hexenoyl-CoA (C6:1)91Not ReportedNADH[1]
Rat Liver Microsomes (Short-chain specific)Crotonyl-CoA (C4:1), Hexenoyl-CoA (C6:1)Not ReportedNot ReportedNADPHNot Reported
Rat Liver Microsomes (Long-chain specific)trans-2-Hexadecenoyl-CoA (C16:1)Not ReportedNot ReportedNADH/NADPHNot Reported
Treponema denticolaCrotonyl-CoA (C4:1), Hexenoyl-CoA (C6:1), Dodecenoyl-CoA (C12:1)Not ReportedActivity decreases with increasing chain lengthNADH[2]

Note: The data suggests that TERs exhibit specificity for the acyl chain length. The activity of TER on the C15-methylated substrate is expected to be influenced by both the long chain and the α-methyl group, potentially leading to lower efficiency compared to its preferred substrates. The existence of a specific 2-methyl-branched-chain-enoyl-CoA reductase (EC 1.3.8.5) suggests that dedicated enzymes for such substrates exist, though their kinetic properties are not well documented.[3]

Table 2: Activity of Ene-Reductases (OYE Family) on α-Substituted α,β-Unsaturated Compounds

EnzymeSubstrateConversion (%)Enantiomeric Excess (ee%)CofactorReference
Mucor circinelloidesα-Methyl cinnamaldehyde>99Not ReportedNADPH[4]
Various Fungi(E)-α-MethylcinnamaldehydeHighNot ReportedNADPH[4]
XenA, GYEα,β-Unsaturated carboxylic acidsHighNot ReportedNADPH[5]

Note: Ene-reductases are known to act on a broad range of α,β-unsaturated compounds, including those with α-substituents.[4][5] While specific data on long-chain enoyl-CoA thioesters is scarce, their proven activity on other α-methylated substrates makes them a viable alternative to investigate for the reduction of this compound. The large CoA moiety may, however, present a steric hindrance.

Table 3: Performance of Copper Hydride Reduction on α,β-Unsaturated Carbonyls

Catalyst SystemSubstrate TypeYield (%)StereoselectivityReference
CuH/(R)-DTBM-SEGPHOSα,β-Unsaturated KetonesHighHigh (up to 91% ee)[6]
CuH/Josiphosα,β-Unsaturated Carboxylic AcidsHighHigh[7]
[CuH(PPh_3_)]6α,β-Unsaturated ThioestersGood to ExcellentNot Reported[8]

Note: Copper hydride-based reduction is a powerful chemical method for the saturation of α,β-unsaturated carbonyl compounds, often providing high yields.[7][9] Its application to thioesters has been reported, suggesting it is a feasible, albeit non-enantioselective (without chiral ligands), alternative to enzymatic methods.[8]

Signaling Pathways and Experimental Workflows

Fatty Acid Elongation Pathway

The reduction of trans-2-enoyl-CoA is the final step in the fatty acid elongation cycle.

fatty_acid_elongation Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) Malonyl-CoA Condensation 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) Reduction trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2-Enoyl-CoA (Cn+2) Dehydration Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) Reduction (TER)

Caption: The four sequential reactions of the fatty acid elongation cycle.

General Experimental Workflow for Enzyme Activity Analysis

A typical workflow for assessing the activity of TER or an ene-reductase on the target substrate.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Substrate_Synthesis (E)-2-methylpentadec- 2-enoyl-CoA Synthesis Reaction_Setup Reaction Incubation: Enzyme, Substrate, Cofactor Substrate_Synthesis->Reaction_Setup Enzyme_Purification Enzyme Purification (TER or Ene-Reductase) Enzyme_Purification->Reaction_Setup Extraction Product Extraction Reaction_Setup->Extraction Derivatization Derivatization to Fatty Acid Methyl Esters Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: A generalized workflow for the enzymatic reduction and subsequent analysis.

Experimental Protocols

Spectrophotometric Assay for Trans-2-enoyl-CoA Reductase Activity

This method is suitable for continuous monitoring of the reaction by observing the decrease in absorbance of the NADPH cofactor.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • This compound (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 100 µM NADPH in a quartz cuvette.

  • Add the substrate, this compound, to a final concentration of 50 µM.

  • Initiate the reaction by adding a known amount of purified trans-2-enoyl-CoA reductase.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the enzyme activity (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Perform control experiments without the enzyme and without the substrate to account for non-enzymatic NADPH oxidation and background absorbance, respectively.

GC-MS Based Assay for Product Confirmation and Quantification

This endpoint assay is used to identify and quantify the product, 2-methylpentadecanoyl-CoA, after its conversion to the corresponding fatty acid methyl ester (FAME).[10][11]

Materials:

  • Reaction components as in the spectrophotometric assay

  • Quenching solution (e.g., 1 M HCl)

  • Internal standard (e.g., heptadecanoic acid)

  • Extraction solvent (e.g., hexane/isopropanol 3:2 v/v)

  • Derivatization agent (e.g., BF₃ in methanol (B129727) or trimethylsilyldiazomethane)

  • GC-MS system with a suitable column (e.g., DB-23)

Procedure:

  • Perform the enzymatic reaction as described above for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution.

  • Add a known amount of internal standard.

  • Extract the lipids from the reaction mixture using an appropriate organic solvent.

  • Evaporate the solvent and hydrolyze the CoA thioester to the free fatty acid (e.g., by strong base).

  • Derivatize the resulting free fatty acid to its corresponding FAME using a suitable derivatization agent.

  • Analyze the FAMEs by GC-MS. The product, methyl 2-methylpentadecanoate, can be identified by its mass spectrum and quantified by comparing its peak area to that of the internal standard.[10][11]

General Protocol for Ene-Reductase Activity Screening

Materials:

  • Purified ene-reductase

  • This compound

  • NADPH

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer (e.g., potassium phosphate buffer, pH 7.0)

Procedure:

  • Set up a reaction mixture containing buffer, substrate, NADPH, and the cofactor regeneration system.

  • Initiate the reaction by adding the ene-reductase.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

  • At various time points, withdraw aliquots and quench the reaction.

  • Analyze the samples for product formation using the GC-MS method described above.

Protocol for Copper Hydride Mediated Reduction

Materials:

Procedure:

  • In an inert atmosphere (e.g., under argon), dissolve the copper(I) salt and the phosphine ligand in the anhydrous solvent.

  • Add the substrate, this compound, to the reaction mixture.

  • Add the reducing agent, PMHS, dropwise to the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis (after quenching and derivatization).

  • Upon completion, quench the reaction with aqueous acid and extract the product.

Conclusion and Recommendations

The reduction of this compound presents a challenge due to the steric hindrance of the α-methyl group. While trans-2-enoyl-CoA reductase is the natural choice, its efficiency is likely to be lower than with its preferred linear, long-chain substrates. Researchers should consider screening TERs from various organisms, as their substrate specificities can differ significantly.

Ene-reductases from the OYE family offer a promising biocatalytic alternative. Their demonstrated activity on α-substituted substrates makes them strong candidates for this transformation. However, the large CoA moiety might negatively influence substrate binding and activity, necessitating experimental validation.

For a non-enantioselective but potentially high-yielding approach, copper hydride reduction is a robust chemical method. This would be particularly useful when the stereochemistry at the α-position is not critical or has been established prior to the reduction step.

Recommendation: For initial investigations into the reduction of this compound, a parallel screening approach is recommended. This should involve testing a panel of TERs and ene-reductases alongside the copper hydride-mediated chemical reduction. The detailed protocols provided in this guide offer a starting point for these experimental evaluations. The choice of the optimal method will ultimately depend on the desired stereoselectivity, yield, and the specific context of the research or drug development pipeline.

References

A Comparative Analysis of Synthetic vs. Biologically Derived (E)-2-methylpentadec-2-enoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-methylpentadec-2-enoyl-CoA is a critical intermediate in branched-chain fatty acid metabolism, playing a role in various physiological and pathological processes. As a subject of research in drug development and metabolic studies, the source of this molecule—chemical synthesis or biological derivation—can significantly impact experimental outcomes. This guide provides a comprehensive comparison of synthetic and biologically derived this compound, offering insights into their respective properties, performance, and the methodologies for their characterization.

Data Presentation: A Head-to-Head Comparison

The choice between synthetic and biologically derived this compound often depends on the specific requirements of the research application, such as the need for high purity, specific labeling, or biological activity. Below is a summary of key comparative metrics based on typical outcomes for these production methods.

FeatureSynthetic this compoundBiologically Derived this compound
Purity Typically >98% achievable through chromatographic purification.Variable, often co-purified with other cellular components.
Yield High, scalable to gram quantities.Generally lower, dependent on the efficiency of the biological system.
Stereoisomeric Purity Can result in a mixture of stereoisomers unless a stereospecific synthesis is employed.High stereospecificity due to enzymatic synthesis.
Isotopic Labeling Readily amenable to the incorporation of stable isotopes (e.g., ¹³C, ²H) at specific positions.Possible through metabolic labeling, but often results in diffuse labeling.
Biological Activity Potentially lower if a mixture of stereoisomers is present or if impurities inhibit enzymatic reactions.High, as it is produced in a biologically relevant context.
Cost Can be high due to multi-step synthesis and purification.Potentially lower for small-scale production if a suitable biological system is available.
Production Time Relatively short and predictable.Can be lengthy due to cell culture and purification steps.

Experimental Protocols

Accurate characterization is crucial to ensure the quality and suitability of this compound for experimental use. The following are detailed methodologies for key experiments.

Quantification and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 232 nm (for the enoyl thioester).

  • Sample Preparation: Dissolve the sample in the mobile phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Generate a standard curve using a purified and quantified standard of this compound.

Structural Confirmation by Mass Spectrometry (MS)

This protocol is for confirming the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

  • HPLC Conditions: Use the same HPLC conditions as described above to separate the analyte from contaminants before MS analysis.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: m/z 100-1500

  • Data Analysis: The expected m/z for the protonated molecule [M+H]⁺ of this compound should be observed. The fragmentation pattern (MS/MS) should be analyzed to confirm the structure, with characteristic fragments corresponding to the CoA moiety and the fatty acyl chain.

Enzymatic Activity Assay

This protocol assesses the biological activity of this compound by measuring its reduction by 2-methyl-branched-chain-enoyl-CoA reductase.[1]

  • Enzyme Source: Purified recombinant 2-methyl-branched-chain-enoyl-CoA reductase.

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM DTT.

  • Substrates:

    • This compound (from either synthetic or biological source)

    • NADPH (co-substrate)

  • Assay Procedure:

    • In a quartz cuvette, mix the reaction buffer, NADPH (to a final concentration of 150 µM), and the enzyme.

    • Initiate the reaction by adding this compound (to a final concentration of 50 µM).

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculation: The rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6220 M⁻¹cm⁻¹.

Mandatory Visualizations

To further elucidate the context and analysis of this compound, the following diagrams are provided.

fatty_acid_elongation Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) Malonyl-CoA 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) NADPH trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2-Enoyl-CoA (Cn+2) H2O Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) NADPH

Caption: The fatty acid elongation cycle.

experimental_workflow cluster_synthesis Source cluster_analysis Analysis Synthetic Synthetic HPLC_Purity HPLC Purity Assessment Synthetic->HPLC_Purity Biologically_Derived Biologically_Derived Biologically_Derived->HPLC_Purity MS_Confirmation MS Structural Confirmation HPLC_Purity->MS_Confirmation Enzymatic_Assay Enzymatic Activity Assay MS_Confirmation->Enzymatic_Assay

Caption: Experimental workflow for characterization.

Conclusion

The decision to use synthetic or biologically derived this compound should be made after careful consideration of the experimental goals. Synthetic routes offer high purity and scalability, which is advantageous for structural studies and high-throughput screening. In contrast, biologically derived material ensures the correct stereochemistry and native conformation, making it the preferred choice for in-cell or in-vivo functional studies where biological activity is paramount. The provided experimental protocols serve as a foundation for researchers to rigorously characterize their starting materials, thereby ensuring the reliability and reproducibility of their scientific findings.

References

Navigating the Analytical Landscape for (E)-2-methylpentadec-2-enoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise detection and quantification of specific acyl-CoA species are paramount. This guide addresses the analytical challenges and solutions concerning (E)-2-methylpentadec-2-enoyl-CoA, a molecule of interest in various metabolic pathways. A thorough investigation reveals a significant gap in the commercial availability of specific antibodies for this analyte, rendering a direct comparison of antibody cross-reactivity impractical at this time. Consequently, this guide provides a comprehensive overview of alternative analytical methodologies and presents a foundational framework for assessing antibody specificity and cross-reactivity, should such reagents become available in the future.

Current State of Detection: The Absence of Specific Antibodies

As of late 2025, dedicated antibodies for the specific detection of this compound are not described in the scientific literature or available from commercial suppliers. Immunoassays are powerful tools for high-throughput screening and cellular imaging; however, the development of highly specific antibodies to small molecules like acyl-CoAs is challenging due to their relatively small size and the potential for cross-reactivity with structurally similar endogenous molecules.

Alternative Analytical Approaches: A Comparative Overview

Given the lack of specific antibodies, researchers predominantly rely on chromatographic and mass spectrometric techniques for the analysis of this compound and other acyl-CoA species. These methods offer high sensitivity and specificity, allowing for the precise identification and quantification of these molecules in complex biological matrices.

Method Principle Advantages Disadvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates analytes based on their physicochemical properties followed by detection based on their mass-to-charge ratio.High specificity and sensitivity. Capable of multiplexing (analyzing multiple acyl-CoAs simultaneously). Provides structural information.[1]Requires expensive instrumentation. Sample preparation can be complex. Lower throughput compared to immunoassays.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Separates analytes based on their physicochemical properties, followed by detection based on UV absorbance or fluorescence.Less expensive than mass spectrometry. Robust and reliable.Lower sensitivity and specificity compared to MS. May require derivatization for fluorescent detection.[2]
Enzymatic Assays Utilizes enzymes that specifically react with the target analyte or a related product to generate a detectable signal (e.g., colorimetric, fluorometric).High throughput. Relatively inexpensive. Can be used for activity measurements.[3][4]Prone to interference from other molecules in the sample. May lack the specificity for a single acyl-CoA species.

A Framework for Assessing Antibody Cross-Reactivity

For researchers who may be developing or have access to a candidate antibody for this compound, a rigorous assessment of its cross-reactivity is crucial. The following section outlines the key experimental protocols and a conceptual workflow for such an evaluation.

Key Experimental Protocols for Cross-Reactivity Assessment

1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cross-reactivity testing, a competitive ELISA format is often employed.

  • Methodology:

    • Coat a microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA).

    • Block non-specific binding sites on the plate.

    • Incubate the plate with a fixed concentration of the antibody pre-mixed with varying concentrations of this compound (the analyte) or potential cross-reactants (structurally similar acyl-CoA molecules).

    • Wash the plate to remove unbound reagents.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again.

    • Add a substrate that is converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal, which is inversely proportional to the concentration of the analyte or cross-reactant in the sample.

    • Calculate the percentage of cross-reactivity relative to the binding of the target analyte.

2. Western Blot

  • Principle: A technique used to detect specific proteins in a sample of tissue homogenate or extract. In the context of a small molecule, a modified approach is needed.

  • Methodology:

    • Conjugates of this compound and various structurally related acyl-CoAs to a carrier protein are separated by SDS-PAGE.

    • The separated protein conjugates are transferred to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody against this compound.

    • The membrane is washed and then incubated with a labeled secondary antibody.

    • The signal is detected to visualize the binding of the antibody to the different acyl-CoA conjugates. The intensity of the bands can be compared to assess cross-reactivity.

3. Surface Plasmon Resonance (SPR)

  • Principle: A real-time, label-free optical technique for monitoring the binding of molecules.

  • Methodology:

    • Immobilize the antibody on a sensor chip.

    • Flow solutions containing this compound or potential cross-reactants over the chip surface.

    • Measure the change in the refractive index at the surface of the chip as the analytes bind to the antibody.

    • Determine the association and dissociation rate constants to calculate the binding affinity (KD) for each analyte.

    • Compare the binding affinities to quantify cross-reactivity.

Conceptual Workflow and Data Visualization

The systematic evaluation of antibody cross-reactivity is a critical step in the validation of any new immunoassay. The following diagram illustrates a logical workflow for this process.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cross-Reactivity Panel Testing cluster_2 Phase 3: Quantitative Affinity Measurement cluster_3 Phase 4: Data Analysis and Interpretation A Candidate Antibody Production/ Selection B ELISA-based Screening with Target Analyte A->B C Selection of Structurally Similar Acyl-CoAs B->C D Competitive ELISA with Cross-Reactivity Panel C->D E Surface Plasmon Resonance (SPR) Analysis D->E F Determination of Binding Kinetics (ka, kd) and Affinity (KD) E->F G Calculation of Cross-Reactivity Percentages F->G H Final Assessment of Antibody Specificity G->H

Workflow for Assessing Antibody Cross-Reactivity.

Conclusion

While the direct immunological detection of this compound is currently hampered by the absence of specific antibodies, robust and sensitive analytical methods like LC-MS/MS provide a reliable alternative for its quantification. For researchers venturing into the development of immunoassays for this and other small metabolic molecules, the principles and protocols outlined in this guide offer a foundational framework for the critical assessment of antibody specificity and cross-reactivity. The continued advancement in antibody engineering and production techniques may one day yield the specific reagents needed to unlock the full potential of immunoassays in the study of acyl-CoA metabolism.

References

Metabolic Crossroads: A Comparative Guide to the Fates of (E)-2-methylpentadec-2-enoyl-CoA and pentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. This guide provides a detailed comparison of the metabolic fates of (E)-2-methylpentadec-2-enoyl-CoA, a branched-chain unsaturated acyl-CoA, and its straight-chain counterpart, pentadec-2-enoyl-CoA. The presence of a methyl group at the α-carbon profoundly alters the metabolic pathway, requiring a distinct set of enzymes and leading to different metabolic efficiencies and end products.

The catabolism of fatty acids is a cornerstone of cellular energy production. While the beta-oxidation of straight-chain fatty acids is a well-trodden path, the metabolism of branched-chain fatty acids presents unique challenges and requires specialized enzymatic machinery. This comparison illuminates the critical differences in the breakdown of these two structurally similar, yet metabolically distinct, molecules.

Executive Summary of Metabolic Differences

The primary divergence in the metabolism of this compound and pentadec-2-enoyl-CoA lies in the enzymes required to process them and the resulting products of each beta-oxidation cycle. The methyl group in this compound introduces steric hindrance, rendering the standard beta-oxidation enzymes less effective and necessitating the involvement of specialized enzymes that can accommodate the branched structure.

FeaturePentadec-2-enoyl-CoAThis compound
Metabolic Pathway Standard Beta-Oxidation of Odd-Chain Fatty AcidsModified Beta-Oxidation for α-Methyl Branched-Chain Fatty Acids
Key Enzymes Standard beta-oxidation enzymes (Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-Ketothiolase)Specialized enzymes (e.g., potentially a specific Enoyl-CoA Hydratase, 2-methyl-3-hydroxyacyl-CoA Dehydrogenase, β-Ketothiolase with branched-chain substrate specificity)
Metabolic Rate Generally higherExpected to be lower due to steric hindrance and requirement for specialized enzymes. Long-chain 2-methyl-branched fatty acids are oxidized more slowly than their unbranched counterparts.
Products per Cycle Acetyl-CoA (until the final cycle)Propionyl-CoA at the cycle where the methyl group is located, and Acetyl-CoA in other cycles.
Final Products Multiple Acetyl-CoA molecules and one Propionyl-CoA moleculeMultiple Acetyl-CoA molecules and at least one Propionyl-CoA molecule

Metabolic Pathways: A Visual Comparison

The metabolic pathways for both molecules are depicted below, highlighting the key enzymatic steps and the divergence caused by the α-methyl group.

Pathway for Pentadec-2-enoyl-CoA

G cluster_0 Beta-Oxidation Cycle Pentadec-2-enoyl-CoA Pentadec-2-enoyl-CoA 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA Pentadec-2-enoyl-CoA->3-Hydroxypentadecanoyl-CoA Enoyl-CoA Hydratase (+H2O) 3-Ketopentadecanoyl-CoA 3-Ketopentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA->3-Ketopentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Tridecanoyl-CoA Tridecanoyl-CoA 3-Ketopentadecanoyl-CoA->Tridecanoyl-CoA β-Ketothiolase (+CoA-SH) Acetyl-CoA Acetyl-CoA 3-Ketopentadecanoyl-CoA->Acetyl-CoA

Metabolic pathway of pentadec-2-enoyl-CoA.
Pathway for this compound

G cluster_1 Modified Beta-Oxidation Cycle 2-Methylpentadec-2-enoyl-CoA 2-Methylpentadec-2-enoyl-CoA 2-Methyl-3-hydroxypentadecanoyl-CoA 2-Methyl-3-hydroxypentadecanoyl-CoA 2-Methylpentadec-2-enoyl-CoA->2-Methyl-3-hydroxypentadecanoyl-CoA Enoyl-CoA Hydratase (branched-chain specific?) (+H2O) 2-Methyl-3-ketopentadecanoyl-CoA 2-Methyl-3-ketopentadecanoyl-CoA 2-Methyl-3-hydroxypentadecanoyl-CoA->2-Methyl-3-ketopentadecanoyl-CoA 2-Methyl-3-hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Dodecanoyl-CoA Dodecanoyl-CoA 2-Methyl-3-ketopentadecanoyl-CoA->Dodecanoyl-CoA β-Ketothiolase (branched-chain specific) (+CoA-SH) Propionyl-CoA Propionyl-CoA 2-Methyl-3-ketopentadecanoyl-CoA->Propionyl-CoA

Metabolic pathway of this compound.

Comparative Enzyme Kinetics

While specific kinetic data for the enzymes acting on this compound is scarce in the literature, we can infer the expected differences based on studies of similar branched-chain fatty acids. The presence of the methyl group is known to decrease the affinity of the substrate for the standard beta-oxidation enzymes and reduce the maximal reaction velocity.

EnzymeSubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)
Enoyl-CoA Hydratase Pentadec-2-enoyl-CoAData not available for C15:1-CoA, but generally in the low µM range for straight-chain enoyl-CoAs.Data not available.
This compoundExpected to be higher than for the straight-chain counterpart.Expected to be lower.
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxypentadecanoyl-CoAData not available for C15-OH-CoA.Data not available.
2-Methyl-3-hydroxypentadecanoyl-CoAData not available. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) shows preference for short-chain methyl-branched acyl-CoAs.[1]Data not available.
β-Ketothiolase 3-Ketopentadecanoyl-CoAData not available.Data not available.
2-Methyl-3-ketopentadecanoyl-CoAData not available. Mitochondrial acetoacetyl-CoA thiolase (T2) can degrade 2-methylacetoacetyl-CoA.[2]Data not available.

Experimental Protocols

Fatty Acid Beta-Oxidation Assay in Isolated Hepatocytes

This protocol is adapted from established methods for measuring the oxidation of radiolabeled fatty acids in primary hepatocytes.

Objective: To compare the rate of beta-oxidation of --INVALID-LINK---2-methylpentadec-2-enoyl-CoA versus [1-¹⁴C]pentadec-2-enoyl-CoA.

Materials:

  • Isolated primary hepatocytes

  • Krebs-Henseleit buffer

  • [1-¹⁴C]-labeled this compound and [1-¹⁴C]pentadec-2-enoyl-CoA

  • Fatty acid-free bovine serum albumin (BSA)

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Isolate hepatocytes from a suitable animal model (e.g., rat or mouse) by collagenase perfusion. Resuspend the cells in Krebs-Henseleit buffer.

  • Substrate Preparation: Prepare a stock solution of the radiolabeled acyl-CoAs complexed with fatty acid-free BSA.

  • Incubation: Incubate a known number of hepatocytes with the radiolabeled substrate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding perchloric acid to precipitate proteins and cell debris.

  • Separation of Products: Centrifuge the samples and collect the supernatant containing the acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs).

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the rate of beta-oxidation as nmol of radiolabeled substrate oxidized per minute per million cells.

Analysis of Metabolic Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the identification and quantification of the acyl-CoA intermediates produced during the metabolism of the two compounds.

Objective: To identify and quantify the acyl-CoA intermediates generated from the metabolism of this compound and pentadec-2-enoyl-CoA.

Materials:

  • Cell or tissue extracts from the beta-oxidation assay

  • Internal standards (e.g., deuterated fatty acids)

  • Derivatization reagents (e.g., for conversion to volatile esters)

  • GC-MS system

Procedure:

  • Sample Extraction: Extract the acyl-CoAs from the cell or tissue homogenates using an appropriate solvent system.

  • Hydrolysis and Derivatization: Hydrolyze the acyl-CoA esters to their corresponding free fatty acids and then derivatize them to form volatile esters (e.g., methyl or tert-butyldimethylsilyl esters).

  • GC-MS Analysis: Inject the derivatized samples into the GC-MS system. The gas chromatograph will separate the different fatty acid esters based on their volatility and polarity, and the mass spectrometer will identify and quantify them based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Identify the different acyl-CoA intermediates by comparing their retention times and mass spectra to those of known standards. Quantify the intermediates using the internal standards.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow Start Start Hepatocyte_Isolation Isolate Primary Hepatocytes Start->Hepatocyte_Isolation Radiolabeling Incubate with [14C]-labeled Acyl-CoAs Hepatocyte_Isolation->Radiolabeling Beta_Oxidation_Assay Measure Beta-Oxidation Rate (Scintillation Counting) Radiolabeling->Beta_Oxidation_Assay Metabolite_Extraction Extract Acyl-CoA Intermediates Radiolabeling->Metabolite_Extraction Data_Analysis Quantify Oxidation Rates and Intermediates Beta_Oxidation_Assay->Data_Analysis Derivatization Hydrolyze and Derivatize Metabolite_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for comparing metabolic fates.

Conclusion

The metabolic fates of this compound and pentadec-2-enoyl-CoA diverge significantly due to the presence of an α-methyl group. While pentadec-2-enoyl-CoA is efficiently metabolized through the conventional beta-oxidation pathway, its methylated counterpart requires a specialized enzymatic toolkit to overcome steric hindrance. This results in a slower metabolic rate and the production of propionyl-CoA at the branched point. A thorough understanding of these differences is crucial for researchers investigating lipid metabolism, metabolic disorders, and for the development of therapeutic agents that may target these pathways. The provided experimental protocols offer a framework for the direct comparative analysis of these and other structurally related fatty acids.

References

Comparative Guide to Enzyme Specificity for (E)-2-Methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes with potential specificity towards (E)-2-methylpentadec-2-enoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids. Understanding the enzymatic landscape for this substrate is crucial for research into metabolic disorders and for the development of targeted therapeutic interventions. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated metabolic pathways.

Introduction

This compound is a C16 fatty acyl-CoA with a methyl branch at the alpha-carbon. Its metabolism is integral to the β-oxidation pathway for branched-chain fatty acids. Several enzyme classes are known to process structurally similar molecules, and their activity on this specific substrate is of significant interest. This guide focuses on the following key enzyme families:

  • Alpha-Methylacyl-CoA Racemase (AMACR): Crucial for the stereochemical inversion of 2-methylacyl-CoA esters, a prerequisite for their degradation via β-oxidation.

  • Enoyl-CoA Hydratase (ECH): Catalyzes the hydration of the trans-2 double bond of enoyl-CoA thioesters.

  • Enoyl-CoA Isomerase (ECI): Facilitates the metabolism of unsaturated fatty acids by shifting the position of double bonds.

  • Trans-2-Enoyl-CoA Reductase: Involved in fatty acid elongation and the metabolism of sphingosine (B13886) 1-phosphate.

  • 2-Methyl-Branched-Chain-Enoyl-CoA Reductase: A specialized reductase in the metabolism of 2-methyl-branched-chain fatty acids.

Due to a lack of direct experimental data for this compound across all enzyme classes, this guide presents kinetic data for structurally related substrates to infer potential enzymatic activity and specificity.

Quantitative Data Comparison

The following tables summarize the available kinetic parameters for enzymes acting on various α-methylated and long-chain enoyl-CoA substrates. It is important to note that direct kinetic data for this compound is not available in the reviewed literature. The presented data serves as a proxy for understanding the substrate preferences of these enzymes.

Table 1: Kinetic Parameters of Alpha-Methylacyl-CoA Racemase (AMACR) with Various Substrates

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human AMACR 1A(2S)-2-Methyldecanoyl-CoAN/AN/AVery similar efficiency to (2R)[1]
Human AMACR 1A(2R)-2-Methyldecanoyl-CoAN/AN/AVery similar efficiency to (2S)[1]
M. tuberculosis MCRFenoprofenoyl-CoAN/AN/A1.07 x 106

N/A: Data not available in the cited literature.

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (ECH) with Various Substrates

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Rat Liver (mitochondrial)Crotonyl-CoA (C4)N/AHigh Activity[2]
Rat Liver (mitochondrial)C4 up to C16N/ARate decreases with increasing chain length[3]

N/A: Specific values not provided in the cited literature.

Table 3: Substrate Specificity of Enoyl-CoA Isomerase (ECI)

Enzyme SourceSubstrate Chain LengthActivityReference
Yeast (peroxisomal)C6 to C16Active[4]
Human (mitochondrial)C6 to C16Active

Table 4: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase with Various Substrates

Enzyme SourceSubstrateKm (µM)Reference
Euglena gracilisCrotonyl-CoA (C4)68[5]
Euglena gracilistrans-2-Hexenoyl-CoA (C6)91[5]

Table 5: Kinetic Parameters of 2-Methyl-Branched-Chain Acyl-CoA Dehydrogenase (Reductase Activity) with Various Substrates

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Ascaris suum (mitochondrial)2-Methylbutyryl-CoA (C5)181.62[6]
Ascaris suum (mitochondrial)2-Methylvaleryl-CoA (C6)211.58[6]

Experimental Protocols

Detailed methodologies for assaying the activity of these enzyme classes are provided below. These protocols are based on published methods and may require optimization for use with this compound.

Protocol 1: Alpha-Methylacyl-CoA Racemase (AMACR) Activity Assay (¹H NMR-based)

This method monitors the exchange of the α-proton of the substrate with deuterium (B1214612) from the solvent, catalyzed by AMACR.

Materials:

  • Purified recombinant AMACR

  • This compound (or other 2-methylacyl-CoA substrate)

  • 50 mM Sodium phosphate (B84403) buffer, pH 7.4, prepared in D₂O

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

Procedure:

  • Prepare a reaction mixture in an NMR tube containing:

    • 50 mM Sodium phosphate buffer in D₂O

    • 100 µM this compound

  • Acquire a baseline ¹H NMR spectrum of the substrate. The α-methyl group should appear as a doublet.

  • Initiate the reaction by adding a catalytic amount of purified AMACR (e.g., 50 ng) to the NMR tube.

  • Incubate the reaction at 30°C.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the conversion of the α-methyl doublet into a singlet. This change indicates the replacement of the α-proton with a deuterium atom.

  • The rate of the reaction can be determined by measuring the rate of change in the peak integrals of the doublet and singlet.

Reference: Based on the protocol described for fenoprofenoyl-CoA with MCR.

Protocol 2: Enoyl-CoA Hydratase (ECH) Activity Assay (Spectrophotometric)

This continuous spectrophotometric assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2 double bond of the enoyl-CoA substrate.

Materials:

  • Purified ECH

  • This compound

  • 50 mM Tris-HCl buffer, pH 8.0

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 895 µL of 50 mM Tris-HCl, pH 8.0

    • A final concentration of 25 µM this compound

  • Equilibrate the cuvette to 30°C in the spectrophotometer.

  • Initiate the reaction by adding 5 µL of the enzyme solution.

  • Immediately begin monitoring the decrease in absorbance at 263 nm for several minutes.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the enoyl-CoA substrate.

Protocol 3: Trans-2-Enoyl-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, which is coupled to the reduction of the enoyl-CoA substrate.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • This compound

  • 100 mM Potassium phosphate buffer, pH 6.2

  • 0.4 mM NADPH

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM Potassium phosphate buffer, pH 6.2

    • 0.4 mM NADPH

    • 0.5 mM this compound

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is calculated using the molar extinction coefficient of NADPH at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).[7]

Mandatory Visualizations

The following diagrams illustrate the metabolic context and experimental workflows related to the enzymatic processing of this compound.

Beta_Oxidation_of_Branched_Chain_Fatty_Acids Substrate (2R)-2-Methylpentadecanoyl-CoA AMACR Alpha-Methylacyl-CoA Racemase (AMACR) Substrate->AMACR Epimer (2S)-2-Methylpentadecanoyl-CoA AMACR->Epimer AcylCoA_DH Acyl-CoA Dehydrogenase Epimer->AcylCoA_DH EnoylCoA This compound AcylCoA_DH->EnoylCoA ECH Enoyl-CoA Hydratase (ECH) EnoylCoA->ECH HydroxyacylCoA 3-Hydroxy-2-methyl- pentadecanoyl-CoA ECH->HydroxyacylCoA HydroxyacylCoA_DH 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_DH KetoacylCoA 3-Keto-2-methyl- pentadecanoyl-CoA HydroxyacylCoA_DH->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase Products Propionyl-CoA + Myristoyl-CoA Thiolase->Products

Caption: β-Oxidation pathway for a 2-methyl-branched fatty acid.

Fatty_Acid_Elongation_Cycle AcylCoA_n Acyl-CoA (Cn) Condensation Condensation (ELOVL) AcylCoA_n->Condensation KetoacylCoA 3-Ketoacyl-CoA (Cn+2) Condensation->KetoacylCoA Reduction1 Reduction (KAR) KetoacylCoA->Reduction1 HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) Reduction1->HydroxyacylCoA Dehydration Dehydration (HACD) HydroxyacylCoA->Dehydration EnoylCoA trans-2-Enoyl-CoA (Cn+2) Dehydration->EnoylCoA Reduction2 Reduction (TECR) EnoylCoA->Reduction2 AcylCoA_n2 Acyl-CoA (Cn+2) Reduction2->AcylCoA_n2 MalonylCoA Malonyl-CoA MalonylCoA->Condensation NADPH1 NADPH NADPH1->Reduction1 NADPH2 NADPH NADPH2->Reduction2

Caption: The fatty acid elongation cycle.

Experimental_Workflow_Spectrophotometric_Assay Start Start: Prepare Reagents (Buffer, Substrate, Cofactor) Mix Mix Reagents in Cuvette Start->Mix Equilibrate Equilibrate to Assay Temperature Mix->Equilibrate AddEnzyme Initiate Reaction: Add Enzyme Equilibrate->AddEnzyme Measure Monitor Absorbance Change (e.g., at 263nm or 340nm) AddEnzyme->Measure Analyze Calculate Initial Rate Measure->Analyze End End: Determine Enzyme Activity Analyze->End

Caption: General workflow for a spectrophotometric enzyme assay.

References

A Comparative Analysis of (E)-2-methylpentadec-2-enoyl-CoA: A Key Intermediate in Branched-Chain Fatty Acid Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-methylpentadec-2-enoyl-CoA , a critical intermediate in the catabolism of 2-methyl-branched-chain fatty acids, plays a role in the energy metabolism of various organisms. While direct comparative quantitative data for this specific molecule across different species remains limited in publicly available research, its metabolic context and the enzymes involved in its formation provide a basis for an inferential comparative analysis. This guide synthesizes the available information on its metabolic pathway, the enzymes responsible for its conversion, and the analytical methods for its detection, providing a framework for researchers, scientists, and drug development professionals.

Metabolic Significance and Pathway

This compound is generated from 2-methylpentadecanoyl-CoA through the action of acyl-CoA dehydrogenases (ACADs). This dehydrogenation step is a key reaction in the β-oxidation pathway for branched-chain fatty acids. The presence and activity of specific ACADs with affinity for 2-methyl-branched-chain substrates are indicative of an organism's capacity to metabolize these types of fatty acids.

The general pathway involving this compound is depicted below:

cluster_0 Mitochondrial β-Oxidation of 2-Methyl-Branched-Chain Fatty Acids 2-Methylpentadecanoyl-CoA 2-Methylpentadecanoyl-CoA E-2-methylpentadec-2-enoyl-CoA E-2-methylpentadec-2-enoyl-CoA 2-Methylpentadecanoyl-CoA->E-2-methylpentadec-2-enoyl-CoA Acyl-CoA Dehydrogenase (e.g., ACAD10, LCAD, MCAD) 3-Hydroxy-2-methylpentadecanoyl-CoA 3-Hydroxy-2-methylpentadecanoyl-CoA E-2-methylpentadec-2-enoyl-CoA->3-Hydroxy-2-methylpentadecanoyl-CoA Enoyl-CoA Hydratase 2-Methyl-3-ketopentadecanoyl-CoA 2-Methyl-3-ketopentadecanoyl-CoA 3-Hydroxy-2-methylpentadecanoyl-CoA->2-Methyl-3-ketopentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA 2-Methyl-3-ketopentadecanoyl-CoA->Propionyl-CoA Thiolase Myristoyl-CoA Myristoyl-CoA 2-Methyl-3-ketopentadecanoyl-CoA->Myristoyl-CoA Thiolase

Figure 1: Simplified pathway of 2-methylpentadecanoyl-CoA degradation.

Comparative Insights Across Species

While direct quantification of this compound is scarce, the substrate specificity of the involved enzymes offers clues about its metabolism in different species.

Species/GroupEnzyme(s) with Activity towards 2-Methyl-Branched-Chain Acyl-CoAsImplied Metabolic CapacityReference
Mammals (Human) ACAD10, Long-Chain Acyl-CoA Dehydrogenase (LCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Humans possess multiple enzymes capable of initiating the degradation of 2-methyl-branched-chain fatty acids, suggesting this is a conserved metabolic pathway. ACAD10 shows significant activity towards both R and S isomers of 2-methyl-C15-CoA, while LCAD and MCAD are specific for the S-enantiomer of 2-methylpentadecanoyl-CoA.[1][2]
Nematodes (Ascaris suum) 2-methyl branched-chain acyl-CoA dehydrogenaseThis parasitic nematode has a dedicated enzyme for the dehydrogenation of 2-methylbutyryl-CoA and 2-methylvaleryl-CoA, indicating the importance of branched-chain fatty acid metabolism in this organism. While the specific activity on longer chains like C15 is not detailed, its presence points to a functional pathway.[3]
Bacteria Various Acyl-CoA DehydrogenasesThe capacity to degrade branched-chain fatty acids is widespread in bacteria, particularly in syntrophic communities that play a crucial role in the anaerobic digestion of proteins and amino acids. The specific enzymes and pathways can vary significantly between different bacterial species.

Table 1: Inferred Metabolic Capacity for this compound Precursor in Different Species

Experimental Protocols

The quantification of this compound and related branched-chain acyl-CoAs typically relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized protocols for sample preparation and analysis.

Extraction of Acyl-CoAs from Tissues and Cells

This protocol is a general guideline and may require optimization based on the specific sample type.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge

Procedure:

  • Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in 1 mL of ice-cold 10% TCA or 5% SSA per 100 mg of tissue. Spike with internal standards at this stage.

  • Incubate the homogenate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • For TCA extracts, a solid-phase extraction (SPE) step is often required to remove the TCA prior to LC-MS/MS analysis. SSA extracts may not require this step.[4]

LC-MS/MS Analysis of Branched-Chain Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile[5]

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the acyl-CoAs based on their hydrophobicity. The specific gradient profile needs to be optimized for the separation of long-chain branched acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for untargeted analysis.

  • MRM Transitions: For targeted analysis of this compound, specific precursor-to-product ion transitions would need to be determined using a chemical standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

The workflow for a typical LC-MS/MS experiment for acyl-CoA analysis is outlined below:

cluster_1 Experimental Workflow for Acyl-CoA Analysis A Sample Collection & Quenching B Homogenization & Extraction with Internal Standards A->B C Centrifugation B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Figure 2: General workflow for the analysis of acyl-CoAs.

Challenges and Future Directions

The primary challenge in the comparative analysis of this compound is the lack of commercially available standards, which hinders absolute quantification and the development of specific analytical methods. Future research should focus on:

  • Synthesis of Standards: The chemical synthesis of this compound and its stable isotope-labeled analog is crucial for accurate quantification.

  • Targeted Metabolomics Studies: Development and application of targeted LC-MS/MS methods to quantify this and other intermediates of branched-chain fatty acid oxidation in a variety of species from different kingdoms.

  • Enzyme Characterization: Further characterization of acyl-CoA dehydrogenases from diverse organisms to understand their substrate specificity for long-chain branched acyl-CoAs.

  • Metabolic Flux Analysis: Employing stable isotope tracers to measure the flux through the branched-chain fatty acid degradation pathway in different organisms under various physiological conditions.[6][7]

By addressing these research gaps, a more comprehensive and quantitative comparative understanding of this compound metabolism across the tree of life can be achieved, with potential implications for drug development targeting metabolic pathways in pathogens or understanding metabolic diseases in humans.

References

Validating the Structure of Synthesized (E)-2-methylpentadec-2-enoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of synthesized (E)-2-methylpentadec-2-enoyl-CoA. We present supporting experimental data, detailed methodologies, and a comparative analysis with potential isomeric and saturated alternatives to ensure the accurate identification and characterization of this long-chain fatty acyl-CoA.

Data Presentation: Comparative Analysis of this compound and Alternatives

Accurate structural validation of synthesized this compound is paramount for its use in biochemical assays and drug development. This section provides a comparative summary of expected analytical data for the target compound and its key alternatives: the geometric isomer (Z)-2-methylpentadec-2-enoyl-CoA and the saturated analogue 2-methylpentadecanoyl-CoA.

Table 1: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compoundC₃₇H₆₄N₇O₁₇P₃S1003.931004.94767 (loss of acyl chain), 428 (adenosine 3',5'-diphosphate), 238 (acyl chain fragment)
(Z)-2-methylpentadec-2-enoyl-CoAC₃₇H₆₄N₇O₁₇P₃S1003.931004.94767 (loss of acyl chain), 428 (adenosine 3',5'-diphosphate), 238 (acyl chain fragment)
2-methylpentadecanoyl-CoAC₃₇H₆₆N₇O₁₇P₃S1005.951006.96767 (loss of acyl chain), 428 (adenosine 3',5'-diphosphate), 240 (acyl chain fragment)

Table 2: Comparative ¹H NMR Spectroscopy Data (Simulated)

CompoundKey Proton SignalsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundVinyl H~6.8q~15
Methyl on double bond~1.8s-
(Z)-2-methylpentadec-2-enoyl-CoAVinyl H~6.2q~10
Methyl on double bond~2.1s-
2-methylpentadecanoyl-CoA-No signals in vinyl region--

Table 3: Comparative ¹³C NMR Spectroscopy Data (Simulated)

CompoundKey Carbon SignalsChemical Shift (δ, ppm)
This compoundCarbonyl (C=O)~195
Vinylic C-H~145
Vinylic C-CH₃~130
(Z)-2-methylpentadec-2-enoyl-CoACarbonyl (C=O)~195
Vinylic C-H~143
Vinylic C-CH₃~132
2-methylpentadecanoyl-CoACarbonyl (C=O)~205
-No signals in vinylic region

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and identify characteristic fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with an electrospray ionization (ESI) source.

Method:

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of 1-10 µg/mL.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

  • Ionization: Use positive ion mode ESI to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-1500.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion of the target compound for collision-induced dissociation (CID) to obtain fragmentation spectra. Key expected fragments for acyl-CoAs include the loss of the acyl chain, leaving the CoA moiety, and fragments corresponding to the adenosine (B11128) 3',5'-diphosphate.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure, including the stereochemistry of the double bond.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as methanol-d₄ or water-d₂ with a small amount of a solubilizing agent if necessary.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shift and multiplicity of the vinylic proton and the methyl group attached to the double bond.

    • The coupling constant (J-value) between the vinylic protons is critical for determining the stereochemistry. A J-value of approximately 15 Hz is indicative of an (E)- or trans-configuration, while a J-value around 10-12 Hz suggests a (Z)- or cis-configuration.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the chemical shifts of the carbonyl carbon, the two vinylic carbons, and the methyl carbon on the double bond. These shifts will be distinct from those of a saturated acyl-CoA.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.

    • Run Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • Utilize Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, which can further confirm the connectivity of the molecule.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_conclusion Conclusion synthesis Chemical Synthesis of This compound purification Purification by HPLC synthesis->purification hrms High-Resolution Mass Spectrometry (HRMS) - Confirm Molecular Formula - Analyze Fragmentation purification->hrms nmr NMR Spectroscopy (1H, 13C, 2D) - Determine Connectivity - Confirm Stereochemistry purification->nmr comparison Comparison with Alternatives ((Z)-isomer, saturated analogue) hrms->comparison nmr->comparison validated Validated Structure of This compound comparison->validated

Caption: Experimental workflow for the synthesis and structural validation of this compound.

References

Comparative Biological Activity of (E)-2-Methylpentadec-2-enoyl-CoA Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of stereoisomers is paramount. This guide provides a comparative analysis of the (2R) and (2S) stereoisomers of (E)-2-methylpentadec-2-enoyl-CoA, focusing on their differential metabolism within the peroxisomal β-oxidation pathway. The information presented herein is supported by experimental data and detailed methodologies to facilitate further investigation.

The metabolism of 2-methyl-branched fatty acids, such as the stereoisomers of this compound, primarily occurs through the peroxisomal β-oxidation pathway. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain. Key enzymes in this process exhibit significant stereospecificity, leading to marked differences in the biological processing of the (2R) and (2S) isomers.

Executive Summary of Comparative Biological Activity

The central finding from available research is that the dehydrogenating enzymes involved in the peroxisomal β-oxidation of α-methyl-branched acyl-CoAs demonstrate absolute specificity for the (2S)-enantiomer.[1] This indicates that while both the (2R) and (2S) stereoisomers of this compound may undergo the initial hydration step, the subsequent dehydrogenation, a critical step for further breakdown, is likely to be significantly hindered or completely blocked for the (2R) isomer. Consequently, the (2S) stereoisomer is readily metabolized, whereas the (2R) stereoisomer is expected to be a poor substrate for the complete β-oxidation spiral.

Peroxisomal β-Oxidation Pathway for 2-Methyl-Branched Fatty Acids

The catabolism of this compound stereoisomers involves the following key enzymatic steps within the peroxisomes:

  • Hydration: The initial step is the hydration of the double bond of the enoyl-CoA ester, catalyzed by the enoyl-CoA hydratase 2 (ECH2) activity of the Multifunctional Protein 2 (MFP-2). This reaction adds a hydroxyl group to the β-carbon, forming a 3-hydroxyacyl-CoA intermediate.

  • Dehydrogenation: The resulting 3-hydroxyacyl-CoA is then dehydrogenated by the (3R)-hydroxyacyl-CoA dehydrogenase activity, also residing on MFP-2. This step is crucial as it forms a 3-ketoacyl-CoA, a prerequisite for the final thiolytic cleavage.

  • Thiolysis: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by sterol carrier protein X (SCPx), which shortens the fatty acid chain by two carbons and releases acetyl-CoA or propionyl-CoA.

Peroxisomal_Beta_Oxidation cluster_isomers Input Substrates cluster_pathway Peroxisomal β-Oxidation 2R_isomer (2R,E)-2-Methylpentadec-2-enoyl-CoA MFP2_Hydratase Multifunctional Protein 2 (Enoyl-CoA Hydratase 2) 2R_isomer->MFP2_Hydratase Hydration 2S_isomer (2S,E)-2-Methylpentadec-2-enoyl-CoA 2S_isomer->MFP2_Hydratase Hydration 3_Hydroxyacyl_CoA_R (2R,3R)-3-Hydroxy-2-methyl- pentadecanoyl-CoA MFP2_Hydratase->3_Hydroxyacyl_CoA_R Forms (2R,3R)-3-Hydroxy- 2-methylpentadecanoyl-CoA 3_Hydroxyacyl_CoA_S (2S,3R)-3-Hydroxy-2-methyl- pentadecanoyl-CoA MFP2_Hydratase->3_Hydroxyacyl_CoA_S Forms (2S,3R)-3-Hydroxy- 2-methylpentadecanoyl-CoA MFP2_Dehydrogenase Multifunctional Protein 2 ((3R)-Hydroxyacyl-CoA Dehydrogenase) Ketoacyl_CoA 3-Keto-2-methyl- pentadecanoyl-CoA MFP2_Dehydrogenase->Ketoacyl_CoA Forms 3-Keto-2-methyl- pentadecanoyl-CoA SCPx Sterol Carrier Protein X (Thiolase) Metabolites Further β-Oxidation Cycles SCPx->Metabolites 3_Hydroxyacyl_CoA_R->MFP2_Dehydrogenase Dehydrogenation (Blocked for 2R) 3_Hydroxyacyl_CoA_S->MFP2_Dehydrogenase Dehydrogenation (Specific for 2S) Ketoacyl_CoA->SCPx Thiolysis

Figure 1. Differential metabolism of this compound stereoisomers.

Quantitative Data Comparison

StereoisomerEnoyl-CoA Hydratase 2 (MFP-2) Activity(3R)-Hydroxyacyl-CoA Dehydrogenase (MFP-2) ActivityOverall β-Oxidation
(2S,E)-2-Methylpentadec-2-enoyl-CoA ActiveActive (Specific Substrate) Metabolized
(2R,E)-2-Methylpentadec-2-enoyl-CoA Likely ActiveInactive (Not a Substrate) Not significantly metabolized

Note: The activity of enoyl-CoA hydratase 2 on both stereoisomers is presumed to be possible, leading to the formation of the corresponding (2R, 3R) and (2S, 3R)-3-hydroxy-2-methylpentadecanoyl-CoA. However, the subsequent dehydrogenase step is the key determinant of the metabolic fate of these isomers.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Peroxisomal β-Oxidation Assay using Radiolabeled Substrates

This assay measures the overall rate of β-oxidation of a radiolabeled fatty acid substrate in isolated peroxisomes or cell cultures.

Materials:

  • [1-¹⁴C]-(E)-2-methylpentadec-2-enoic acid (custom synthesis)

  • Coenzyme A (CoA), ATP, NAD⁺

  • Cultured cells (e.g., human skin fibroblasts) or isolated rat liver peroxisomes

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Synthesize the CoA ester of [1-¹⁴C]-(E)-2-methylpentadec-2-enoyl-CoA from the corresponding free fatty acid.

  • Cell Culture/Peroxisome Isolation: Culture human skin fibroblasts to confluence or isolate peroxisomes from rat liver by differential and equilibrium density centrifugation.

  • Incubation: Incubate the cells or isolated peroxisomes with the radiolabeled substrate in a buffered solution containing CoA, ATP, and NAD⁺.

  • Measurement of β-Oxidation: After incubation, measure the production of ¹⁴C-labeled acetyl-CoA (or other chain-shortened products) by methods such as scintillation counting of the acid-soluble fraction.

  • Data Analysis: Compare the rate of β-oxidation between the (2R) and (2S) stereoisomers.

Peroxisomal_Beta_Oxidation_Assay cluster_prep Preparation cluster_assay Assay Substrate Synthesize [1-¹⁴C]-(E)-2-methyl- pentadec-2-enoyl-CoA (2R and 2S isomers) Incubation Incubate Sample with Radiolabeled Substrate, CoA, ATP, NAD⁺ Substrate->Incubation Biological_Sample Culture Cells or Isolate Peroxisomes Biological_Sample->Incubation Measurement Measure ¹⁴C-labeled Chain-Shortened Products (e.g., Acetyl-CoA) Incubation->Measurement Analysis Compare β-Oxidation Rates of (2R) vs (2S) Isomers Measurement->Analysis

Figure 2. Workflow for the peroxisomal β-oxidation assay.
Enoyl-CoA Hydratase 2 Activity Assay

This spectrophotometric assay measures the activity of the enoyl-CoA hydratase 2 component of MFP-2 by monitoring the decrease in absorbance of the enoyl-CoA substrate.

Materials:

  • Purified recombinant Multifunctional Protein 2 (MFP-2)

  • (2R,E)- and (2S,E)-2-methylpentadec-2-enoyl-CoA substrates

  • Spectrophotometer

  • Reaction buffer (e.g., Tris-HCl)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer and the enoyl-CoA substrate in a cuvette.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified MFP-2.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at a wavelength corresponding to the enoyl-CoA double bond (typically around 263 nm).

  • Data Analysis: Calculate the initial rate of the reaction from the change in absorbance over time. Determine kinetic parameters such as Kₘ and Vₘₐₓ for each stereoisomer.

Acyl-CoA Oxidase Assay

This assay measures the activity of acyl-CoA oxidase, the first enzyme in the β-oxidation of 2-methyl-branched fatty acids.

Materials:

  • (2R)- and (2S)-2-methylpentadecanoyl-CoA substrates

  • Purified acyl-CoA oxidase

  • Horseradish peroxidase

  • A suitable chromogenic or fluorogenic substrate for peroxidase (e.g., leuco-dichlorofluorescein)[2]

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the acyl-CoA substrate, horseradish peroxidase, and the chromogenic/fluorogenic substrate in a suitable buffer.

  • Enzyme Addition: Start the reaction by adding acyl-CoA oxidase.

  • Measurement: The H₂O₂ produced by the acyl-CoA oxidase reaction is used by the horseradish peroxidase to oxidize the substrate, leading to a change in color or fluorescence, which is measured over time.

  • Data Analysis: Calculate the rate of H₂O₂ production, which is proportional to the acyl-CoA oxidase activity, for each stereoisomer.

Conclusion

The stereochemistry at the α-carbon of this compound is a critical determinant of its biological activity. The absolute specificity of the peroxisomal (3R)-hydroxyacyl-CoA dehydrogenase for the (2S)-methyl stereoisomer dictates that only the (2S,E)-2-methylpentadec-2-enoyl-CoA is efficiently metabolized through the β-oxidation pathway. The (2R) isomer, while potentially hydrated by enoyl-CoA hydratase 2, is a dead-end metabolite in this pathway due to its inability to be processed by the subsequent dehydrogenase. These findings have significant implications for the design and development of drugs targeting fatty acid metabolism, as well as for understanding the metabolic fate of branched-chain fatty acids. The provided experimental protocols offer a framework for further detailed investigation into the kinetics and stereoselectivity of the enzymes involved.

References

A Researcher's Guide to Analytical Methods for (E)-2-methylpentadec-2-enoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate detection and quantification of specific lipid intermediates is paramount. (E)-2-methylpentadec-2-enoyl-CoA, a branched-chain unsaturated acyl-CoA, is a key metabolite in the catabolism of certain fatty acids. This guide provides a comprehensive comparison of the primary analytical methods for its detection, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique for your research needs.

Method Comparison at a Glance

The selection of an analytical method for this compound is a critical decision that balances sensitivity, specificity, throughput, and cost. The following table summarizes the quantitative performance of the most common analytical techniques.

Analytical MethodPrincipleSample ThroughputLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (%)
LC-MS/MS Chromatographic separation followed by mass spectrometric detectionMedium to High1-5 fmol (on column) for long-chain acyl-CoAs[1]~10 fmol (on column) for long-chain acyl-CoAs<15%[2]90-111%[1]
HPLC-UV Chromatographic separation with UV absorbance detectionMedium~0.7 pmol for retinoids (structurally similar chromophore)[3]~1 pmol for retinoids (structurally similar chromophore)[3]<10%Not specified
GC-MS Chromatographic separation of derivatized analytes with mass spectrometric detectionMedium26-35 µg/mL for FAMEs[4]86-128 µg/mL for FAMEs[4]<15%Not specified
Enzymatic Assay Enzyme-coupled reaction leading to a colorimetric or fluorometric signalHigh0.3 µM for total long-chain acyl-CoAs[5]Not specified<10%Not specified

Note: Data for this compound is not always available. In such cases, data for structurally similar long-chain acyl-CoAs or other relevant molecules are provided as a proxy.

In-Depth Look at Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the analysis of acyl-CoAs due to its unparalleled sensitivity and specificity.[2][6] This technique allows for the precise quantification of this compound even in complex biological matrices.

Experimental Protocol:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9).[7]

    • Perform protein precipitation using an organic solvent mixture like acetonitrile (B52724):isopropanol:methanol (B129727) (3:1:1).[7]

    • For cleaner samples, solid-phase extraction (SPE) can be employed.[2]

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.[7]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[7]

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[7]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[7]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[7]

    • Flow Rate: 0.4 mL/min.[7]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion. A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for profiling.[2][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique that can be used for the analysis of enoyl-CoA species, which possess a UV-absorbing double bond. While less sensitive than LC-MS/MS, it can be a robust and cost-effective option for samples with higher analyte concentrations.

Experimental Protocol:

  • Sample Preparation:

    • Sample extraction is similar to that for LC-MS/MS, involving homogenization and protein precipitation.

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM phosphate buffer, pH 5.0) and an organic solvent like methanol or acetonitrile is commonly used.[8]

    • Detection: UV absorbance is monitored at approximately 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since acyl-CoAs are not directly amenable to GC analysis, a derivatization step is required to convert the fatty acyl chain into a more volatile form, typically a fatty acid methyl ester (FAME). This method, therefore, measures the fatty acid moiety of the acyl-CoA after hydrolysis and derivatization.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Hydrolyze the acyl-CoA sample to release the free fatty acid.

    • Derivatize the fatty acid to its corresponding FAME using a reagent such as boron trifluoride (BF3) in methanol.[9]

    • Extract the FAMEs with an organic solvent like hexane.[9]

  • Gas Chromatography:

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., DB-23).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.[1]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization is typically used.[9]

    • Detection: The mass spectrometer is operated in single ion monitoring (SIM) mode for quantitative analysis or scan mode for identification.[1]

Enzymatic Assays

Enzymatic assays offer a high-throughput and relatively simple method for the quantification of total long-chain acyl-CoAs. These assays are typically based on a coupled enzymatic reaction that produces a detectable colorimetric or fluorometric signal.

Experimental Protocol:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in the buffer provided with the assay kit, often containing a detergent like Triton X-100.[10]

  • Assay Procedure:

    • Commercial kits (e.g., EnzyFluo™ Fatty Acyl-CoA Assay Kit) provide a detailed protocol.[5]

    • The assay typically involves incubating the sample with a reaction mixture containing enzymes that act on long-chain acyl-CoAs to produce a fluorescent or colored product.

    • The signal is then measured using a microplate reader.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of this compound, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Tissue_Cell Tissue/Cell Sample Homogenization Homogenization Tissue_Cell->Homogenization Extraction Extraction/ Precipitation Homogenization->Extraction Enzymatic_Assay Enzymatic Assay Homogenization->Enzymatic_Assay Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution LC_MS LC-MS/MS Reconstitution->LC_MS HPLC_UV HPLC-UV Reconstitution->HPLC_UV GC_MS GC-MS Reconstitution->GC_MS Quantification Quantification LC_MS->Quantification HPLC_UV->Quantification GC_MS->Quantification Enzymatic_Assay->Quantification Interpretation Interpretation Quantification->Interpretation

Caption: A typical experimental workflow for the analysis of this compound.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP -> AMP + PPi CoASH FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA FattyAcylCoA_mito Fatty Acyl-CoA FattyAcylCoA->FattyAcylCoA_mito Carnitine Shuttle AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA_Dehydrogenase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA Thiolase β-Ketothiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShorterAcylCoA Fatty Acyl-CoA (n-2 carbons) Thiolase->ShorterAcylCoA EnoylCoA->EnoylCoA_Hydratase H2O HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase NAD+ -> NADH + H+ KetoacylCoA->Thiolase CoASH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ShorterAcylCoA->AcylCoA_Dehydrogenase Re-enters cycle FattyAcylCoA_mito->AcylCoA_Dehydrogenase FAD -> FADH2

Caption: The fatty acid beta-oxidation pathway, a key metabolic process involving enoyl-CoA intermediates.[11][12][13]

References

A Comparative Guide to the Confirmation of (E)-2-methylpentadec-2-enoyl-CoA Identity in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of lipid metabolites within complex biological matrices is a critical challenge in metabolomics and drug development. This guide provides a comprehensive comparison of analytical methodologies for the confirmation of (E)-2-methylpentadec-2-enoyl-CoA, a methyl-branched, long-chain enoyl-CoA. We will delve into the performance of leading techniques, supported by experimental data for analogous compounds, and provide detailed experimental protocols and visual workflows to aid in the selection of the most appropriate method for your research needs.

Data Presentation: A Quantitative Comparison of Analytical Techniques

The selection of an analytical technique is often a trade-off between sensitivity, specificity, and the ability to provide structural information. Below is a summary of key quantitative parameters for the primary methods used in the analysis of acyl-CoAs. It is important to note that data for the specific analysis of this compound is limited; therefore, the following table is a composite of reported values for similar long-chain and branched-chain acyl-CoAs to provide a comparative overview.[1][2][3][4]

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)ThroughputStructural InformationNotes
LC-MS/MS Low nM to pM rangeLow nM rangeHighHigh (Fragmentation Pattern)Gold standard for sensitivity and specificity in acyl-CoA analysis. Can distinguish isomers with appropriate chromatography.[1][4]
GC-MS (with derivatization) pM to fM range (for FAMEs)pM to fM range (for FAMEs)MediumHigh (Fragmentation Pattern of FAMEs)Requires derivatization to fatty acid methyl esters (FAMEs), which adds sample preparation steps and may introduce bias. Not a direct analysis of the CoA ester.
NMR Spectroscopy µM to high nM rangeµM rangeLowVery High (Detailed molecular structure)Lower sensitivity compared to MS-based methods, making it challenging for low-abundance species in complex mixtures without prior purification. Provides detailed structural information, including stereochemistry.

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. The following sections outline the typical procedures for the analysis of this compound using the compared techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted method for the analysis of acyl-CoAs due to its high sensitivity and specificity.

a) Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize the tissue or cell sample in an ice-cold acidic buffer to precipitate proteins and preserve acyl-CoA integrity.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with the homogenization buffer.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an aqueous buffer to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a solvent of higher organic content, such as methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

b) LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to resolve acyl-CoAs based on their hydrophobicity.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Mass Spectrometric Detection:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor for the characteristic neutral loss of 507 Da, which corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety from the precursor ion of the acyl-CoA. For this compound (C37H64N7O17P3S, exact mass: 1003.345), the precursor ion [M+H]+ would be at m/z 1004.352. The primary product ion would be monitored at m/z 497.33. A secondary, confirmatory transition can also be monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS analysis of this compound requires a derivatization step to convert the non-volatile acyl-CoA into a volatile fatty acid methyl ester (FAME).

a) Sample Preparation and Derivatization

  • Hydrolysis: The acyl-CoA must first be hydrolyzed to release the free fatty acid. This can be achieved by alkaline hydrolysis (saponification) using a reagent like methanolic KOH.

  • Esterification: The resulting free fatty acid is then converted to its methyl ester (FAME). A common method is acid-catalyzed esterification using 14% boron trifluoride in methanol (BF3-methanol).

    • Add BF3-methanol to the dried sample.

    • Heat the mixture at 60-100°C for a specified time (e.g., 30-60 minutes).

    • After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381).

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • Concentration: The hexane extract is then concentrated under a stream of nitrogen before GC-MS analysis.

b) GC-MS Analysis

  • Chromatographic Separation:

    • Column: A polar capillary column (e.g., a wax or a cyano-propyl phase) is typically used for the separation of FAMEs.

    • Injector: Operate in splitless mode to enhance sensitivity.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometric Detection:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Analysis Mode: Acquire full scan mass spectra to obtain fragmentation patterns for identification.

    • Identification: The mass spectrum of the derivatized analyte is compared to a spectral library (e.g., NIST) for identification. The fragmentation pattern will be characteristic of a methyl-branched, unsaturated FAME.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS-based methods, NMR can provide detailed structural information without the need for derivatization, provided the analyte is sufficiently concentrated and purified.

a) Sample Preparation

  • Extraction: Extract the acyl-CoAs from the biological matrix using a method similar to that for LC-MS/MS.

  • Purification: Extensive purification of the target analyte is often necessary to remove interfering compounds. This may involve multiple steps of chromatography (e.g., SPE followed by HPLC fractionation).

  • Sample Preparation for NMR: The purified this compound is dissolved in a suitable deuterated solvent (e.g., D2O or a mixture of organic solvent and D2O).

b) NMR Analysis

  • 1D NMR: Acquire a 1D proton (¹H) NMR spectrum. This will provide information on the different types of protons present in the molecule and their chemical environment. The signals for the vinyl proton, the methyl group on the double bond, and other characteristic protons of the acyl chain and the CoA moiety can be identified.

  • 2D NMR: For unambiguous structural confirmation, a suite of 2D NMR experiments is typically required:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and confirmation of this compound in a complex biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_confirmation Identity Confirmation start Biological Sample homogenization Homogenization & Protein Precipitation start->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe lcms LC-MS/MS Analysis spe->lcms gcms Hydrolysis & Derivatization for GC-MS spe->gcms nmr Purification for NMR spe->nmr confirmation This compound Confirmed lcms->confirmation Fragmentation Pattern & Retention Time gcms_analysis GC-MS Analysis gcms->gcms_analysis nmr_analysis NMR Analysis nmr->nmr_analysis gcms_analysis->confirmation FAME Fragmentation & Retention Index nmr_analysis->confirmation 1D & 2D NMR Spectra

Caption: Experimental workflow for the confirmation of this compound.

Metabolic Pathway

This compound is a long-chain analogue of intermediates in the degradation of branched-chain amino acids. The following diagram illustrates the degradation pathway of L-isoleucine, which involves a similar 2-methyl-branched enoyl-CoA intermediate.[5][6][7][8][9]

isoleucine_degradation cluster_pathway L-Isoleucine Degradation Pathway isoleucine L-Isoleucine keto_acid (S)-3-Methyl-2-oxopentanoate isoleucine->keto_acid BCAT methylbutanoyl_coa (S)-2-Methylbutanoyl-CoA keto_acid->methylbutanoyl_coa BCKDH tiglyl_coa Tiglyl-CoA ((E)-2-Methylbut-2-enoyl-CoA) methylbutanoyl_coa->tiglyl_coa ACADSB methylhydroxybutyryl_coa (2S,3R)-3-Hydroxy-2-methylbutanoyl-CoA tiglyl_coa->methylhydroxybutyryl_coa ECHS1 methylacetoacetyl_coa 2-Methylacetoacetyl-CoA methylhydroxybutyryl_coa->methylacetoacetyl_coa HADH acetyl_coa Acetyl-CoA methylacetoacetyl_coa->acetyl_coa ACAT1 propionyl_coa Propionyl-CoA methylacetoacetyl_coa->propionyl_coa ACAT1 tca TCA Cycle acetyl_coa->tca propionyl_coa->tca

Caption: Simplified L-isoleucine degradation pathway leading to intermediates analogous to this compound.

References

A Comparative Guide to Assessing the Purity of (E)-2-methylpentadec-2-enoyl-CoA Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic (E)-2-methylpentadec-2-enoyl-CoA preparations. Ensuring the purity of this long-chain, branched, unsaturated acyl-coenzyme A is critical for its use in research and drug development, as impurities can significantly impact experimental outcomes. This document outlines and compares four common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), and a targeted Enzymatic Assay.

Potential Impurities in Synthetic this compound

The synthesis of this compound typically involves the synthesis of (E)-2-methylpentadec-2-enoic acid followed by its activation and coupling with Coenzyme A (CoA). A common synthetic route for the acid precursor is the condensation of propanal. The subsequent acylation of CoA can be achieved using methods such as the mixed anhydride (B1165640) or acyl chloride method[1][2]. Based on these synthetic strategies, potential impurities may include:

  • Unreacted Starting Materials: (E)-2-methylpentadec-2-enoic acid and Coenzyme A.

  • Synthesis Byproducts: Isomers of the fatty acid (e.g., Z-isomer), side-products from the activation of the carboxylic acid, and hydrolyzed acyl-CoA.

  • Degradation Products: Due to the relative instability of the thioester bond, degradation can occur, leading to the free fatty acid and CoA.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, specificity, and available instrumentation. The following table summarizes the key performance characteristics of the four compared methods for the analysis of long-chain acyl-CoAs.

ParameterLC-MS/MSHPLC-UVHPLC-Fluorescence (with derivatization of free fatty acid impurity)Enzymatic Assay
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance of the adenine (B156593) ring of CoA.Separation of fluorescently labeled fatty acid impurity by chromatography, detection by fluorescence.Measurement of enzyme activity with the acyl-CoA as a substrate.
Specificity Very HighModerate to HighHigh (for the derivatized impurity)High (for the specific substrate)
Sensitivity (LOD) Picomole to FemtomolePicomole[3][4]FemtomolePicomole[5]
Limit of Quantitation (LOQ) Low nanomolar to picomolarLow micromolarLow nanomolar to picomolarLow micromolar
Precision (RSD) < 5-15%[6]< 5%[3][4]< 5%< 10-15%
Throughput ModerateHighModerate (due to derivatization)High
Instrumentation LC system coupled to a tandem mass spectrometer.Standard HPLC system with a UV detector.Standard HPLC system with a fluorescence detector.Spectrophotometer or fluorometer.
Primary Application Definitive identification and quantification of the target compound and its impurities.Routine purity assessment and quantification of the main component.Sensitive detection and quantification of free fatty acid impurities.Functional assessment of purity and specific activity.

Experimental Protocols

LC-MS/MS for Direct Quantification and Impurity Profiling

This method provides the most comprehensive analysis, allowing for the simultaneous quantification of this compound and the identification of potential impurities.

a. Sample Preparation:

  • Accurately weigh a small amount of the this compound preparation.

  • Dissolve in a suitable solvent, such as a mixture of methanol (B129727) and water (e.g., 50:50 v/v), to a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare a calibration curve ranging from low ng/mL to µg/mL.

  • For impurity analysis, a more concentrated solution may be used.

b. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating the long-chain acyl-CoA from potential impurities.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at 50% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ions: Characteristic fragment ions of the acyl-CoA. A common fragmentation is the neutral loss of the phosphopantetheine group.

  • Collision Energy: Optimize for the specific precursor-product ion transition.

HPLC-UV for Routine Purity Assessment

This method is a more accessible approach for routine quality control, relying on the UV absorbance of the adenine moiety of the CoA molecule.

a. Sample Preparation:

  • Prepare samples as described for LC-MS/MS.

b. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from 30% B to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

c. Data Analysis:

  • The purity is assessed by calculating the peak area of this compound as a percentage of the total peak area of all components detected at 260 nm.

HPLC-Fluorescence for Sensitive Detection of Free Fatty Acid Impurities

This method is designed to specifically and sensitively quantify the free (E)-2-methylpentadec-2-enoic acid impurity after derivatization with a fluorescent tag.

a. Derivatization of Free Fatty Acid:

  • To a solution of the this compound preparation, add a fluorescent labeling reagent that reacts with carboxylic acids (e.g., 4-bromomethyl-7-methoxycoumarin).

  • Add a catalyst, such as a crown ether and potassium carbonate, and heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • After cooling, the sample is ready for HPLC analysis.

b. HPLC-Fluorescence Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient suitable for separating the derivatized fatty acid from other components.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen fluorescent tag.

Enzymatic Assay for Functional Purity

This assay assesses the functional purity of the preparation by measuring its activity as a substrate for a specific enzyme, such as 2-methyl-acyl-CoA dehydrogenase or enoyl-CoA hydratase.

a. Principle:

  • The activity of an appropriate enzyme that utilizes this compound as a substrate is measured. The rate of the reaction is proportional to the concentration of the active substrate in the preparation.

b. Assay Protocol (Example using a dehydrogenase):

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the enzyme (e.g., 2-methyl-acyl-CoA dehydrogenase), and an electron acceptor (e.g., a dye that changes absorbance upon reduction).

  • Initiate the reaction by adding a known amount of the this compound preparation.

  • Monitor the change in absorbance over time at a wavelength specific for the electron acceptor.

  • The initial rate of the reaction is used to determine the concentration of the active substrate by comparing it to a standard curve prepared with a highly pure standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis start Synthetic (E)-2-methyl- pentadec-2-enoyl-CoA dissolve Dissolution & Dilution start->dissolve derivatize Derivatization (for HPLC-FD) dissolve->derivatize for free acid analysis lcms LC-MS/MS dissolve->lcms hplcuv HPLC-UV dissolve->hplcuv enzyme Enzymatic Assay dissolve->enzyme hplcfd HPLC-FD derivatize->hplcfd quant Quantification & Impurity ID lcms->quant purity Purity Assessment (%) hplcuv->purity impurity_quant Free Acid Quantification hplcfd->impurity_quant activity Functional Activity enzyme->activity

Caption: Experimental workflow for purity assessment.

Metabolic Pathway Context

This compound is an intermediate in the peroxisomal beta-oxidation of branched-chain fatty acids. This pathway is crucial for the breakdown of fatty acids that cannot be processed by the standard mitochondrial beta-oxidation pathway.

metabolic_pathway cluster_pathway Peroxisomal Beta-Oxidation of 2-Methyl-Branched Fatty Acids start 2-Methyl-Branched Fatty Acid acyl_coa_synth Acyl-CoA Synthetase start->acyl_coa_synth methyl_acyl_coa 2-Methyl-Acyl-CoA acyl_coa_synth->methyl_acyl_coa oxidase Acyl-CoA Oxidase methyl_acyl_coa->oxidase target (E)-2-methylpentadec- 2-enoyl-CoA oxidase->target hydratase Enoyl-CoA Hydratase target->hydratase hydroxyacyl_coa 3-Hydroxy-2-methyl- acyl-CoA hydratase->hydroxyacyl_coa dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenase ketoacyl_coa 3-Keto-2-methyl- acyl-CoA dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase end Propionyl-CoA + Shorter Acyl-CoA thiolase->end

Caption: Role in peroxisomal beta-oxidation.

References

A Comparative Guide to the Functional Differences Between Methyl-Branched and Straight-Chain Enoyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional distinctions between methyl-branched and straight-chain enoyl-CoA molecules. By examining their metabolic fates, enzymatic processing, and roles in health and disease, this document serves as a valuable resource for researchers in metabolic pathways, drug discovery, and diagnostics. The information presented is supported by experimental data and detailed methodologies to facilitate further investigation.

Key Functional Differences at a Glance

Methyl-branched and straight-chain enoyl-CoAs, key intermediates in fatty acid metabolism, are processed through distinct pathways with specific enzymes and subcellular localizations. These differences have significant implications for cellular energy homeostasis and are linked to various metabolic disorders.

FeatureStraight-Chain Enoyl-CoAsMethyl-Branched Enoyl-CoAs
Primary Metabolic Pathway Mitochondrial β-oxidationPeroxisomal β-oxidation (and α-oxidation for certain structures)
Subcellular Location MitochondriaPeroxisomes (with some subsequent mitochondrial metabolism)
Key Enzymes Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD), Enoyl-CoA Hydratase (Crotonase, MTP), 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseBranched-Chain Acyl-CoA Oxidase, D-Bifunctional Protein (Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase activity), Sterol Carrier Protein X (SCPx), α-Methylacyl-CoA Racemase (AMACR)
Stereochemistry of Hydroxyacyl-CoA Intermediate L-3-hydroxyacyl-CoAD-3-hydroxyacyl-CoA
Primary Metabolic Products Acetyl-CoAAcetyl-CoA and/or Propionyl-CoA
Associated Pathologies Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) DeficiencyRefsum Disease, D-Bifunctional Protein Deficiency, α-Methylacyl-CoA Racemase Deficiency

Metabolic Pathways: A Tale of Two Organelles

The catabolism of straight-chain and methyl-branched enoyl-CoAs occurs in different cellular compartments, each equipped with a unique enzymatic machinery.

Straight-Chain Enoyl-CoA Metabolism: The majority of straight-chain enoyl-CoAs are processed via the mitochondrial β-oxidation spiral.[1][2] This pathway efficiently shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[2][3] The acetyl-CoA can then enter the citric acid cycle for further energy production.[2]

Methyl-Branched Enoyl-CoA Metabolism: The presence of methyl groups, particularly at the α- or β-carbon, sterically hinders the enzymes of mitochondrial β-oxidation.[4][5] Consequently, these molecules are primarily metabolized in peroxisomes.[6][7] For 2-methyl-branched fatty acids, an essential initial step is the conversion of the (2R)-methylacyl-CoA to the (2S)-epimer, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR) in both peroxisomes and mitochondria.[5][8][9] Following this, peroxisomal β-oxidation proceeds with a distinct set of enzymes.[6][7] The end products are typically acetyl-CoA and, in the case of odd-numbered methyl branches, propionyl-CoA.[10]

Straight_Chain_Beta_Oxidation Citric Acid Cycle Citric Acid Cycle

Branched_Chain_Beta_Oxidation

Enzymatic Specificity and Quantitative Comparison

The enzymes involved in the degradation of straight-chain and methyl-branched enoyl-CoAs exhibit distinct substrate specificities. This is reflected in their kinetic parameters, although direct comparative studies on a single enzyme with both substrate types are limited.

Enoyl-CoA Hydratases:

  • Mitochondrial Short-Chain Enoyl-CoA Hydratase (Crotonase): This enzyme is highly efficient in hydrating short-chain straight-chain enoyl-CoAs.[11] The catalytic efficiency generally decreases as the chain length of the acyl-CoA increases.[12]

  • Peroxisomal D-Bifunctional Protein (D-BP): The enoyl-CoA hydratase domain of D-BP is essential for the hydration of 2-methyl-branched enoyl-CoAs.[2] It produces a D-3-hydroxyacyl-CoA intermediate, in contrast to the L-isomer produced in mitochondria.[13]

Alpha-Methylacyl-CoA Racemase (AMACR): This enzyme is crucial for the metabolism of 2-methyl-branched fatty acids and exhibits stereospecificity. It catalyzes the epimerization of (2R)-methylacyl-CoAs to their (2S) counterparts, which are the required substrates for the subsequent peroxisomal β-oxidation enzymes.[8]

Quantitative Data on Enzyme Kinetics:

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism/Source
α-Methylacyl-CoA Racemase (MCR - M. tuberculosis homolog) (2R)-Ibuprofenoyl-CoA48 ± 5291 ± 306.1 x 10⁶Mycobacterium tuberculosis[10]
(2S)-Ibuprofenoyl-CoA86 ± 6450 ± 145.2 x 10⁶Mycobacterium tuberculosis[10]
Enoyl-CoA Hydratase (PhaJAc) Crotonyl-CoA (C4)24--Aeromonas caviae[10]
Hexenoyl-CoA (C6)40--Aeromonas caviae[10]
Dodecenoyl-CoA (C12)43--Aeromonas caviae[10]

Experimental Protocols

1. Fatty Acid β-Oxidation Assay in Cultured Hepatocytes

This protocol measures the rate of β-oxidation of a radiolabeled fatty acid in intact cells, providing a physiologically relevant assessment of the entire pathway.

  • Principle: Cells are incubated with a 14C-labeled fatty acid (e.g., [1-14C]palmitic acid for straight-chain or a corresponding labeled branched-chain fatty acid). The β-oxidation process generates 14C-labeled acid-soluble metabolites (ASM), primarily acetyl-CoA. The radioactivity in the acid-soluble fraction is then quantified as a measure of β-oxidation.

  • Methodology:

    • Cell Culture: Isolate primary hepatocytes or use a relevant cell line and culture to confluence.

    • Preparation of Radiolabeled Substrate: Prepare a complex of [1-14C]palmitic acid with fatty acid-free bovine serum albumin (BSA) in the culture medium.

    • Incubation: Pre-incubate the cells in a suitable buffer. Initiate the reaction by adding the medium containing the radiolabeled substrate. Incubate at 37°C for a defined period.[13]

    • Termination and Separation: Terminate the reaction by adding perchloric acid. This precipitates macromolecules, leaving the ASM in the supernatant. Centrifuge to pellet the precipitate.

    • Quantification: Transfer the supernatant to a scintillation vial and measure the radioactivity using a scintillation counter.

    • Normalization: Determine the protein concentration of the cell lysate from parallel wells to normalize the β-oxidation rate.

2. Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance that occurs upon hydration of the double bond of an enoyl-CoA substrate.

  • Principle: The conjugated double bond in a 2-enoyl-CoA molecule absorbs light at a specific wavelength (e.g., ~263 nm for crotonyl-CoA). Upon hydration of this double bond by enoyl-CoA hydratase, the conjugation is lost, leading to a decrease in absorbance.

  • Methodology:

    • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing the enoyl-CoA substrate (e.g., crotonyl-CoA for straight-chain analysis).

    • Enzyme Preparation: Use a purified enzyme preparation or a cell lysate.

    • Measurement: Place the reaction mixture in a quartz cuvette and monitor the absorbance at the appropriate wavelength in a spectrophotometer at a constant temperature.

    • Initiation: Start the reaction by adding the enzyme preparation to the cuvette.

    • Data Analysis: Record the change in absorbance over time. The rate of the reaction is proportional to the rate of decrease in absorbance. The enzyme activity can be calculated using the molar extinction coefficient of the substrate.

3. α-Methylacyl-CoA Racemase (AMACR) Activity Assay

A continuous circular dichroism (CD)-based assay can be used to measure the activity of AMACR.

  • Principle: The two stereoisomers of a chiral α-methylacyl-CoA, such as (2R)- and (2S)-ibuprofenoyl-CoA, have different CD spectra. The racemization reaction catalyzed by AMACR leads to a change in the ellipticity at a specific wavelength, which can be monitored over time.[10]

  • Methodology:

    • Substrate Preparation: Synthesize the (2R)- and (2S)-enantiomers of a suitable α-methylacyl-CoA substrate (e.g., ibuprofenoyl-CoA).

    • Reaction Setup: Prepare a reaction mixture containing the purified AMACR enzyme and one of the enantiomerically pure substrates in a suitable buffer. The presence of a detergent like octyl-β-D-glucopyranoside may be required to prevent substrate aggregation.[10]

    • CD Measurement: Place the reaction mixture in a CD spectropolarimeter and monitor the change in ellipticity at a wavelength where the two enantiomers have a significant difference in their molar ellipticity (e.g., 279 nm for ibuprofenoyl-CoA).[10]

    • Data Analysis: The rate of change in ellipticity is proportional to the rate of the racemization reaction. Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at different substrate concentrations.[10]

Experimental_Workflow

Conclusion

The functional divergence between methyl-branched and straight-chain enoyl-CoAs is a clear illustration of the specificity and compartmentalization of metabolic pathways. While straight-chain variants are efficiently catabolized in the mitochondria for energy production, the structural complexity of their methyl-branched counterparts necessitates a specialized enzymatic toolkit primarily located in peroxisomes. Understanding these differences is critical for elucidating the pathophysiology of related metabolic disorders and for the development of targeted therapeutic strategies. The provided experimental protocols offer a foundation for further research into the intricate details of fatty acid metabolism.

References

Comparative Metabolomics of (E)-2-Methylpentadec-2-enoyl-CoA Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of branched-chain fatty acids is crucial for elucidating their roles in health and disease. This guide provides an objective comparison of the primary metabolic pathways involved in the degradation of (E)-2-methylpentadec-2-enoyl-CoA, a key intermediate in the metabolism of 2-methylpentadecanoic acid. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the metabolic routes.

This compound, derived from the 15-carbon branched-chain fatty acid 2-methylpentadecanoic acid, is primarily metabolized through two major oxidative pathways: mitochondrial β-oxidation and peroxisomal β-oxidation. While both pathways lead to the shortening of the fatty acyl chain, they differ in their subcellular location, enzymatic machinery, and relative efficiency in handling 2-methyl-branched substrates.

Comparative Analysis of Metabolic Pathways

The metabolism of 2-methyl-branched fatty acids, such as 2-methylpentadecanoic acid, presents unique challenges to the standard β-oxidation machinery due to the presence of a methyl group at the α-carbon (C-2). However, unlike 3-methyl-branched fatty acids which require an initial α-oxidation step, 2-methyl-branched fatty acids can be directly processed by both mitochondrial and peroxisomal β-oxidation pathways.

Mitochondrial β-Oxidation

In the mitochondria, the degradation of 2-methyl-branched acyl-CoAs proceeds through a modified β-oxidation cycle. The enzyme long-chain acyl-CoA dehydrogenase is capable of acting on 2-methylacyl-CoA thioesters. The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are carried out by the mitochondrial trifunctional protein. A key feature of this pathway is its stereospecificity, with the dehydrogenating enzymes showing absolute specificity for the (2S)-enantiomer of the 2-methylacyl-CoA[1]. Each cycle of β-oxidation of a 2-methyl-branched fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.

Peroxisomal β-Oxidation

Peroxisomes also possess a complete β-oxidation system capable of degrading 2-methyl-branched fatty acids. This pathway utilizes a distinct set of enzymes, including the branched-chain acyl-CoA oxidase (ACOX2), the D-bifunctional protein (MFP-2), and the sterol carrier protein X (SCPx) thiolase[2][3]. Similar to the mitochondrial pathway, the peroxisomal dehydrogenating enzymes are specific for the (2S)-enantiomer[1]. Peroxisomal β-oxidation is particularly important for the initial chain-shortening of very-long-chain fatty acids and certain branched-chain fatty acids.

Quantitative Comparison of Pathway Flux

Experimental evidence suggests a significant contribution of peroxisomes to the oxidation of 2-methyl-branched fatty acids, especially under physiological conditions. A study using 2-methylpalmitate, a 16-carbon analogue of 2-methylpentadecanoic acid, in rat liver provided a quantitative comparison of the two pathways.

Metabolic PathwayRelative Oxidation ActivityExperimental ConditionsReference
Peroxisomal β-Oxidation 2- to 4-fold higher than mitochondrialLow unbound 2-methylpalmitate concentrations in untreated rats[4]
Mitochondrial β-Oxidation Lower than peroxisomal at low substrate concentrationsLow unbound 2-methylpalmitate concentrations in untreated rats[4]

This finding indicates that under conditions of low substrate availability, which are likely to be representative of the in vivo state, peroxisomal β-oxidation is the more active pathway for the degradation of 2-methyl-branched fatty acids[4]. However, it is noteworthy that treatment with peroxisome proliferators was found to markedly stimulate the mitochondrial oxidation of 2-methylpalmitate, suggesting a degree of metabolic flexibility[4].

Signaling Pathways and Experimental Workflows

To visually represent the metabolic pathways and a typical experimental workflow for their analysis, the following diagrams are provided.

Mitochondrial_vs_Peroxisomal_Beta_Oxidation cluster_Mitochondrion Mitochondrion cluster_Peroxisome Peroxisome M_Start (2S)-2-Methylpentadecanoyl-CoA M_EnoylCoA This compound M_Start->M_EnoylCoA Long-Chain Acyl-CoA Dehydrogenase M_HydroxyacylCoA 3-Hydroxy-2-methylpentadecanoyl-CoA M_EnoylCoA->M_HydroxyacylCoA Mitochondrial Trifunctional Protein (Hydratase) M_KetoacylCoA 3-Keto-2-methylpentadecanoyl-CoA M_HydroxyacylCoA->M_KetoacylCoA Mitochondrial Trifunctional Protein (Dehydrogenase) M_End Myristoyl-CoA + Propionyl-CoA M_KetoacylCoA->M_End Mitochondrial Trifunctional Protein (Thiolase) P_Start (2S)-2-Methylpentadecanoyl-CoA P_EnoylCoA This compound P_Start->P_EnoylCoA Branched-Chain Acyl-CoA Oxidase (ACOX2) P_HydroxyacylCoA 3-Hydroxy-2-methylpentadecanoyl-CoA P_EnoylCoA->P_HydroxyacylCoA D-Bifunctional Protein (MFP-2) (Hydratase) P_KetoacylCoA 3-Keto-2-methylpentadecanoyl-CoA P_HydroxyacylCoA->P_KetoacylCoA D-Bifunctional Protein (MFP-2) (Dehydrogenase) P_End Myristoyl-CoA + Propionyl-CoA P_KetoacylCoA->P_End SCPx Thiolase Input 2-Methylpentadecanoic Acid Input->M_Start Acyl-CoA Synthetase Input->P_Start Acyl-CoA Synthetase

Caption: Comparison of Mitochondrial and Peroxisomal β-Oxidation Pathways for 2-Methylpentadecanoyl-CoA.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_OrganelleIsolation Organelle Isolation (Alternative) CellCulture Cell Culture (e.g., Fibroblasts) or Tissue Homogenate Permeabilization Cell Permeabilization (e.g., with Digitonin) CellCulture->Permeabilization Substrate Incubation with [1-14C]-2-Methylpentadecanoic Acid Permeabilization->Substrate Extraction Extraction of Acylcarnitines Substrate->Extraction MS_Analysis LC-MS/MS Analysis of Acylcarnitine Profile Extraction->MS_Analysis Data Quantification of Metabolite Flux MS_Analysis->Data Homogenization Tissue Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mito Isolated Mitochondria Centrifugation->Mito Perox Isolated Peroxisomes Centrifugation->Perox Substrate_Organelle Measurement of Radiolabeled Products Mito->Substrate_Organelle Incubation with Radiolabeled Substrate Perox->Substrate_Organelle Incubation with Radiolabeled Substrate Substrate_Organelle->Data

Caption: Experimental Workflow for Measuring 2-Methyl-Branched Fatty Acid Oxidation.

Experimental Protocols

The following is a generalized protocol for measuring the oxidation of 2-methyl-branched fatty acids in cultured cells, based on methods described in the literature[5][6]. This protocol can be adapted for use with isolated mitochondria or peroxisomes.

Objective: To quantify and compare the rate of mitochondrial and peroxisomal β-oxidation of 2-methylpentadecanoic acid.
Materials:
  • Human skin fibroblasts or other suitable cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Digitonin (B1670571)

  • Permeabilization buffer (e.g., 110 mM KCl, 10 mM HEPES, 5 mM MgCl2, 1 mM EGTA, pH 7.2)

  • [1-14C]-2-methylpentadecanoic acid (or a suitable labeled analog)

  • Fatty acid-free bovine serum albumin (BSA)

  • Incubation medium (permeabilization buffer containing cofactors: 1 mM ATP, 0.1 mM CoA, 2 mM NAD+, 2 mM L-carnitine)

  • Perchloric acid

  • Liquid scintillation cocktail and counter

  • LC-MS/MS system for acylcarnitine analysis

Procedure:
  • Cell Culture:

    • Culture human fibroblasts in DMEM supplemented with 10% FBS until they reach near confluency in 12-well plates.

  • Cell Permeabilization:

    • Wash the cells once with PBS.

    • Incubate the cells with permeabilization buffer containing a low concentration of digitonin (e.g., 25 µg/mL) for 5 minutes at 37°C to selectively permeabilize the plasma membrane while leaving mitochondrial and peroxisomal membranes intact.

  • Substrate Preparation:

    • Prepare a stock solution of [1-14C]-2-methylpentadecanoic acid complexed to fatty acid-free BSA in a 5:1 molar ratio.

  • Oxidation Assay:

    • Remove the permeabilization buffer and add the incubation medium containing the radiolabeled substrate to the cells.

    • To differentiate between mitochondrial and peroxisomal oxidation, parallel incubations can be performed with or without L-carnitine, which is required for mitochondrial import of long-chain fatty acids.

    • Incubate the cells at 37°C for a defined period (e.g., 2 hours).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding perchloric acid to precipitate proteins and unoxidized fatty acids.

    • Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites (ASMs), including radiolabeled acetyl-CoA and propionyl-CoA, which are products of β-oxidation.

  • Quantification of Oxidation:

    • Radiometric Assay: Measure the radioactivity in the ASM fraction using a liquid scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.

    • LC-MS/MS Analysis of Acylcarnitines: For a more detailed flux analysis, extract acylcarnitines from the cells and incubation medium. Analyze the acylcarnitine profile by LC-MS/MS to identify and quantify the chain-shortened intermediates.

  • Data Normalization:

    • Determine the protein concentration or cell number in parallel wells to normalize the oxidation rates. Alternatively, citrate (B86180) synthase activity can be measured as a marker for mitochondrial content[6].

Alternative Pathways: α- and ω-Oxidation

While β-oxidation represents the primary degradation route, α-oxidation and ω-oxidation are alternative pathways for fatty acid metabolism.

  • α-Oxidation: This pathway is primarily involved in the metabolism of 3-methyl-branched fatty acids, such as phytanic acid, by removing a single carbon from the carboxyl end before they can enter the β-oxidation pathway[7]. For 2-methyl-branched fatty acids like 2-methylpentadecanoic acid, α-oxidation is not a prerequisite for degradation and is therefore considered a minor pathway.

  • ω-Oxidation: This pathway involves the oxidation of the terminal methyl (ω) carbon of the fatty acid and typically occurs in the endoplasmic reticulum[3]. It is generally a minor pathway for most fatty acids but can become more significant when β-oxidation is impaired[3][5]. For 2-methylpentadecanoic acid under normal metabolic conditions, the contribution of ω-oxidation is expected to be minimal.

References

Safety Operating Guide

Safe Disposal of (E)-2-methylpentadec-2-enoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with (E)-2-methylpentadec-2-enoyl-CoA and its handling. The primary hazards are often associated with the solvent used to dissolve the compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • An eyewash station and safety shower should be readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any associated materials must be managed as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.

  • Waste Identification and Segregation:

    • All waste streams containing this compound must be classified as hazardous chemical waste.

    • Segregate waste into liquid and solid forms.

      • Liquid Waste: Includes unused solutions, spent cell culture media, and solvent rinses.

      • Solid Waste: Includes contaminated pipette tips, centrifuge tubes, gloves, and other disposable labware.

  • Liquid Waste Management:

    • Collect all liquid waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name "this compound" and any solvents present, with their approximate concentrations or volumes. Do not use abbreviations.

    • Keep the waste container securely closed when not in use.

  • Solid Waste Management:

    • Place all contaminated solid waste into a designated hazardous waste bag or container.

    • This container should also be clearly labeled as "Hazardous Waste" and list the chemical contaminants.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste containers in a designated SAA within the laboratory, near the point of generation.

    • Ensure that the SAA is away from sinks or floor drains.[2]

    • Segregate the waste from incompatible materials. For instance, keep it separate from strong acids, bases, and oxidizing agents.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.

Data Presentation: Waste Profile Summary

The following table provides a template for summarizing the waste profile of this compound. This information is critical for proper labeling and disposal.

ParameterDescription
Chemical Name This compound
Physical State Typically a solid, but often handled in a solvent.
Common Solvents Aqueous buffers, Dimethyl sulfoxide (B87167) (DMSO).
Hazard Class To be determined by the full composition of the waste stream. If dissolved in a flammable solvent, it should be treated as flammable waste. The toxicological properties of the compound itself are not fully characterized.
Waste Type Organic chemical waste.
Container Type Liquid: Glass or polyethylene (B3416737) bottle with a screw cap. Solid: Lined pail or designated solid waste container.
Labeling Requirements "Hazardous Waste," full chemical names of all constituents with percentages, and associated hazards (e.g., Flammable, Toxic).

Experimental Protocols: Decontamination of Glassware

Due to the presence of a thioester group, which is related to thiols, a cautious approach to cleaning non-disposable glassware is recommended to manage potential residual odors.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.

  • Bleach Soak: Prepare a 1:1 mixture of bleach and water in a designated plastic container.[4] Submerge the glassware in the bleach bath and allow it to soak overnight (approximately 14 hours) in a fume hood.[4]

  • Final Cleaning: After soaking, thoroughly rinse the glassware with water and then proceed with standard laboratory washing procedures.[4]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation Point cluster_segregation Segregation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Handling of This compound B Liquid Waste (e.g., unused solutions, spent media) A->B C Solid Waste (e.g., contaminated gloves, pipette tips) A->C D Collect in Labeled Liquid Waste Container B->D E Collect in Labeled Solid Waste Container C->E F Store in Designated Satellite Accumulation Area (SAA) D->F E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (E)-2-methylpentadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for handling (E)-2-methylpentadec-2-enoyl-CoA, a specialized biochemical reagent. Adherence to these guidelines will minimize risks and ensure the integrity of your research.

Hazard Assessment

  • Skin and Eye Irritation: Similar chemical structures can cause irritation upon contact.

  • Chemical Reactivity: Acyl-CoA thioesters are chemically reactive intermediates and may react with biological nucleophiles.

  • Unknown Toxicity: The full toxicological profile of this specific compound is not known.

Given these potential hazards, a conservative approach to personal protection and handling is required.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended PPE Specifications and Rationale
Hand Protection Nitrile glovesProvides a barrier against potential skin contact and chemical splashes. Double gloving may be appropriate for certain procedures.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes and aerosols.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required for small quantitiesWork in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is essential.

Step 1: Receiving and Inspection

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the compound name and any other identifiers on the label match the order information.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

Step 2: Storage

  • Temperature: Store the compound at -20°C or below in a tightly sealed container. Acyl-CoA thioesters can be unstable.

  • Inert Atmosphere: For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the compound into smaller, single-use volumes upon first use.

Step 3: Preparation of Solutions

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. Aqueous buffers are common, but solubility should be confirmed. For stock solutions, organic solvents may be used, which can then be diluted into aqueous media.

  • pH Considerations: Aqueous solutions of acyl-CoAs are unstable at basic pH. It is advisable to maintain solutions at a pH between 2 and 6.

  • Handling: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area or a chemical fume hood.

Step 4: Use in Experiments

  • Always wear the recommended PPE.

  • Avoid generating dust or aerosols.

  • Use the minimum amount of material necessary for the experiment.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Spill and Decontamination Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Step 1: Immediate Response

  • Alert others in the immediate area of the spill.

  • Evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • If the substance comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Step 2: Spill Cleanup

  • Wear appropriate PPE, including double nitrile gloves, a lab coat, and eye protection.

  • For a solid spill, carefully sweep or wipe up the material, avoiding dust generation.

  • For a liquid spill, cover with an absorbent material (e.g., paper towels or a spill pad).

  • Working from the outside in, clean the spill area with a suitable decontaminating solution, such as a 10% bleach solution, followed by a water rinse.

  • Place all contaminated materials, including absorbent pads and disposable PPE, into a sealed, labeled hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused or expired this compound should be disposed of as chemical waste. Do not pour it down the drain or discard it in the regular trash.

  • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, centrifuge tubes, gloves, and absorbent materials from spill cleanups, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a designated, clearly labeled, and sealed container.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at <= -20°C inspect->store aliquot Aliquot for Use store->aliquot ppe Don PPE aliquot->ppe weigh Weigh Solid ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Use in Experiment dissolve->experiment collect_waste Collect Contaminated Waste experiment->collect_waste label_waste Label as Hazardous collect_waste->label_waste dispose Dispose via EHS label_waste->dispose spill Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect_waste

Caption: Workflow for handling this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。